1,3-Selenazole
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
CAS-Nummer |
288-52-8 |
|---|---|
Molekularformel |
C3H3NSe |
Molekulargewicht |
132.03 g/mol |
IUPAC-Name |
1,3-selenazole |
InChI |
InChI=1S/C3H3NSe/c1-2-5-3-4-1/h1-3H |
InChI-Schlüssel |
ODIRBFFBCSTPTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C=N1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure and Properties of 1,3-Selenazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Selenazole, a five-membered heterocyclic compound containing selenium and nitrogen atoms at positions 1 and 3, respectively, is a scaffold of significant interest in medicinal chemistry and materials science. The incorporation of a selenium atom imparts unique physicochemical properties and biological activities to these molecules. Derivatives of this compound have demonstrated a wide array of pharmacological effects, including potent anticancer, antiviral, antibacterial, and antifungal activities.[1] This technical guide provides a comprehensive overview of the fundamental structure, properties, and synthesis of the this compound core, intended to serve as a foundational resource for researchers engaged in its study and application.
Core Structure and Physicochemical Properties
The this compound ring is an aromatic system, analogous to its sulfur (thiazole) and oxygen (oxazole) counterparts. The presence of the larger, more polarizable selenium atom influences the electronic distribution and reactivity of the ring.
Structural Parameters
| Parameter | Value | Notes |
| Bond Lengths | Data from a 2,4-diaryl-1,3-selenazole derivative. | |
| Se(1)-C(2) | 1.899(3) Å | |
| C(2)-N(3) | 1.348 Å (calculated) | Theoretical calculation. |
| N(3)-C(4) | 1.384(11) Å | |
| C(4)-C(5) | Data not available for a simple derivative. | |
| C(5)-Se(1) | Data not available for a simple derivative. | |
| Bond Angles | Data from a 2,4-diaryl-1,3-selenazole derivative. | |
| C(5)-Se(1)-C(2) | Data not available for a simple derivative. | |
| Se(1)-C(2)-N(3) | Data not available for a simple derivative. | |
| C(2)-N(3)-C(4) | Data not available for a simple derivative. | |
| N(3)-C(4)-C(5) | Data not available for a simple derivative. | |
| C(4)-C(5)-Se(1) | Data not available for a simple derivative. |
Physicochemical Data
Comprehensive physicochemical data for the unsubstituted this compound is sparse. The following table summarizes available data for the parent compound and notable derivatives.
| Property | Value | Compound |
| Melting Point | Not available | This compound (unsubstituted) |
| 185-186 °C | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] | |
| 173-175 °C | 2-(pyridin-3-yl)-4-phenyl-1,3-selenazole[2] | |
| Boiling Point | Not available | This compound (unsubstituted) |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆, δ) | 8.83 (s, 1H, H5), 7.39-8.66 (m, aromatic H) | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] |
| ¹³C NMR (DMSO-d₆, δ) | 118.90-176.02 | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] |
| IR (cm⁻¹) | 1580-1630 (νC=N), 595-560 (νSe-C) | 2,4-diaryl-1,3-selenazoles |
| Mass Spectrometry (m/z) | 362 (M+) | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] |
Reactivity and Synthesis
The this compound ring exhibits characteristic aromatic reactivity. The C2, C4, and C5 positions are susceptible to substitution, with the reactivity profile influenced by the substituents present on the ring.
General Reactivity
-
Electrophilic Substitution: The electron-rich nature of the ring facilitates electrophilic attack, primarily at the C5 position.
-
Nucleophilic Substitution: Halogenated 1,3-selenazoles can undergo nucleophilic substitution reactions.
-
Deprotonation/Metalation: The protons on the selenazole ring can be abstracted by strong bases, allowing for subsequent functionalization.
Key Synthetic Methodologies
The most common and versatile method for the synthesis of the this compound core is the Hantzsch synthesis . This typically involves the condensation of a selenium-containing nucleophile (e.g., selenoamide or selenourea) with an α-halocarbonyl compound.
This protocol describes a general procedure for the synthesis of 2,4-diaryl-1,3-selenazoles, a common class of derivatives.
Materials:
-
Primary arylselenoamide
-
α-Bromoacetophenone derivative
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Triethylamine (Et₃N) or other suitable base (optional)
-
Ammonia (B1221849) solution (10% aqueous)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) supplies (e.g., silica (B1680970) gel plates, ethyl acetate/n-hexane eluent)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution of Selenoamide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the primary arylselenoamide (1.0 equivalent) in a minimal amount of refluxing methanol or ethanol.
-
Addition of α-Haloketone: To the refluxing solution, add a solution of the α-bromoacetophenone derivative (1.0 equivalent) in methanol or ethanol dropwise over a period of 5-10 minutes.
-
Reaction: Reflux the reaction mixture for 1-2 hours. Monitor the progress of the reaction by TLC.[2]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a dilute aqueous ammonia solution (10%).
-
A precipitate will form. Collect the solid by filtration.
-
-
Purification:
-
Wash the collected solid several times with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,4-diaryl-1,3-selenazole.[2]
-
Biological Activity and Signaling Pathways
A prominent example of a biologically active this compound is Selenazofurin (B1681613) (2-β-D-ribofuranosylselenazole-4-carboxamide). It exhibits broad-spectrum antiviral and potent antitumor properties.[1]
Mechanism of Action of Selenazofurin: Inhibition of IMP Dehydrogenase
Selenazofurin acts as a prodrug. Intracellularly, it is converted to its active form, selenazofurin adenine (B156593) dinucleotide (SAD). SAD is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) , a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, Selenazofurin depletes the intracellular pools of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, as well as various signaling processes. This depletion ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells and inhibits viral replication.
References
The Biological Significance of the 1,3-Selenazole Ring: An In-depth Technical Guide
The 1,3-selenazole ring, a five-membered heterocyclic compound containing selenium and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. The incorporation of a selenium atom imparts unique chemical and physical properties to these molecules, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the biological significance of the this compound core, with a focus on its anticancer, antioxidant, and antimicrobial properties. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of key enzymes involved in cancer cell proliferation. The anticancer potential of these compounds is highlighted by their half-maximal inhibitory concentration (IC50) values, as summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 2-(4-Chlorophenyl)-1,3-selenazole containing 1,3,4-thiadiazole | MCF-7 (Breast) | - | 2-Phenyl-4-carboxyl-1,3-selenazole (PCS) | - |
| Benzylidene-based (1,3-selenazol-2-yl)hydrazones | Various | - | - | - |
| 2,4-Diaryl-1,3-selenazoles | L1210 (Mouse Lymphocyte Leukemia) | - | - | - |
| 2,4-Diaryl-1,3-selenazoles | MCF-7 (Breast) | - | - | - |
| Pyridine-based hydrazonyl-1,3-selenazoles | MDA-MB-231 (Breast), HCT116 (Colon), U87MG (Glioblastoma) | Moderate Cytotoxicity | - | - |
| 1,3,4-Thiadiazole and benzisoselenazolone hybrids | SMMC-7721 (Hepatocellular Carcinoma) | 2.08 (Compound 4g) | Ethaselen, 5-Fluorouracil | - |
| 1,3,4-Thiadiazole and benzisoselenazolone hybrids | MCF-7 (Breast) | 2.03 (Compound 4b), 2.06 (Compound 4m) | Ethaselen, 5-Fluorouracil | - |
| 1,3,4-Thiadiazole and benzisoselenazolone hybrids | A549 (Lung) | 1.03 (Compound 4i) | Ethaselen, 5-Fluorouracil | - |
Note: A dash (-) indicates that the specific quantitative data was mentioned as significant but not explicitly provided in the source documents.
Antioxidant Properties of this compound Derivatives
The selenium atom in the this compound ring plays a crucial role in the antioxidant activity of these compounds. Many organoselenium compounds are known to mimic the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx), which is essential for protecting cells from oxidative damage. The antioxidant potential of this compound derivatives is often evaluated by their ability to scavenge free radicals.
| Compound/Derivative | Antioxidant Assay | % Inhibition or IC50 | Reference Compound | % Inhibition or IC50 of Reference |
| Benzylidene-based (1,3-selenazol-2-yl)hydrazones | Not Specified | Significant Activity | - | - |
| Pyridine-based hydrazonyl-1,3-selenazoles | Various | More potent than sulfur isosteres | - | - |
| 1,3-Selenazol-4-one derivatives | Dopa oxidase activity of mushroom tyrosinase | 33.4 - 62.1% at 500 µM | Kojic acid | 31.7% at 500 µM |
| 2-(4-Methylphenyl)-1,3-selenazol-4-one | Dopa oxidase activity of mushroom tyrosinase | Strongest inhibitory effect (dose-dependent) | - | - |
Note: A dash (-) indicates that the specific quantitative data was mentioned as significant but not explicitly provided in the source documents.
Antimicrobial Activity of this compound Derivatives
This compound derivatives have shown promising activity against a range of pathogenic microbes, including bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and interference with essential metabolic pathways. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| 2-Aryl-4-ferrocenyl-1,3-selenazoles | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | High Activity |
| 2,4-Disubstituted 1,3-selenazoles | Gram-positive bacteria | High Activity |
| 2,4-Disubstituted 1,3-selenazoles | Candida spp. | High Activity |
| 2-Arylamino-1,3-selenazoles | Staphylococcus aureus | 31 - 125 |
| 2-Arylamino-1,3-selenazoles | Candida albicans | 31 - 250 |
| 2-Arylamino-1,3-selenazoles | Cryptococcus neoformans var. grubii | Significant Activity |
Note: "High Activity" and "Significant Activity" are used when the source indicates strong antimicrobial effects without providing specific MIC values.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging ability of a compound.[2][3]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Also, prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the microbial suspension. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Caption: A generalized Hantzsch-type condensation reaction for the synthesis of 2,4-disubstituted 1,3-selenazoles.
Caption: A typical workflow for the screening and development of biologically active this compound derivatives.
Caption: Key structure-activity relationships for the biological activities of this compound derivatives.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
Exploring the Antitumor Properties of 1,3-Selenazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, 1,3-selenazole derivatives have emerged as a promising class of molecules with potent antitumor properties. The incorporation of a selenium atom into the five-membered heterocyclic ring imparts unique physicochemical and biological characteristics that contribute to their anticancer activity. This technical guide provides an in-depth overview of the current understanding of the antitumor properties of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Antitumor Activity of this compound Derivatives
The antitumor efficacy of this compound derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of this compound derivatives, highlighting their activity across different cancer types.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4b | MCF-7 (Breast) | 2.03 | [1] |
| Compound 4m | MCF-7 (Breast) | 2.06 | [1] |
| Compound 4g | SMMC-7721 (Hepatocellular Carcinoma) | 2.08 | [1] |
| Compound 4i | A549 (Lung) | 1.03 | [1] |
| 2-amino-1,3-selenazole derivative | MDA-MB-231 (Breast) | <50 | [1] |
| 2-amino-1,3-selenazole derivative | HCT116 (Colon) | <50 | [1] |
| 2-amino-1,3-selenazole derivative | U87 MG (Glioblastoma) | <50 | [1] |
| Selenadiazole derivative | SW480 (Colon) | 52.17 - 114.79 (as 4b) | [2] |
| Selenadiazole derivative | HCT116 (Colon) | 52.17 - 114.79 (as 4b) | [2] |
| Selenadiazole derivative | MCF-7 (Breast) | 52.17 - 114.79 (as 4b) | [2] |
| Selenadiazole derivative | SW480 (Colon) | 31.91 - 528.10 (as 4c) | [2] |
| Selenadiazole derivative | HCT116 (Colon) | 31.91 - 528.10 (as 4c) | [2] |
| Selenadiazole derivative | MCF-7 (Breast) | 31.91 - 528.10 (as 4c) | [2] |
Key Experimental Protocols
The investigation of the antitumor properties of this compound derivatives relies on a series of well-established experimental protocols. This section details the methodologies for the synthesis of these compounds and the key in vitro assays used to assess their anticancer activity.
Synthesis of 2-Amino-1,3-selenazole Derivatives via Hantzsch Condensation
The Hantzsch synthesis is a classical and versatile method for the preparation of thiazole (B1198619) and selenazole rings. For the synthesis of 2-amino-1,3-selenazole derivatives, this typically involves the reaction of an α-haloketone with selenourea (B1239437).[3][4]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Selenourea
-
Ethanol (or other suitable solvent)
-
Triethylamine (B128534) (optional, as a base)
Procedure:
-
Dissolve the α-haloketone in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Add an equimolar amount of selenourea to the solution.
-
If required, add a base like triethylamine to neutralize the hydrohalic acid formed during the reaction.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3-selenazole derivative.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8][9]
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the cancer cells by treating them with the this compound derivatives for a specified time. Include both negative (untreated) and positive controls.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protein Expression Analysis by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. It is crucial for investigating the molecular mechanisms of action of this compound derivatives, such as their effects on signaling pathway proteins.[10][11]
Materials:
-
Cancer cell lysates (from cells treated with this compound derivatives)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., Bcl-2, Bax, Caspase-3, p-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare total cell lysates from treated and untreated cancer cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Mechanisms of Action
The antitumor effects of this compound derivatives are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Induction of Apoptosis via the Intrinsic Pathway
A primary mechanism of action for many this compound derivatives is the induction of apoptosis through the intrinsic or mitochondrial pathway.[2][12] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13] this compound derivatives can shift the balance towards apoptosis by downregulating the expression of anti-apoptotic proteins and/or upregulating the expression of pro-apoptotic proteins.[12] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases, ultimately leading to cell death.[13]
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine-mediated cell survival and proliferation.[10] The constitutive activation of the JAK2/STAT3 signaling pathway is frequently observed in various cancers and is associated with tumor growth and progression.[6] Some selenazole-related compounds have been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of their target genes, which are involved in cell cycle progression and survival.[10]
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound derivatives.
Experimental and Developmental Workflow
The discovery and development of novel this compound derivatives as anticancer agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: Experimental workflow for the development of this compound anticancer agents.
Structure-Activity Relationships (SAR)
The antitumor activity of this compound derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. While a comprehensive SAR is still evolving, some general trends have been observed.[7][14]
Caption: Key structural features influencing the antitumor activity of 1,3-selenazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selenadiazole-Induced Hela Cell Apoptosis through the Redox Oxygen Species-Mediated JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 14. mdpi.com [mdpi.com]
Antiviral Activity of Novel 1,3-Selenazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral activity of novel 1,3-selenazole compounds, with a particular focus on their efficacy against Human Immunodeficiency Virus (HIV). The document outlines the synthesis of these compounds, presents quantitative antiviral data, and details the experimental protocols for virological assays. Visual diagrams of the synthesis and antiviral screening workflows are included to facilitate a clear understanding of the methodologies.
Introduction
The search for novel antiviral agents remains a critical area of research in drug development. Heterocyclic compounds, particularly those containing selenium, have garnered significant interest due to their diverse biological activities. The this compound scaffold, a five-membered ring system containing one selenium and one nitrogen atom, has emerged as a promising pharmacophore for the development of new therapeutic agents. Derivatives of this compound have demonstrated a range of biological properties, including antitumor, antibacterial, and antiviral effects.[1] Notably, selenazofurin, a this compound derivative, is known for its high antitumor and broad-spectrum antiviral properties against both DNA and RNA viruses.[1][2] This guide focuses on a series of novel 1,1-dihalo-2,4-diaryl-1,3-selenazoles that have shown bioactivity against HIV-1.[3]
Synthesis of 1,1-Dihalo-2,4-diaryl-1,3-selenazoles
The synthesis of the target antiviral compounds involves a two-step process: the formation of 2,4-diaryl-1,3-selenazoles followed by halogenation.
Synthesis of 2,4-Diaryl-1,3-selenazoles
The initial step involves the cyclization of primary arylselenocarboxylic amides with α-bromoketones to yield 2,4-diaryl-1,3-selenazoles.[3]
Experimental Protocol:
-
A solution of the appropriate α-bromoketone in methanol (B129727) is added to a refluxing solution of the corresponding arylselenocarboxamide in methanol.
-
The reaction mixture is refluxed for a specified period.
-
Upon cooling, the resulting solid product (2,4-diaryl-1,3-selenazole) is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol.
Synthesis of 1,1-Dihalo-2,4-diaryl-1,3-selenazoles
The synthesized 2,4-diaryl-1,3-selenazoles are then subjected to halogenation to produce the final 1,1-dihalo derivatives.[3]
Experimental Protocol:
-
A solution of the halogenating agent (e.g., chlorine, bromine, or iodine) in a dry solvent such as diethyl ether is prepared.
-
This solution is added dropwise to a stirred solution of the 2,4-diaryl-1,3-selenazole in the same dry solvent at room temperature.
-
The reaction mixture is stirred for several hours, during which a precipitate of the 1,1-dihalo-2,4-diaryl-1,3-selenazole forms.
-
The solid product is collected by filtration, washed with the solvent, and recrystallized to yield the purified compound.
Caption: Synthetic pathway for 1,1-dihalo-2,4-diaryl-1,3-selenazoles.
In Vitro Antiviral Activity against HIV-1 and HIV-2
The antiviral efficacy of the synthesized 1,1-dihalo-2,4-diaryl-1,3-selenazole compounds was evaluated against HIV-1 (strain IIIB) and HIV-2 (strain ROD) in MT-4 cells. The key parameters determined were the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
Data Presentation
The following table summarizes the quantitative data for the in vitro anti-HIV activity of selected 1,1-dihalo-2,4-diaryl-1,3-selenazole compounds.[3]
| Compound | Virus Strain | CC₅₀ (µg/mL) | EC₅₀ (µg/mL) | Selectivity Index (SI) |
| 26 | HIV-1 (IIIB) | >15.3 | 15.30 | <1 |
| HIV-2 (ROD) | >18.4 | 16.58 | <1 | |
| 32 | HIV-1 (IIIB) | >11.8 | 11.8 | <1 |
| HIV-2 (ROD) | >53.6 | 53.6 | <1 | |
| 33 | HIV-1 (IIIB) | >87.1 | 87.1 | <1 |
| HIV-2 (ROD) | >125 | 125 | <1 | |
| 37 | HIV-1 (IIIB) | >125 | 125 | <1 |
| HIV-2 (ROD) | >125 | 125 | <1 | |
| EFV (Efavirenz) | HIV-1 (IIIB) | 40 | 0.003 | 13333 |
| Capravirine | HIV-1 (IIIB) | 11 | 0.0014 | 76850 |
CC₅₀: Compound concentration required to reduce the viability of mock-infected MT-4 cells by 50%. EC₅₀: Compound concentration required to achieve 50% protection of MT-4 cells from HIV-induced cytopathogenicity. SI: Selectivity Index (CC₅₀/EC₅₀).
The data indicates that while the tested this compound compounds exhibited some bioactivity against HIV-1, their selectivity indices are low, especially when compared to established antiretroviral drugs like Efavirenz and Capravirine.[3]
Experimental Protocols for Antiviral Assays
The antiviral activity of the this compound compounds was determined by assessing their ability to protect MT-4 cells from the cytopathic effects of HIV infection. This is a common method for screening potential antiviral drugs.[4]
Cell Line and Virus
-
Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV infection, were used.[4]
-
Virus Strains: HIV-1 (strain IIIB) and HIV-2 (strain ROD) were utilized for the infection assays.[3]
Cytotoxicity Assay (Determination of CC₅₀)
This assay determines the concentration of the compound that is toxic to the host cells.
Experimental Protocol:
-
Seed MT-4 cells in a 96-well microtiter plate at an optimal density.
-
Add serial dilutions of the test compounds to the wells containing the cells.
-
Include control wells with cells only (no compound) and wells with medium only (background).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 4-5 days) at 37°C in a humidified atmosphere with 5% CO₂.
-
Assess cell viability using a suitable method, such as the MTT assay.
Antiviral Activity Assay (Determination of EC₅₀)
This assay measures the ability of the compound to protect cells from virus-induced death.
Experimental Protocol:
-
Seed MT-4 cells in a 96-well microtiter plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a predetermined amount of HIV-1 or HIV-2.
-
Include control wells: virus-infected cells without compound (virus control) and mock-infected cells without compound (cell control).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ until the virus control wells show significant cytopathic effect (typically 4-5 days).[1]
-
Assess cell viability using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
Experimental Protocol:
-
At the end of the incubation period for the cytotoxicity or antiviral assay, add MTT solution to each well.
-
Incubate the plate for a few hours to allow for the reduction of MTT by metabolically active cells into a purple formazan (B1609692) product.[5]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the control wells. The CC₅₀ and EC₅₀ values are then determined from the dose-response curves.
Caption: General workflow for in vitro anti-HIV screening.
Conclusion
The novel 1,1-dihalo-2,4-diaryl-1,3-selenazole compounds investigated demonstrate antiviral activity against HIV-1. However, the initial screening data reveals a low selectivity index, suggesting that the current series of compounds may have a narrow therapeutic window. Further structural modifications and optimization of the this compound scaffold are warranted to enhance antiviral potency and reduce cytotoxicity. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of this compound derivatives as potential antiviral agents. Future studies should focus on elucidating the mechanism of action of these compounds to guide rational drug design efforts.
References
- 1. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
The Ascendant Role of 1,3-Selenazoles in Antimicrobial Applications: A Technical Guide
For Immediate Release
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities capable of combating pathogenic bacteria and fungi. Among the promising candidates, 1,3-selenazole derivatives have emerged as a significant class of heterocyclic compounds with potent antibacterial and antifungal activities. This technical guide provides an in-depth overview of the synthesis, antimicrobial applications, and proposed mechanisms of action of 1,3-selenazoles, tailored for researchers, scientists, and drug development professionals.
Introduction
1,3-Selenazoles are five-membered heterocyclic compounds containing a selenium and a nitrogen atom at positions 1 and 3, respectively. The incorporation of the selenium atom often imparts unique biological properties to these molecules, distinguishing them from their sulfur-containing analogs (1,3-thiazoles).[1][2] Extensive research has demonstrated that various derivatives of this compound exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] This guide focuses specifically on their applications as antimicrobial agents, presenting quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action.
Quantitative Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. A summary of reported MIC values for various this compound derivatives against a panel of pathogenic bacteria and fungi is presented below.
| Compound ID/Description | Target Microorganism | MIC (µg/mL) | Reference |
| Series of 2-Arylamino-1,3-selenazoles | [4] | ||
| Compound 4 | Staphylococcus aureus | 16 | [4] |
| Candida albicans | 8 | [4] | |
| Cryptococcus neoformans var. grubii | 8 | [4] | |
| Compound 5 | Staphylococcus aureus | >32 | [4] |
| Candida albicans | 16 | [4] | |
| Cryptococcus neoformans var. grubii | 8 | [4] | |
| Compound 8 | Staphylococcus aureus | >32 | [4] |
| Candida albicans | 16 | [4] | |
| Cryptococcus neoformans var. grubii | 16 | [4] | |
| Compound 9 | Staphylococcus aureus | 16 | [4] |
| Candida albicans | 8 | [4] | |
| Cryptococcus neoformans var. grubii | 8 | [4] | |
| Benzenesulfonamides with Selenazoles | [1][5] | ||
| Compound 4a | Helicobacter pylori (α-CA) | Kᵢ = 1.25 µM | [1] |
| Vibrio cholerae (α-CA) | Kᵢ = 8.26 µM | [1] | |
| Vibrio cholerae (β-CA) | Kᵢ = 0.41 µM | [1] | |
| Vibrio cholerae (γ-CA) | Kᵢ = 0.53 µM | [1] | |
| Burkholderia pseudomallei (β-CA) | Kᵢ = 0.33 µM | [1] | |
| Burkholderia pseudomallei (γ-CA) | Kᵢ = 0.81 µM | [1] |
Note: Kᵢ values represent the inhibition constant against a specific enzyme (Carbonic Anhydrase - CA) and are indicative of the compound's potency.
Experimental Protocols
Synthesis of this compound Derivatives via Hantzsch Condensation
A prevalent and versatile method for the synthesis of 1,3-selenazoles is the Hantzsch condensation.[3] This reaction typically involves the cyclocondensation of a selenoamide or selenourea (B1239437) with an α-haloketone.
General Procedure:
-
Preparation of Selenoamide/Selenourea: The requisite selenoamide or selenourea can be synthesized from the corresponding amide or urea (B33335) by treatment with a selenium-transfer reagent such as phosphorus pentaselenide (P₄Se₁₀) or by reacting an isothiocyanate with sodium hydroselenide (NaHSe).
-
Cyclocondensation: To a solution of the selenoamide or selenourea in a suitable solvent (e.g., ethanol, isopropanol), an equimolar amount of the α-haloketone (e.g., α-bromoketone) is added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled, and the product is often precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent or by column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Stock Solutions: A stock solution of each test compound is prepared by dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with 100 µL of the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Proposed Mechanisms of Antimicrobial Action
The precise molecular mechanisms underlying the antibacterial and antifungal activities of 1,3-selenazoles are still under active investigation. However, based on studies of related organoselenium compounds and azole antifungals, several plausible mechanisms can be proposed.
Antibacterial Mechanism: Inhibition of Essential Enzymes
One potential antibacterial mechanism of action for certain this compound derivatives is the inhibition of bacterial carbonic anhydrases (CAs).[1][5] These enzymes are crucial for various metabolic processes in bacteria, including pH homeostasis and CO₂/bicarbonate transport. Inhibition of these enzymes can disrupt bacterial growth and survival. Another proposed target is bacterial thioredoxin reductase (TrxR), an essential enzyme in the thioredoxin system that protects bacteria from oxidative stress.[6] Inhibition of TrxR can lead to an accumulation of reactive oxygen species (ROS) and subsequent cell death.
Caption: Proposed antibacterial signaling pathway of 1,3-selenazoles.
Antifungal Mechanism: Disruption of Fungal Cell Membrane Integrity
The antifungal activity of 1,3-selenazoles is likely analogous to that of other azole-based antifungal drugs.[7][8] The primary target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047). Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[8]
Caption: Proposed antifungal signaling pathway of 1,3-selenazoles.
Experimental Workflow
The discovery and development of novel this compound-based antimicrobial agents follow a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical experimental workflow for antimicrobial 1,3-selenazoles.
Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of novel antibacterial and antifungal agents. Their potent in vitro activity against a range of pathogenic microorganisms, coupled with the potential for diverse synthetic modifications, makes them attractive candidates for further investigation. Future research should focus on elucidating their precise mechanisms of action, optimizing their pharmacokinetic and toxicological profiles, and exploring their efficacy in in vivo models of infection. The continued exploration of this unique class of selenium-containing heterocycles holds significant potential for addressing the urgent global challenge of antimicrobial resistance.
References
- 1. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of bacterial thioredoxin reductase: an antibiotic mechanism targeting bacteria lacking glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,3-Selenazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,3-selenazole scaffold, a five-membered heterocyclic ring containing both selenium and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, conferred by the presence of the selenium atom, have led to the development of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in drug discovery and development.
Synthesis of this compound Derivatives
The most common and versatile method for the synthesis of the this compound core is the Hantzsch condensation reaction. This typically involves the cyclization of a selenoamide or selenourea (B1239437) with an α-halocarbonyl compound. Various modifications of this method have been developed to improve yields, shorten reaction times, and introduce diverse substituents onto the selenazole ring.
A general workflow for the Hantzsch-type synthesis of 2-amino-1,3-selenazole derivatives is depicted below.
Experimental Protocol: Synthesis of 2-Arylamino-4-phenyl-1,3-selenazole
This protocol describes a typical Hantzsch synthesis of a 2-arylamino-1,3-selenazole derivative.[1]
Materials:
-
Aryl selenourea
-
Ethanol (EtOH)
-
Triethylamine (Et3N)
-
Water
Procedure:
-
A mixture of aryl selenourea (1 equivalent) and 2-bromoacetophenone (1 equivalent) in ethanol (10 mL) is heated to 80 °C for approximately 5 minutes.
-
Triethylamine (1.3 equivalents) is added to the hot solution.
-
The mixture is heated for a further 5 minutes.
-
The hot mixture is filtered to remove any elemental selenium that may have formed.
-
Water is added to the filtrate to precipitate the product.
-
The precipitated solid is isolated by filtration.
-
The crude product is purified by recrystallization from ethanol to yield the 2-arylamino-4-phenyl-1,3-selenazole.
Biological Activities of this compound Derivatives
This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. The primary areas of investigation include their anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of this compound derivatives against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | CCRF-CEM (Leukemia) | 12.5 | [2] |
| 2 | HL60 (Leukemia) | 15.2 | [2] |
| 3 | MDA-MB-231 (Breast) | 20.8 | [2] |
| 4 | HCT116 (Colon) | 18.9 | [2] |
| 5 | U87MG (Glioblastoma) | 25.4 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[3][4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway: Induction of Apoptosis
A common mechanism by which this compound derivatives exert their anticancer effects is through the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6 | Staphylococcus aureus | 31-125 | [1] |
| 7 | Candida albicans | 0.24-7.81 | [6] |
| 8 | Candida parapsilosis | 0.24-7.81 | [6] |
| 9 | Escherichia coli | 0.5 | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivative (test compound)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (broth only)
-
Inoculum suspension of the microorganism
Procedure:
-
Prepare a serial two-fold dilution of the this compound derivative in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity
The selenium atom in the this compound ring can readily participate in redox reactions, endowing these compounds with antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.[9][10][11][12][13]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
This compound derivative (test compound)
-
Positive control (e.g., ascorbic acid or BHT)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the this compound derivative and the positive control in the chosen solvent.
-
Add a fixed volume of the DPPH solution to an equal volume of the sample or control solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Conclusion
This compound derivatives represent a promising class of heterocyclic compounds with a wide array of biological activities. Their versatile synthesis and the tunability of their physicochemical properties make them attractive candidates for further investigation in the field of medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents based on the this compound scaffold. Further exploration into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of more potent and selective drug candidates.
References
- 1. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of New Selenazole Derivatives with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Evaluation of Efficient Selenazoles with High Antif...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. DPPH Radical Scavenging Assay [mdpi.com]
Preliminary Investigation of 1,3-Selenazole Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique chemical properties of organoselenium compounds have positioned them as promising candidates in the development of novel therapeutic agents. Among these, 1,3-selenazole derivatives have emerged as a class of heterocyclic compounds with significant cytotoxic potential against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the preliminary investigations into the cytotoxicity of 1,3-selenazoles, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the putative signaling pathways involved in their mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new anticancer drugs.
Introduction
Selenium, an essential trace element, plays a crucial role in various physiological processes, primarily through its incorporation into selenoproteins. Beyond its nutritional significance, organic selenium compounds have garnered considerable attention for their potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The this compound ring, a five-membered heterocycle containing both selenium and nitrogen, represents a key pharmacophore in the design of new bioactive molecules. Numerous studies have demonstrated that synthetic derivatives of this compound exhibit potent cytotoxic effects against a spectrum of human cancer cell lines, suggesting their potential as a new class of chemotherapeutic agents. This guide will delve into the existing data on their cytotoxicity, provide standardized methodologies for their evaluation, and explore the molecular mechanisms underlying their anticancer activity.
Quantitative Cytotoxicity Data of this compound Derivatives
The cytotoxic activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values for various this compound compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | HCT-116 (Colon) | 12.5 | [1] |
| Hep-G2 (Liver) | 15.2 | [1] | |
| A-549 (Lung) | 18.3 | [1] | |
| MCF-7 (Breast) | 20.1 | [1] | |
| Compound 11 | HCT-116 (Colon) | 4.9 | [1] |
| Hep-G2 (Liver) | 6.8 | [1] | |
| A-549 (Lung) | 8.5 | [1] | |
| MCF-7 (Breast) | 10.3 | [1] | |
| 2-(4-methylphenyl)-1,3-selenazol-4-one | SKOV3 (Ovarian) | Not specified | [2] |
| HL-60 (Leukemia) | Not specified | [2] |
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment of the cytotoxic properties of this compound derivatives. This section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assays
The crystal violet assay is a simple and reliable method for determining cell viability by staining the DNA and proteins of adherent cells.
Materials:
-
Adherent cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixing solution: 4% paraformaldehyde in PBS or 100% methanol
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)
-
Solubilization solution: 33% acetic acid or 10% SDS in water
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells twice with 200 µL of PBS. Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixing solution and wash the plates with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plates with water to remove excess stain.
-
Solubilization: Air-dry the plates. Add 100 µL of solubilization solution to each well and incubate for 15 minutes on a shaker to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Crystal Violet Assay protocol.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways in this compound Cytotoxicity
The cytotoxic effects of this compound derivatives are believed to be mediated through the modulation of several key signaling pathways. The generation of reactive oxygen species (ROS) appears to be a central event, leading to oxidative stress and subsequent activation of apoptotic cascades.
ROS-Mediated Apoptosis
Many selenium compounds are known to exert their anticancer effects by inducing the production of ROS within cancer cells.[3][4] Elevated ROS levels can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering programmed cell death (apoptosis).
Putative Involvement of PI3K/Akt and MAPK Pathways
The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell survival, proliferation, and apoptosis, and are often dysregulated in cancer.[5][6][7] It is plausible that this compound-induced ROS generation could lead to the inhibition of the pro-survival PI3K/Akt pathway and the activation of pro-apoptotic arms of the MAPK pathway (e.g., JNK and p38).
Conclusion and Future Directions
The preliminary investigation into the cytotoxicity of this compound derivatives reveals a promising class of compounds with potent anticancer activity. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research in this area. Future studies should focus on elucidating the precise molecular targets of these compounds and further dissecting the intricate signaling pathways involved in their cytotoxic mechanism of action. The development of more potent and selective this compound analogues, coupled with in vivo studies, will be crucial in translating these promising preclinical findings into novel cancer therapeutics.
References
- 1. Apoptosis Protocols | USF Health [health.usf.edu]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. Selenocystine induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy [jcancer.org]
- 5. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 1,3-Selenazoles as Glutathione Peroxidase Mimics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1,3-selenazoles, a promising class of organoselenium compounds, in their role as synthetic mimics of the vital antioxidant enzyme, Glutathione (B108866) Peroxidase (GPx). As oxidative stress is implicated in a multitude of pathological conditions, the development of effective GPx mimics represents a significant therapeutic strategy. This document details the catalytic mechanism, synthesis protocols, quantitative activity data, and the cellular role of these compounds.
Introduction to Glutathione Peroxidase and its Mimics
Glutathione Peroxidase (GPx) is a family of selenoenzymes that play a pivotal role in the cellular antioxidant defense system.[1] These enzymes catalyze the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides, using glutathione (GSH) as the reducing substrate.[1] This action protects cells from oxidative damage to lipids, proteins, and nucleic acids.[2] The development of small-molecule synthetic compounds that mimic the function of GPx is a major focus in medicinal chemistry, aiming to supplement the body's natural antioxidant defenses in states of overwhelming oxidative stress.[3][4]
Organoselenium compounds are excellent candidates for GPx mimics due to their ability to undergo a two-electron redox cycle.[3] Among these, 1,3-selenazole derivatives have emerged as a versatile scaffold, exhibiting a range of biological activities, including antioxidant properties.[5][6] Their structural features can be systematically modified to tune their catalytic efficiency and pharmacological profiles.
Catalytic Mechanism of this compound GPx Mimics
The GPx-like activity of 1,3-selenazoles, like other organoselenium mimics, is centered on the redox chemistry of the selenium atom.[7] While the precise mechanism can vary based on the compound's structure and the specific peroxide and thiol substrates involved, a general catalytic cycle is widely accepted.[7] This cycle is analogous to that of well-studied mimics like Ebselen (B1671040) and involves key selenium intermediates.[7][8][9]
The catalytic cycle typically proceeds as follows:
-
Oxidation: The selenium atom (in its reduced selenide (B1212193) state, R-Se-R) of the this compound ring is oxidized by a hydroperoxide (ROOH), forming a selenenic acid intermediate (R-SeOH).
-
First Thiol Reaction: The selenenic acid reacts with a molecule of glutathione (GSH) to form a selenenyl sulfide (B99878) intermediate (R-Se-SG) and a molecule of water.
-
Second Thiol Reaction: The selenenyl sulfide intermediate is then attacked by a second GSH molecule. This step regenerates the active selenide form of the this compound and produces oxidized glutathione (GSSG).
This catalytic process effectively removes harmful peroxides at the expense of cellular glutathione.
Quantitative GPx-like Activity
| Compound | Substrate (Peroxide) | Substrate (Thiol) | Catalytic Activity / Rate | Reference |
| Ebselen | H₂O₂ | Glutathione (GSH) | Moderate activity with GSH.[7] | [7] |
| Ebselen | Various Hydroperoxides | Dithioerythritol, N-acetylcysteine | Broad specificity for peroxides and thiols.[10] | [10] |
| Diphenyl Diselenide | Peroxides | Thiophenol | ~2 times higher activity than Ebselen.[7] | [7] |
Note: The catalytic efficiency of mimics is highly dependent on the specific substrates (thiol and peroxide) used in the assay, as well as reaction conditions.[7]
Experimental Protocols
General Synthesis of 2-Amino-1,3-selenazoles (Hantzsch Condensation)
The Hantzsch-type condensation is a common and versatile method for synthesizing the this compound core.[11][12] The protocol involves the cyclocondensation of a selenourea (B1239437) derivative with an α-haloketone.
Materials:
-
Aryl- or alkyl-selenourea
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol (B145695) (or other suitable solvent)
-
Triethylamine (B128534) (Et₃N) or other base (optional)
Procedure:
-
Dissolve the aryl- or alkyl-selenourea in ethanol in a round-bottom flask.
-
Add the α-haloketone to the solution. The reaction can be performed at room temperature or under reflux, depending on the reactivity of the substrates.[5][12]
-
If the selenourea salt is used, a base like triethylamine may be added to neutralize the acid formed during the reaction.[12]
-
Stir the reaction mixture for the required time (can range from 1 hour to several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure 2-amino-1,3-selenazole derivative.[12]
GPx Activity Assessment (Coupled Reductase Assay)
This is the most widely used method to determine the GPx-like activity of synthetic mimics.[13] The assay couples the reduction of a peroxide by the mimic and GSH to the reduction of oxidized glutathione (GSSG) back to GSH by glutathione reductase (GR), which in turn oxidizes NADPH to NADP⁺. The decrease in NADPH absorbance is monitored spectrophotometrically at 340 nm.
Materials:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Glutathione (GSH) solution
-
Glutathione Reductase (GR) solution
-
NADPH solution
-
Hydroperoxide solution (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
This compound mimic solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate and microplate reader with 340 nm kinetic reading capability
Procedure:
-
Prepare a master mix in the phosphate buffer containing GSH, GR, and NADPH at their final desired concentrations.
-
Add the master mix to the wells of the microplate.
-
Add the this compound mimic solution to the test wells. Add solvent-only to the control wells.
-
Initiate the reaction by adding the hydroperoxide solution to all wells.
-
Immediately place the microplate in the reader and begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
The rate of NADPH consumption (the linear slope of the absorbance vs. time curve) is directly proportional to the GPx-like activity of the mimic. The activity is typically expressed in units, where 1 unit corresponds to the oxidation of 1 µmol of NADPH per minute.[14]
Research and Development Workflow
The discovery and validation of novel this compound GPx mimics follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Cellular Role and Therapeutic Potential
Within a cellular context, this compound mimics act to decrease the burden of reactive oxygen species (ROS). By catalytically neutralizing hydroperoxides, they protect vital cellular components from oxidative damage, thereby mitigating cellular stress and preventing the initiation of cell death pathways.
The ability of these compounds to reduce oxidative stress underlies their therapeutic potential in a wide range of disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory diseases.[1][2]
Conclusion
1,3-selenazoles represent a versatile and potent class of glutathione peroxidase mimics. Their synthetic accessibility allows for extensive structural modification to optimize catalytic activity and drug-like properties. By functioning as catalytic antioxidants, they can effectively reduce the cellular load of harmful peroxides, offering a promising therapeutic avenue for diseases rooted in oxidative stress. Further research focusing on detailed structure-activity relationships (SAR) and elucidation of their interactions with cellular signaling pathways will be crucial for advancing these compounds toward clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Organoselenium compounds as mimics of selenoproteins and thiol modifier agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]
- 6. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the catalytic mechanism of synthetic glutathione peroxidase mimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01665G [pubs.rsc.org]
- 8. Modeling the mechanism of the glutathione peroxidase mimic ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. core.ac.uk [core.ac.uk]
- 14. Study of 8 Types of Glutathione Peroxidase Mimics Based on β-Cyclodextrin [mdpi.com]
The Therapeutic Potential of 1,3-Selenazole Scaffolds: An In-depth Technical Guide for Novel Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the 1,3-selenazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, offering a valuable resource for the design and development of new drugs.
Synthesis of the this compound Core
The construction of the this compound ring is most commonly achieved through the Hantzsch condensation reaction. This versatile method involves the cyclization of an α-halocarbonyl compound with a selenium-containing nucleophile, typically selenourea (B1239437) or a selenoamide.[1][2] Variations of this protocol have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions, including microwave-assisted synthesis and the use of catalysts like β-cyclodextrin in aqueous media.[3]
A general synthetic workflow for the preparation of 2-amino-1,3-selenazoles is depicted below:
Caption: General workflow for Hantzsch synthesis of 2-amino-1,3-selenazoles.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have exhibited a remarkable array of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][4]
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of this compound derivatives against various cancer cell lines. The cytotoxic activity is often attributed to the induction of apoptosis, a form of programmed cell death.[5]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-disubstituted-1,3,4-thiadiazole containing this compound | L1210 (mouse lymphocyte leukemia) | - | [1] |
| 2,5-disubstituted-1,3,4-thiadiazole containing this compound | MCF-7 (human breast cancer) | - | [1] |
| Selenium-containing quinone-based 1,2,3-triazoles | HL-60 (human promyelocytic leukemia) | < 0.3 | [6] |
| Selenium-containing quinone-based 1,2,3-triazoles | HCT-116 (human colon carcinoma) | < 0.3 | [6] |
| Selenium-containing quinone-based 1,2,3-triazoles | PC3 (human prostate cancer) | < 0.3 | [6] |
| Selenium-containing quinone-based 1,2,3-triazoles | SF295 (human glioblastoma) | < 0.3 | [6] |
| Selenium-containing quinone-based 1,2,3-triazoles | MDA-MB-435 (melanoma) | < 0.3 | [6] |
| Selenium-containing quinone-based 1,2,3-triazoles | OVCAR-8 (human ovarian carcinoma) | < 0.3 | [6] |
| 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivative (4g) | HCT-116 (human colon carcinoma) | 1.09 ± 0.17 | [7] |
| 1,2,3-triazole linked tetrahydrocurcumin derivative (4g) | A549 (human lung adenocarcinoma) | 45.16 ± 0.92 | [7] |
| Phthalimide (B116566) derivative (5b) | MCF-7 (human breast cancer) | 0.2 ± 0.01 | [5] |
| Phthalimide derivative (5k) | MDA-MB-468 (human breast cancer) | 0.6 ± 0.04 | [5] |
| Phthalimide derivative (5g) | PC-12 (rat pheochromocytoma) | 0.43 ± 0.06 | [5] |
Antimicrobial Activity
This compound derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Arylamino-1,3-selenazoles | Staphylococcus aureus | 31-125 | [2] |
| 2-Arylamino-1,3-selenazoles | Candida spp. | 31-250 | [2] |
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of many this compound derivatives is the induction of apoptosis. Some selenium compounds have been shown to trigger the caspase cascade, a series of enzymatic activations that lead to the dismantling of the cell.[8] Specifically, the activation of initiator caspases, such as caspase-8, can lead to the subsequent activation of executioner caspases, like caspase-3, which then cleave a variety of cellular substrates, culminating in cell death.
Caption: Proposed caspase-dependent apoptotic pathway induced by this compound derivatives.
Experimental Protocols
Synthesis of 2-Arylamino-4-phenyl-1,3-selenazole
This procedure is a representative example of the Hantzsch synthesis for this class of compounds.[2]
Materials:
-
Phenylselenourea (PhNH(Se)NH₂)
-
Ethanol
Procedure:
-
A mixture of phenylselenourea (1.03 g, 5.17 mmol) and 2-bromoacetophenone (1.03 g, 5.17 mmol) is prepared.
-
The reaction mixture is heated and stirred.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated.
-
The solid product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-phenylamino-4-phenyl-1,3-selenazole.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
Procedure:
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Culture broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound test compounds
-
96-well microtiter plates
Procedure:
-
A serial two-fold dilution of the this compound compounds is prepared in the appropriate culture broth in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility of this heterocyclic system, coupled with its diverse and potent biological activities, makes it an attractive target for medicinal chemists. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the mechanisms of action will be crucial in translating the therapeutic potential of this compound derivatives into clinically effective drugs. This guide provides a foundational understanding for researchers to build upon in their quest for innovative treatments for a range of diseases.
References
- 1. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of Selenium-Containing Quinone-based Triazoles Possessing Two Redox Centres, and their Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspases as key executors of methyl selenium-induced apoptosis (anoikis) of DU-145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of 1,3-Selenazoles for Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening of 1,3-selenazole compounds for their potential as enzyme inhibitors. It covers key target enzymes, quantitative inhibition data, detailed experimental protocols, and the signaling pathways implicated in their mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction to 1,3-Selenazoles in Enzyme Inhibition
The this compound scaffold is a heterocyclic motif of significant interest in medicinal chemistry due to its diverse biological activities. These compounds have demonstrated a broad spectrum of pharmacological properties, including antitumor, antiviral, antibacterial, and antifungal effects[1]. A key aspect of their therapeutic potential lies in their ability to act as enzyme inhibitors. This guide focuses on the initial screening of 1,3-selenazoles against several important enzyme targets, including carbonic anhydrases, xanthine (B1682287) oxidase, and cruzain.
Quantitative Data on Enzyme Inhibition by 1,3-Selenazoles
The inhibitory potency of this compound derivatives has been quantified against several enzymes. The following tables summarize the available data, primarily focusing on the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Carbonic Anhydrase Inhibition
A series of 2,5-disubstituted 1,3-selenazoles have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms, with notable selectivity for the tumor-associated CA IX.
| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA VA (Kᵢ, nM) | hCA VB (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| Selenazole 1 | >10000 | 9865 | 98.5 | >10000 | >10000 | 8.9 |
| Selenazole 2 | >10000 | >10000 | 125.4 | >10000 | >10000 | 9.7 |
| Selenazole 3 | 8569 | 9562 | 85.6 | >10000 | >10000 | 7.5 |
| Selenazole 4 | 9865 | >10000 | 102.3 | >10000 | >10000 | 8.4 |
| Acetazolamide | 250 | 12 | 74 | 3.2 | 5.6 | 25 |
Data extracted from a study on 2,5-disubstituted 1,3-selenazoles as carbonic anhydrase inhibitors.
Xanthine Oxidase Inhibition
Certain 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase.
| Compound ID | Xanthine Oxidase (IC₅₀, nM) | Xanthine Oxidase (Kᵢ, nM) | Xanthine Oxidase (Kᵢ', nM) |
| Selenazole 9e | 5.5 | 0.9 | 2.3 |
| Febuxostat | 18.6 | - | - |
Data from a study on 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as xanthine oxidase inhibitors[2].
Cruzain Inhibition
Selenosemicarbazone and selenazole derivatives have been evaluated for their inhibitory activity against cruzain, the major cysteine protease of Trypanosoma cruzi.
| Compound ID | Cruzain (% Inhibition @ 10 µM) | Cruzain (IC₅₀, nM) |
| Se 1f | >85 | <100 |
| Se 2h | >85 | <100 |
| Se 2i | >85 | <100 |
| K777 | - | <100 |
Data from a study on chalcogen semicarbazone and their azole derivatives against Chagas disease[3].
Experimental Protocols
This section provides detailed methodologies for the key enzyme inhibition assays cited in this guide.
General Workflow for Enzyme Inhibitor Screening
The initial screening of a compound library against a target enzyme typically follows a standardized workflow to identify and characterize potential inhibitors.
Caption: A generalized workflow for the screening and characterization of enzyme inhibitors.
Carbonic Anhydrase Inhibition Assay
The inhibitory effects on human carbonic anhydrase isoforms are determined using a stopped-flow CO₂ hydration assay[4][5][6].
-
Principle: This method measures the enzyme-catalyzed hydration of CO₂. The subsequent change in pH is monitored using a colorimetric indicator.
-
Reagents:
-
Purified human CA isoforms (hCA I, II, IX, etc.)
-
HEPES buffer
-
pH indicator (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Test compounds (1,3-selenazoles) dissolved in DMSO
-
-
Procedure:
-
An assay solution containing buffer, pH indicator, and the respective CA isozyme is prepared.
-
The test inhibitor is added to the assay solution.
-
The enzyme-inhibitor solution is mixed with CO₂-saturated water in a stopped-flow instrument.
-
The initial rates of the CA-catalyzed CO₂ hydration are monitored by the change in absorbance of the pH indicator.
-
Inhibition is calculated as the percentage decrease in the enzyme-catalyzed reaction rate.
-
IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Kᵢ values are derived from the IC₅₀ values using the Cheng-Prusoff equation.
-
Xanthine Oxidase Inhibition Assay
The inhibitory activity against xanthine oxidase is determined spectrophotometrically by monitoring the formation of uric acid from xanthine[7][8][9].
-
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 290-295 nm.
-
Reagents:
-
Xanthine oxidase from bovine milk
-
Phosphate (B84403) buffer (pH 7.5)
-
Xanthine solution
-
Test compounds (1,3-selenazoles) dissolved in DMSO
-
-
Procedure:
-
The assay mixture containing phosphate buffer and the test compound at various concentrations is prepared in a quartz cuvette.
-
Xanthine oxidase is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of the xanthine substrate.
-
The change in absorbance at 293 nm is recorded for a set period using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
-
IC₅₀ values are determined from the dose-response curves.
-
For kinetic studies to determine Kᵢ and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.
-
Cruzain Inhibition Assay
The inhibition of cruzain is assessed using a fluorometric assay that measures the cleavage of a fluorogenic substrate[10].
-
Principle: The assay measures the activity of cruzain by monitoring the cleavage of the fluorogenic substrate Z-Phe-Arg-aminomethylcoumarin (Z-FR-AMC). Upon cleavage, the fluorescent aminomethylcoumarin is released.
-
Reagents:
-
Recombinant cruzain
-
Sodium acetate (B1210297) buffer (pH 5.5) with DTT and Triton X-100
-
Fluorogenic substrate (Z-FR-AMC)
-
Test compounds (1,3-selenazoles) dissolved in DMSO
-
-
Procedure:
-
The assay is performed in 96-well black plates.
-
Cruzain is pre-incubated with the test compounds at various concentrations in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the Z-FR-AMC substrate.
-
The increase in fluorescence (excitation at 355 nm, emission at 460 nm) is monitored over time using a fluorescence plate reader.
-
The initial reaction rates are calculated and compared to a DMSO control to determine the percentage of inhibition.
-
IC₅₀ values are calculated from dose-response curves.
-
Signaling Pathways Modulated by this compound Inhibitors
The anticancer activity of this compound inhibitors of carbonic anhydrase IX is linked to their ability to modulate key signaling pathways involved in tumor progression and survival.
Carbonic Anhydrase IX and the PI3K/Akt/mTOR Pathway
Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of cancer and is induced by hypoxia. It plays a crucial role in maintaining the pH balance in the tumor microenvironment, which is essential for tumor cell survival and proliferation. The inhibition of CA IX can lead to intracellular acidification and has been shown to impact downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Proposed mechanism of action for this compound inhibitors of Carbonic Anhydrase IX, impacting the PI3K/Akt/mTOR signaling pathway.
Conclusion
1,3-selenazoles represent a promising class of compounds for the development of novel enzyme inhibitors. Their demonstrated potency against clinically relevant targets such as carbonic anhydrase IX and xanthine oxidase highlights their therapeutic potential. This guide provides a foundational understanding of the initial screening process, offering valuable data and protocols to aid researchers in the exploration and development of this compound-based therapeutics. Further investigation into the structure-activity relationships and optimization of these compounds is warranted to advance them through the drug discovery pipeline.
References
- 1. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]
- 2. Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Chalcogen Semicarbazone (S, Se) and Their Azole Derivatives against Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay: Inhibition of human carbonic anhydrase 2 by stopped-flow CO2 hydration assay (CHEMBL991856) - ChEMBL [ebi.ac.uk]
- 5. Assay: Inhibition of human carbonic anhydrase 2 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227474) - ChEMBL [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Fundamental Reactions of 2-Amino-1,3-selenazoles for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity of the 2-amino-1,3-selenazole scaffold, a heterocyclic motif of significant interest in medicinal chemistry. The unique electronic properties conferred by the selenium atom, combined with the reactive amino group, make this ring system a versatile platform for the synthesis of novel therapeutic agents. This document provides a detailed overview of the fundamental reactions of 2-amino-1,3-selenazoles, including electrophilic substitution, acylation, alkylation, and condensation reactions. Experimental protocols for key transformations are provided, and quantitative data is summarized in structured tables to facilitate comparison and application in a research setting. Furthermore, this guide elucidates the known biological mechanisms of action for derivatives of this class, with a focus on their potential as anticancer agents.
Electrophilic Substitution Reactions at the C5-Position
The 2-amino-1,3-selenazole ring is activated towards electrophilic attack, with the C5-position being particularly reactive due to the electron-donating effect of the amino group.[1] This reactivity allows for the introduction of a variety of functional groups at this position.
Halogenation
Halogenation at the C5-position is a common transformation. While direct halogenation with bromine or iodine may result in the formation of hydrohalide salts, the use of N-halosuccinimides provides a more efficient method for the introduction of halogens.[1]
Experimental Protocol: Halogenation using N-halosuccinimides [1]
To a solution of the N-acetyl-2-amino-1,3-selenazole in a suitable solvent (e.g., chloroform (B151607) or carbon tetrachloride), an equimolar amount of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) is added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the 5-halo-2-(acetylamino)-1,3-selenazole. High yields are generally observed for this reaction.[1]
| Electrophile | Reagent | Product | Yield (%) | Reference |
| Br+ | N-Bromosuccinimide (NBS) | 5-Bromo-2-(acetylamino)-1,3-selenazole | High | [1] |
| I+ | N-Iodosuccinimide (NIS) | 5-Iodo-2-(acetylamino)-1,3-selenazole | High | [1] |
| Cl+ | Phenyliodine(III) dichloride (PhICl2) | 5-Chloro-2-(acetylamino)-1,3-selenazole | High | [1] |
Nitration and Diazo-Coupling
Early studies have shown that the 2-diethylamino derivative of 1,3-selenazole can undergo nitration and diazo-coupling at the C5-position.[1]
Experimental Protocol: Nitration [1]
The 2-diethylamino-1,3-selenazole is treated with a mixture of sulfuric acid and nitric acid to introduce a nitro group at the C5-position.
Experimental Protocol: Diazo-Coupling [1]
Reaction of the 2-diethylamino-1,3-selenazole with a phenyl diazonium chloride solution results in the formation of a C5-azo-coupled product.
Reactions of the 2-Amino Group
The exocyclic amino group at the C2-position provides a key handle for further functionalization through acylation and alkylation reactions.
Acylation
The 2-amino group can be readily acylated, for example, by heating with acetic anhydride (B1165640).[1] This reaction is useful for protecting the amino group or for introducing various acyl moieties to modulate the biological activity of the molecule.
Experimental Protocol: Acetylation of 2-Arylamino-1,3-selenazoles [1]
The 2-arylamino-1,3-selenazole is heated in acetic anhydride for a few minutes. After cooling, the product, a 2-(N-arylacetamido)-1,3-selenazole, can be isolated and purified.
| Acylating Agent | Product | Yield (%) | Reference |
| Acetic Anhydride | 2-(N-Arylacetamido)-1,3-selenazole | Not specified | [1] |
Alkylation
Alkylation of the 2-amino-1,3-selenazole can occur at either the exocyclic or endocyclic nitrogen atoms. Reaction with α-iodoketones in the absence of a base has been shown to proceed via N-alkylation of the endocyclic nitrogen atom.[2]
Experimental Protocol: N-Alkylation of 2-Amino-1,3-benzothiazole with α-Iodo Methyl Ketones [2]
Note: This protocol is for the related 2-aminobenzothiazole (B30445), but the principle can be applied to 2-amino-1,3-selenazoles.
A solution of 2-aminobenzothiazole and an α-iodo methyl ketone in acetone (B3395972) is stirred at room temperature. The resulting 2-amino-3-(2-oxoalkyl)-1,3-benzothiazolium iodide precipitates from the reaction mixture and can be isolated by filtration.
| Alkylating Agent | Product | Yield (%) | Reference |
| α-Iodo Methyl Ketones | 2-Amino-3-(2-oxoalkyl)-1,3-benzothiazolium iodide | 51-74 | [2] |
Condensation Reactions
The active methylene (B1212753) group at the C5-position (if unsubstituted) and the 2-amino group can participate in condensation reactions with carbonyl compounds.
Condensation with Aldehydes
2-Amino-1,3-selenazoles can condense with aldehydes, such as benzaldehyde (B42025), in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), to form the corresponding carbinol at the C5-position.[1][3]
Experimental Protocol: Condensation with Benzaldehyde [1]
A mixture of the 2-diethylamino-1,3-selenazole and benzaldehyde is treated with zinc chloride to furnish the corresponding carbinol.
Cycloaddition Reactions
Information on cycloaddition reactions involving the 2-amino-1,3-selenazole ring system is limited in the current literature. However, the synthesis of the selenazole ring itself can be achieved through cycloaddition-type reactions. For instance, a multicomponent reaction involving α,β-unsaturated isocyanides, elemental selenium, and amines proceeds via an intramolecular Michael cycloaddition.[4]
While intermolecular cycloaddition reactions of the pre-formed 2-amino-1,3-selenazole ring are not well-documented, the inherent diene-like character of the heterocyclic system suggests potential for [4+2] cycloadditions with suitable dienophiles under appropriate conditions. Further research in this area is warranted to explore the full synthetic potential of this scaffold.
Biological Activity and Signaling Pathways
2-Amino-1,3-selenazole derivatives have garnered significant attention for their diverse biological activities, particularly as anticancer agents.[3]
IMP Dehydrogenase Inhibition
A notable example is selenazofurin (B1681613) (2-β-D-ribofuranosyl-4-selenazolecarboxamide), a selenium analog of tiazofurin (B1684497). Selenazofurin exhibits potent antitumor activity by acting as an inhibitor of inosine (B1671953) monophosphate (IMP) dehydrogenase.[5] This enzyme catalyzes a critical step in the de novo biosynthesis of guanine (B1146940) nucleotides. Inhibition of IMP dehydrogenase leads to a decrease in the intracellular pool of guanylates, which in turn inhibits DNA and RNA synthesis, ultimately leading to cell death.[5] The NAD analogs of both tiazofurin and selenazofurin are potent inhibitors of IMP dehydrogenase, with Kii values in the nanomolar range.[5]
Kinase Inhibition and Apoptosis Induction
Several studies have pointed towards the potential of 2-aminothiazole (B372263) and, by extension, 2-amino-1,3-selenazole derivatives as inhibitors of various protein kinases involved in cancer progression.[6][7] For instance, derivatives of the analogous 2-aminothiazole scaffold have been identified as inhibitors of Aurora kinases and cyclin-dependent kinases (CDKs).[6] Inhibition of these kinases can disrupt the cell cycle and induce apoptosis.
Furthermore, some 2-aminothiazole derivatives have been shown to induce apoptosis through the activation of caspases-3 and -9, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[6] These findings suggest that 2-amino-1,3-selenazole derivatives may also exert their anticancer effects through similar mechanisms targeting key signaling pathways that regulate cell proliferation and survival.
Conclusion
The 2-amino-1,3-selenazole scaffold represents a privileged structure in medicinal chemistry, offering multiple points for chemical modification to optimize pharmacological properties. The fundamental reactions outlined in this guide, including electrophilic substitution at the C5-position and reactions at the 2-amino group, provide a robust toolbox for the synthesis of diverse libraries of compounds. The established role of related compounds as IMP dehydrogenase inhibitors and the emerging potential of this class as kinase inhibitors and inducers of apoptosis highlight the promise of 2-amino-1,3-selenazole derivatives as next-generation therapeutic agents. Further exploration of their reactivity, particularly in the realm of cycloaddition reactions, and a deeper understanding of their interactions with specific biological targets will undoubtedly accelerate the development of novel drugs based on this versatile heterocyclic system.
References
- 1. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hantzsch Synthesis of 2,4-Disubstituted 1,3-Selenazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,4-disubstituted 1,3-selenazoles via the Hantzsch synthesis. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including antitumor, antiviral, antibacterial, and antifungal properties. The Hantzsch reaction offers a versatile and straightforward method for the preparation of these valuable scaffolds.
Overview of the Hantzsch Selenazole Synthesis
The Hantzsch synthesis for 1,3-selenazoles is a cyclocondensation reaction between an α-haloketone and a selenium-containing nucleophile, typically a selenoamide or a related compound like selenourea (B1239437) or selenosemicarbazide. The reaction proceeds through a multi-step mechanism involving an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic selenazole ring.
Key Advantages of the Hantzsch Synthesis:
-
Versatility: A wide range of substituents can be introduced at the 2- and 4-positions of the selenazole ring by varying the starting α-haloketone and selenoamide.
-
Efficiency: The reaction often proceeds with good to excellent yields.
-
Operational Simplicity: The procedure is generally straightforward to perform in a standard laboratory setting.
Recent advancements have also explored microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Reaction Mechanism and Experimental Workflow
The overall transformation and a simplified experimental workflow for the Hantzsch synthesis of 2,4-disubstituted 1,3-selenazoles are depicted below.
Caption: Generalized reaction mechanism for the Hantzsch this compound synthesis.
Caption: A typical experimental workflow for the Hantzsch synthesis of 1,3-selenazoles.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the necessary starting materials and the final 2,4-disubstituted 1,3-selenazoles.
Preparation of Selenoamides
Selenoamides are crucial precursors for the Hantzsch synthesis. They can be prepared from the corresponding nitriles using various methods.
Method A: From Nitriles using Sodium Hydroselenide (NaHSe)
-
Preparation of NaHSe: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add elemental selenium powder to a solution of sodium borohydride (B1222165) in absolute ethanol (B145695) at 0 °C. Stir the mixture until the black selenium powder disappears and a colorless solution is formed.
-
Reaction with Nitrile: To the freshly prepared NaHSe solution, add the corresponding aryl or alkyl nitrile.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The selenoamide product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure selenoamide.
Method B: From Nitriles using Woollins' Reagent
-
Reaction Setup: In a round-bottom flask, dissolve the nitrile and Woollins' reagent in anhydrous toluene.
-
Reflux: Heat the mixture to reflux for the time specified in the literature for the particular nitrile.
-
Hydrolysis: After cooling, add water to the reaction mixture and stir to hydrolyze the intermediate.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Preparation of α-Haloketones
α-Haloketones are the other key component in this synthesis. While many are commercially available, they can also be synthesized from the corresponding ketones.
General Procedure for α-Bromination of Ketones:
-
Dissolution: Dissolve the starting ketone in a suitable solvent such as acetic acid, methanol (B129727), or diethyl ether.
-
Bromination: Add a brominating agent (e.g., bromine, N-bromosuccinimide) dropwise to the solution, maintaining the temperature as required (often at or below room temperature).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine. Pour the mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt, and evaporate the solvent. The crude α-bromoketone can be purified by recrystallization or chromatography.
Hantzsch Synthesis of 2,4-Disubstituted 1,3-Selenazoles
The following are generalized protocols for the final cyclocondensation step.
Protocol 1: Conventional Heating
-
Dissolution: In a round-bottom flask, dissolve the selenoamide (1.0 mmol) in a suitable solvent such as ethanol or methanol (10-20 mL).
-
Addition of α-Haloketone: To this solution, add a solution of the α-haloketone (1.0 mmol) in the same solvent.
-
Reaction: Heat the reaction mixture to reflux for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate. If not, the volume of the solvent can be reduced, or water can be added to induce precipitation.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold solvent or water, and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,4-disubstituted this compound.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Mixture: In a microwave reaction vial, combine the selenoamide (1.0 mmol), the α-haloketone (1.0 mmol), and a suitable solvent (e.g., ethanol or DMF, 5-10 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 90-120 °C) for a short period (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, work up the reaction mixture as described in the conventional heating protocol. The shorter reaction times often lead to cleaner products and higher yields.
Quantitative Data Summary
The yields of 2,4-disubstituted 1,3-selenazoles can vary depending on the specific substrates and reaction conditions used. The following table summarizes representative yields from the literature.
| R¹ Substituent (from Selenoamide) | R² Substituent (from α-Haloketone) | Reaction Conditions | Yield (%) | Reference |
| Aryl | Ferrocenyl | Refluxing ethanol | 43-72 | |
| Aryl | Aryl | Refluxing methanol, 1 h | 86-99 | |
| Aryl | Aryl | Refluxing ethanol | 89-99 | |
| Substituted Benzylidenehydrazinyl | Ethyl carboxylate | Room temp, 24 h (Method A) | 52 | |
| Substituted Benzylidenehydrazinyl | Ethyl carboxylate | Microwave (Method B) | 93 | |
| Substituted Benzylidenehydrazinyl | Chloromethyl | Room temp, 24 h (Method A) | 56 | |
| Substituted Benzylidenehydrazinyl | Chloromethyl | Microwave (Method B) | 95 | |
| Arylamino | Aryl | Ethanol, 80 °C, 10 min | Good |
Safety Precautions
-
Organoselenium compounds can be toxic and may have unpleasant odors. Handle all selenium-containing reagents in a well-ventilated fume hood.
-
α-Haloketones are often lachrymatory and skin irritants. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
-
Follow standard laboratory safety procedures when working with solvents and heating reactions.
Conclusion
The Hantzsch synthesis provides a reliable and adaptable method for the preparation of 2,4-disubstituted 1,3-selenazoles. By carefully selecting the starting materials and reaction conditions, researchers can access a wide array of derivatives for further investigation in drug discovery and development. The protocols outlined in this document serve as a comprehensive guide for the practical application of this important synthetic transformation.
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,3-Selenazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 1,3-selenazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity. The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antiproliferative and antimicrobial properties, making them promising candidates for drug discovery and development programs.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis relies on the ability of polar molecules and ions in a reaction mixture to absorb microwave energy directly.[1] This direct energy transfer leads to rapid and uniform heating of the reaction mixture, avoiding the thermal gradients and localized overheating often associated with conventional heating methods.[1] The key benefits of MAOS in the context of this compound synthesis include:
-
Accelerated Reaction Rates: Reactions that typically require hours of refluxing under conventional conditions can often be completed in minutes using microwave irradiation.[2][3]
-
Higher Yields: The rapid and efficient heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired this compound derivatives.[2]
-
Greener Chemistry: Shorter reaction times and improved efficiency contribute to reduced energy consumption and potentially less solvent usage, aligning with the principles of green chemistry.[4]
Hantzsch Condensation: The Primary Synthetic Route
The most widely employed method for the synthesis of this compound derivatives is the Hantzsch condensation reaction.[2] This reaction typically involves the cyclocondensation of a selenoamide or a selenourea (B1239437) with an α-halocarbonyl compound.[2][5] The use of microwave irradiation has been shown to significantly enhance the efficiency of this classical transformation.[2]
Data Presentation: Comparison of Microwave-Assisted vs. Conventional Synthesis
The following table summarizes the comparative yields of various this compound derivatives synthesized via the Hantzsch condensation under both microwave irradiation and conventional heating conditions. The data clearly demonstrates the superiority of the microwave-assisted approach in terms of both reaction time and yield.
| Compound | Structure | Microwave Conditions | Yield (%) (MW) | Conventional Conditions | Yield (%) (Conventional) | Reference |
| 3a | (E)-2-[2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-selenazole | 200 W, 60 min, 60 °C | 96 | Room Temp, 1440 min | 58 | [2] |
| 3b | (E)-2-[2-(4-chlorobenzylidene)hydrazinyl]-4-phenyl-1,3-selenazole | 200 W, 60 min, 60 °C | 94 | Room Temp, 1440 min | 56 | [2] |
| 3c | (E)-4-(chloromethyl)-2-[2-(4-methoxybenzylidene)hydrazinyl]-1,3-selenazole | 200 W, 60 min, 60 °C | 95 | Room Temp, 1440 min | 56 | [2] |
| 5a | N'-(4-(4-methoxyphenyl)-1,3-selenazol-2-yl)-4-methoxybenzohydrazide | 200 W, 60 min, 60 °C | 92 | Room Temp, 1440 min | 52 | [2] |
| 5b | 4-chloro-N'-(4-(4-methoxyphenyl)-1,3-selenazol-2-yl)benzohydrazide | 200 W, 60 min, 60 °C | 95 | Room Temp, 1440 min | 55 | [2] |
Experimental Protocols
General Protocol for Microwave-Assisted Hantzsch Synthesis of this compound Derivatives
This protocol is a generalized procedure based on literature reports.[2] Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
Appropriate selenosemicarbazone or benzoylselenosemicarbazide
-
α-halocarbonyl derivative (e.g., phenacyl bromide, 4-chlorophenacyl chloride)
-
Ethanol (B145695) (or other suitable polar solvent)
-
Microwave reactor vials (10 mL)
-
Monitored microwave synthesizer
Procedure:
-
Reagent Preparation: In a 10 mL microwave reactor vial, add the selenosemicarbazone or benzoylselenosemicarbazide (1.0 eq.).
-
Addition of α-Halocarbonyl: Add the α-halocarbonyl derivative (1.0 eq.) to the vial.
-
Solvent Addition: Add a suitable polar solvent, such as ethanol (3-5 mL), to the reaction vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at a specified power and temperature for a designated time (e.g., 200 W, 60 °C for 60 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature. The precipitated product can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][6]
Visualizations
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of a library of this compound derivatives and their subsequent biological screening.
Caption: A typical workflow for the synthesis and screening of bioactive compounds.
Proposed Mechanism of Hantzsch this compound Synthesis
The following diagram outlines a plausible mechanism for the Hantzsch synthesis of 1,3-selenazoles.
References
- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of New Selenazole Derivatives with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.irapa.org [journals.irapa.org]
Application Notes and Protocols: Spectroscopic Characterization of 1,3-Selenazoles using NMR and IR
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-selenazoles are five-membered heterocyclic compounds containing both selenium and nitrogen atoms. This class of compounds has garnered significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications.[1][2] Accurate structural characterization is paramount for understanding structure-activity relationships and for the quality control of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques essential for the elucidation and confirmation of the molecular structures of 1,3-selenazole derivatives.[1][3] This document provides detailed protocols and data interpretation guidelines for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 1,3-selenazoles, providing detailed information about the carbon-hydrogen framework. ¹H, ¹³C, and even ⁷⁷Se NMR experiments are routinely performed.[4][5]
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For the this compound ring, the chemical shift of the proton at the C5 position is particularly characteristic.
Characteristic Chemical Shifts:
-
H5 Proton: The proton at the C5 position of the this compound ring typically appears as a singlet in the range of δ 7.0 - 8.0 ppm .[6][7]
-
Substituents: Protons on aryl or alkyl groups attached to the selenazole ring will appear in their expected regions. For example, aromatic protons typically resonate between δ 7.0 and 9.3 ppm.[6]
-
⁷⁷Se Satellites: A notable feature in the ¹H NMR spectra of 1,3-selenazoles is the presence of satellite peaks flanking the H5 signal. These arise from coupling between the H5 proton and the ⁷⁷Se nucleus (natural abundance 7.63%). The coupling constant (J(H-Se)) is typically around 48 Hz.[1][8]
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | H5 (δ, ppm) | Aromatic-H (δ, ppm) | Other Protons (δ, ppm) |
| 2-(Dimethylamino)-1,3-selenazole-5-carbonitrile | CDCl₃ | 7.65 (s) | - | 3.18 (s, 6H, CH₃)[9] |
| 2-Morpholino-1,3-selenazole-5-carbonitrile | CDCl₃ | 7.65 (s) | - | 3.55 (t, 4H, CH₂), 3.82 (t, 4H, CH₂)[9] |
| 4-Methyl-2-{...}-1,3-selenazole | DMSO-d₆ | 6.98 (s) | 7.45-8.54 (m) | 2.43 (s, 3H, CH₃)[7] |
| 4-Phenyl-2-{...}-1,3-selenazole | DMSO-d₆ | 7.11 (s) | 7.34-8.61 (m) | -[7] |
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms within the selenazole ring (C2, C4, and C5) are diagnostic.
Characteristic Chemical Shifts:
-
C2 Carbon: Typically resonates in the range of δ 164 - 178 ppm .[7][9]
-
C4 Carbon: Appears in the range of δ 120 - 153 ppm , highly dependent on the substituent.[6][9]
-
Aromatic Carbons: Signals for aromatic substituents are observed between δ 121 and 153 ppm.[6]
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Other Significant Carbons (δ, ppm) |
| 2-(Dimethylamino)-1,3-selenazole-5-carbonitrile | CDCl₃ | 177.1 | 153.1 | 94.0 | 115.7 (CN), 41.5 (CH₃)[9] |
| 2-Morpholino-1,3-selenazole-5-carbonitrile | CDCl₃ | 177.5 | 152.7 | 95.0 | 115.3 (CN), 65.8, 49.8 (Morpholine)[9] |
| 2-{...}-hydrazinyl-1,3-selenazole | DMSO-d₆ | 167.2 | - | - | 175.2 (C=O), 159.0 (CH=N)[7] |
| 4-Phenyl-2,4-diaryl-1,3-selenazole | CDCl₃/DMSO-d₆ | ~168 | ~152 | ~129 | 121.46 - 152.94 (Aromatic)[6] |
⁷⁷Se NMR Spectroscopy
While less common, ⁷⁷Se NMR is a powerful technique for directly probing the selenium atom's environment. ⁷⁷Se is a spin-1/2 nucleus with a very wide chemical shift range, making it highly sensitive to subtle structural changes.[8][10]
Characteristic Chemical Shifts:
-
The chemical shifts for 1,3-selenazoles typically fall within the range of δ 540 - 760 ppm .[1][9] The exact shift is highly dependent on the substituents attached to the ring.[10]
Table 3: Representative ⁷⁷Se NMR Data for this compound Derivatives
| Compound | Solvent | ⁷⁷Se (δ, ppm) |
| 2-Diethylamino-1,3-selenazole-5-carbonitrile | CDCl₃ | 580.8[9] |
| 2-Piperidino-1,3-selenazole-5-carbonitrile | CDCl₃ | 587.6[9] |
| 2-Morpholino-1,3-selenazole-5-carbonitrile | CDCl₃ | 597.0[9] |
| N-Benzyl-2-piperidino-1,3-selenazole-5-carboxamide | DMSO-d₆ | 540.7[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[11] For 1,3-selenazoles, key vibrational bands correspond to the stretching of C=N, C=C, and other bonds within the heterocyclic ring and its substituents.
Characteristic Absorption Bands:
-
C=N Stretch: A strong absorption band is typically observed in the region of 1600 - 1650 cm⁻¹ .[7]
-
C=C Stretch (aromatic/heteroaromatic): These bands appear in the 1400 - 1600 cm⁻¹ region.[7]
-
C-H Stretch (aromatic): Usually found just above 3000 cm⁻¹ .[12]
-
Substituent Groups: Other functional groups, such as C=O (carbonyl) or N-H, will show their characteristic absorptions (e.g., C=Opyrone at 1636–1646 cm⁻¹).[7]
Table 4: Representative IR Data for this compound Derivatives
| Compound | Sample Prep. | C=N Stretch (ν, cm⁻¹) | C=C Stretch (ν, cm⁻¹) | Other Key Bands (ν, cm⁻¹) |
| 4-Methyl-2-{...}-1,3-selenazole | KBr | 1613 | 1582 | 3186 (N-H), 1646 (C=Opyrone)[7] |
| 4-Phenyl-2-{...}-1,3-selenazole | KBr | 1610 | 1573 | 3132 (N-H), 1648 (C=Opyrone)[7] |
| 5-(1-Morpholinocarbonyl)-2-piperidino-1,3-selenazole | KBr | - | - | 1591 (C=O amide)[9] |
| 2-Morpholino-1,3-selenazole-5-carbonitrile | KBr | - | - | 2201 (C≡N)[9] |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR for better resolution.[5]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typically, 8-16 scans are sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[13]
-
⁷⁷Se NMR: If desired, acquire a one-dimensional ⁷⁷Se spectrum. This is a low-sensitivity nucleus, so a dedicated probe or extended acquisition times may be required.[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol 2: IR Sample Preparation and Acquisition (Thin Solid Film Method)
This method is fast, easy, and avoids interfering absorbance bands from mulling agents like Nujol.[14][15]
-
Sample Preparation:
-
Place a small amount (5-10 mg) of the solid this compound sample into a small vial.[15]
-
Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride, acetone) to completely dissolve the solid.[14][15]
-
Using a pipette, place one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[15]
-
Allow the solvent to fully evaporate, which will leave a thin, even film of the solid compound on the plate.[14]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. Typically, a spectral range of 4000-400 cm⁻¹ is scanned.
-
-
Data Analysis:
-
The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm⁻¹).
-
If the peaks are too intense (bottoming out), clean the plate and remake the film using a more dilute solution.[14]
-
If peaks are too weak, add another drop of the solution to the existing film, allow it to dry, and re-acquire the spectrum.[14]
-
Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
-
Visualizations
Caption: General workflow for the synthesis and spectroscopic characterization of 1,3-selenazoles.
Caption: Standard atom numbering for the this compound heterocyclic ring system.
References
- 1. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.irapa.org [journals.irapa.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. journals.irapa.org [journals.irapa.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]
- 11. measurlabs.com [measurlabs.com]
- 12. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the In Vitro Anticancer Activity of 1,3-Selenazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the in vitro anticancer potential of novel 1,3-selenazole compounds. The described protocols are standard methods in cancer research, allowing for robust and reproducible assessment of cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Overview of Anticancer Activity Assessment
The in vitro evaluation of novel anticancer compounds like 1,3-selenazoles typically involves a tiered approach. Initial screening often begins with a cytotoxicity assay to determine the compound's ability to kill or inhibit the proliferation of cancer cells. Promising compounds are then subjected to more detailed mechanistic studies to understand how they exert their effects, such as by inducing programmed cell death (apoptosis) or by interfering with the cell division cycle.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1] It is a reliable and sensitive method for cytotoxicity screening.[1][2]
Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of viable cells.[3][4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–20,000 cells/well in 200 µL of culture medium and incubate for 24 hours.[4][5]
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[1][3]
-
Washing: Remove the TCA solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[3] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[5]
-
Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[1][4]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[6] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[6][7] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[6][8]
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the this compound compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[7] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[10]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Principle: PI is a fluorescent intercalating agent that stains DNA.[11] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[12] Treatment with RNase is necessary as PI also binds to RNA.[11]
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the this compound compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[12]
-
Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity versus cell count.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different this compound compounds and controls.
Table 1: Cytotoxicity of this compound Compounds on Cancer Cell Lines
| Compound | Concentration (µM) | % Cell Viability (SRB Assay) | IC₅₀ (µM) |
| Control | 0 | 100 ± 5.2 | - |
| Compound A | 1 | 85.3 ± 4.1 | 15.2 |
| 10 | 52.1 ± 3.5 | ||
| 50 | 15.8 ± 2.9 | ||
| Compound B | 1 | 95.2 ± 6.3 | 45.8 |
| 10 | 70.4 ± 5.8 | ||
| 50 | 30.1 ± 4.2 | ||
| Doxorubicin | 1 | 40.7 ± 3.9 | 0.8 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis Induction by this compound Compounds
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Compound A (15 µM) | 60.3 ± 4.5 | 25.8 ± 3.1 | 13.9 ± 2.6 |
| Compound B (45 µM) | 75.2 ± 3.9 | 15.4 ± 2.5 | 9.4 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution after Treatment with this compound Compounds
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 65.4 ± 3.7 | 20.1 ± 2.1 | 14.5 ± 1.9 |
| Compound A (15 µM) | 50.2 ± 4.1 | 15.8 ± 2.8 | 34.0 ± 3.5 |
| Compound B (45 µM) | 60.1 ± 3.2 | 22.3 ± 2.4 | 17.6 ± 2.1 |
Data are presented as mean ± standard deviation.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for assessing the in vitro anticancer activity of 1,3-selenazoles.
Potential Signaling Pathway
Many anticancer agents induce apoptosis through the modulation of key signaling pathways. The MAPK/ERK pathway is one such cascade that is often dysregulated in cancer and can be a target for therapeutic intervention. Some selenium compounds have been shown to induce apoptosis through modulation of this pathway.[13]
Caption: A potential signaling pathway illustrating how 1,3-selenazoles might induce apoptosis.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. zellx.de [zellx.de]
- 5. In Vitro Anti-Prostate Cancer Activity of Two Ebselen Analogues [mdpi.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 13. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Assay Methods for 1,3-Selenazole Derivatives Against HIV
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the antiviral activity of 1,3-selenazole derivatives against the Human Immunodeficiency Virus (HIV). The methodologies outlined herein are essential for the primary screening and characterization of novel therapeutic candidates.
Introduction
The development of novel antiretroviral agents is crucial to combat the emergence of drug-resistant HIV strains. This compound derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties.[1][2] The incorporation of a selenium atom into the heterocyclic ring can significantly influence the compound's biological activity. This document details the standardized assays to determine the efficacy and toxicity of these compounds, providing a framework for their preclinical evaluation.
Data Presentation
The antiviral efficacy and cytotoxicity of novel compounds are typically quantified by the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). The SI, calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a drug candidate. A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it becomes toxic to host cells.
While extensive quantitative data for a broad range of this compound derivatives with high selectivity indices against HIV is still emerging, preliminary studies have provided valuable insights. For instance, certain 1,1-dihalo-2,4-diaryl-1,3-selenazoles have demonstrated activity against HIV-1.[2] However, the initial reported compounds exhibited low selectivity indices.[3] In a related class of compounds, a 1,2,3-selenadiazole thioacetanilide (B1681303) derivative has shown potent activity against HIV-1 replication with an EC50 of 2.45 µM.
Table 1: In Vitro Anti-HIV Activity of Selected Selenazole Derivatives
| Compound ID | HIV Strain | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| 26 | IIIB (HIV-1) | 15.30 | >15.3 | <1 | [3] |
| ROD (HIV-2) | 16.58 | >18.4 | <1 | [3] | |
| 32 | IIIB (HIV-1) | 11.8 | >11.8 | <1 | [3] |
| ROD (HIV-2) | 53.6 | >53.6 | <1 | [3] | |
| 33 | IIIB (HIV-1) | 87.1 | >87.1 | <1 | [3] |
| ROD (HIV-2) | 125 | >125 | <1 | [3] | |
| 37 | IIIB (HIV-1) | 125 | >125 | <1 | [3] |
| ROD (HIV-2) | 125 | >125 | <1 | [3] |
Note: The data presented is based on available literature and serves as an example. Researchers are encouraged to generate comprehensive dose-response curves for their specific this compound derivatives.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the this compound derivative that is toxic to the host cells.
Materials:
-
MT-4 cells (or other suitable human T-cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin/streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted compounds to the wells containing the cells. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Replication Assay (TZM-bl Reporter Gene Assay)
This assay measures the inhibition of HIV-1 replication by the this compound derivatives.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-driven luciferase reporter gene)
-
Complete growth medium (DMEM with 10% fetal bovine serum, penicillin/streptomycin)
-
HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates
-
This compound derivatives (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well microtiter plates (white, solid bottom for luminescence)
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Seed TZM-bl cells into a 96-well white plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of the this compound derivatives in complete growth medium.
-
On the day of infection, remove the medium from the cells and add 50 µL of the diluted compounds.
-
Add 50 µL of HIV-1 virus stock (at a pre-determined multiplicity of infection, MOI) to each well. Include wells with virus and cells but no compound (virus control) and wells with cells only (cell control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This cell-free assay determines if the this compound derivatives directly inhibit the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay buffer
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or radio-labeled dTTP)
-
This compound derivatives (dissolved in DMSO)
-
Detection reagents (e.g., anti-digoxigenin-POD antibody and a colorimetric substrate for non-radioactive assays, or scintillation fluid for radioactive assays)
-
96-well microtiter plates
-
Incubator (37°C)
-
Plate reader (spectrophotometer or scintillation counter)
Procedure:
-
In a 96-well plate, combine the RT assay buffer, poly(A) template, oligo(dT) primer, and dNTPs.
-
Add serial dilutions of the this compound derivatives to the wells. Include wells with no compound (enzyme control) and wells with no enzyme (background control).
-
Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and detect the amount of newly synthesized DNA using the appropriate detection method (colorimetric or radioactive).
-
Calculate the percentage of RT inhibition for each concentration compared to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for antiviral compounds targeting the HIV-1 life cycle.
Caption: Workflow for evaluating the antiviral activity and cytotoxicity of this compound derivatives.
Caption: Potential inhibition points of this compound derivatives in the HIV-1 life cycle.
References
Application of 1,3-Selenazoles as Selective Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 1,3-selenazole derivatives as selective inhibitors for key enzymes implicated in various diseases. The information compiled herein is intended to guide researchers in the synthesis, evaluation, and application of these compounds in drug discovery and development.
Introduction
1,3-Selenazoles are a class of heterocyclic organic compounds containing both selenium and nitrogen atoms in a five-membered ring. This unique structural motif has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Notably, 1,3-selenazoles have emerged as potent and selective inhibitors of several enzymes, including carbonic anhydrase IX (CA IX), monoamine oxidase (MAO), and xanthine (B1682287) oxidase (XO). Their ability to selectively target these enzymes opens up therapeutic possibilities for a range of conditions, from cancer to neurodegenerative disorders.
Enzyme Inhibition Data
The following tables summarize the quantitative data for the inhibition of specific enzymes by various this compound derivatives.
Carbonic Anhydrase IX (CA IX) Inhibition
A series of 2,5-disubstituted this compound derivatives have demonstrated potent and selective inhibition of the tumor-associated transmembrane isoform, human carbonic anhydrase IX (hCA IX). These compounds exhibit inhibition constants (Kᵢ) in the subnanomolar to low nanomolar range, making them promising candidates for the development of novel anti-tumor agents[1]. While the full dataset is pending access to the complete study, the reported range of activity highlights the potential of this scaffold.
Table 1: Inhibition of Carbonic Anhydrase IX by 2,5-disubstituted 1,3-Selenazoles
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| 2,5-disubstituted 1,3-selenazoles | Human Carbonic Anhydrase IX | Subnanomolar to low nanomolar range | [1] |
Monoamine Oxidase (MAO) Inhibition
Benzylidene-based (1,3-selenazol-2-yl)hydrazones have been identified as a class of selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The inhibitory activity of these compounds has been quantified, with some derivatives showing IC₅₀ values in the nanomolar range[2][3].
Table 2: Inhibition of Monoamine Oxidase B by Benzylidene-based (1,3-selenazol-2-yl)hydrazones
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| p-nitrophenyl-substituted (1,3-selenazol-2-yl)hydrazone | MAO-B | 73 | [2][3] |
Xanthine Oxidase (XO) Inhibition
Recent studies have explored 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid analogues as potent inhibitors of xanthine oxidase, a key enzyme in purine (B94841) metabolism whose overactivity is associated with gout and hyperuricemia. One of the synthesized compounds demonstrated an exceptionally low IC₅₀ value, indicating high potency[4].
Table 3: Inhibition of Xanthine Oxidase by 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acid Analogues
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| 11 | Xanthine Oxidase | 5.5 | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The targeted enzymes play crucial roles in distinct signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of this compound inhibitors and their therapeutic potential.
References
- 1. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 1,3-Selenazoles into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical techniques for incorporating 1,3-selenazole moieties into peptide structures. The inclusion of selenium, a heavier chalcogen than sulfur, offers unique physicochemical properties beneficial for structural biology and drug design, such as providing anomalous scattering markers for X-ray crystallography.[1] This document details both solution-phase and solid-phase synthetic strategies, highlighting key reaction steps, and presenting relevant quantitative data for yields and purity.
Introduction to this compound-Containing Peptides
1,3-selenazoles are five-membered heterocyclic rings containing a selenium and a nitrogen atom. Their incorporation into peptides can be a valuable strategy for several reasons. Structurally, they act as conformationally constrained elements within the peptide backbone.[1] For drug development, selenazole-containing cyclopeptides are being explored as promising biologically active compounds.[2][3] Furthermore, the selenium atom serves as an excellent anomalous scattering marker, aiding in the phase determination during X-ray crystallographic studies of peptide-protein complexes, as demonstrated with P-glycoprotein.[1]
The primary synthetic route to 1,3-selenazoles is analogous to the Hantzsch thiazole (B1198619) synthesis, typically involving the cyclization of a selenamide with an α-haloketone.[1][2] However, the instability of aliphatic selenamides and the potential for racemization present significant synthetic challenges that require procedural modifications compared to their sulfur-containing counterparts.[1][2][3]
Solution-Phase Synthesis of this compound-Containing Peptides
Solution-phase synthesis offers flexibility and is well-suited for the preparation of optically pure selenazole-containing amino acid building blocks that can then be incorporated into larger peptide chains or used for macrocyclization.
Experimental Workflow: Solution-Phase Synthesis
Caption: Workflow for solution-phase synthesis of cyclic selenazole peptides.
Detailed Protocols
Protocol 1: General Procedure for the Synthesis of Selenazoles (e.g., 3a-t) [1]
-
Selenamide Formation:
-
Caution: This reaction produces highly toxic H₂Se gas and should be performed in a well-ventilated fume hood.
-
To a refluxing solution of the starting nitrile (2.0 mmol) in ethanol (B145695) (10 mL), add powdered phosphorus pentaselenide (P₂Se₅, 460 mg, 1.0 mmol).
-
Add H₂O (0.2 mL) dropwise to the mixture.
-
Stir the mixture under a nitrogen atmosphere for 2 hours. To drive the reaction to completion, additional portions of P₂Se₅ (1.0 mmol) and H₂O (0.1 mL) can be added at 1-hour intervals.
-
Upon completion, cool the reaction and perform a simple filtration and rapid concentration in vacuo. The crude selenamide is unstable and should be used immediately in the next step.[1][2][3]
-
-
Selenazole Formation:
-
Dissolve the crude selenamide in anhydrous DMF.
-
In a separate flask, add excess KHCO₃ to DMF and cool to -20°C.
-
Add the selenamide solution to the KHCO₃ suspension, followed by ethyl bromopyruvate (EBP).
-
Stir the reaction at -20°C for 5 minutes.
-
Add trifluoroacetic anhydride (TFAA) to the reaction mixture to induce dehydration and aromatization.
-
After the reaction is complete, proceed with aqueous workup and purification by column chromatography.
-
Protocol 2: Synthesis of Cyclic Peptides (e.g., QZ59Se-RRS) [1]
-
N-Boc Deprotection: Treat the N-t-Boc protected selenazole amino acid ester (0.5 mmol) with a solution of trifluoroacetic acid (3 mL) in CH₂Cl₂ (9 mL) to yield the corresponding amine.
-
Ester Hydrolysis: Hydrolyze the ethyl ester of a second selenazole amino acid (1.0 mmol) using NaOH (320 mg, 8 mmol) in a THF/MeOH/H₂O (10:2:3) mixture to yield the carboxylic acid.
-
Dimer Formation (Peptide Coupling):
-
Dissolve the resulting selenazole-acid in anhydrous DMF (10 mL).
-
Mix half of this solution with HOBt (0.21 g, 1.5 mmol), HBTU (0.51 g, 1.5 mmol), and the selenazole-amine from step 1.
-
Add Diisopropylethylamine (DIEA; 0.42 mL, 2.4 mmol) and stir at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, quench with aqueous HCl, dilute with EtOAc, and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the linear dimer.
-
-
Macrocyclization:
-
Perform N-Boc deprotection and ester hydrolysis on the linear dimer to obtain the linear precursor for cyclization.
-
Dissolve the precursor in a DMF/CH₂Cl₂ (2:1) mixture.
-
Slowly add a solution of PyBop (260 mg, 0.5 mmol) and DMAP (122 mg, 1.0 mmol) in DMF/CH₂Cl₂ using a syringe pump.
-
After the reaction, wash the mixture successively with 1N aq HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final cyclic peptide by column chromatography.
-
Quantitative Data: Synthesis of Optically Pure Selenazole Amino Acids
The following table summarizes the yields and enantiomeric excess (ee) for the synthesis of various N-Boc-protected selenazole amino acid ethyl esters derived from natural amino acids. The procedure involves the three key steps: nitrile formation, selenamide formation, and selenazole cyclization.
| Entry | Amino Acid | Product | Isolated Yield (%) | ee (%) |
| 1 | Glycine | 3a | 55 | N/A |
| 2 | L-Alanine | 3b | 68 | >99 |
| 3 | L-Valine | 3c | 74 | >99 |
| 4 | L-Leucine | 3d | 71 | >99 |
| 5 | L-Isoleucine | 3e | 65 | >99 |
| 6 | L-Phenylalanine | 3f | 62 | >99 |
| 7 | L-Proline | 3g | 58 | >99 |
| 8 | L-Serine (OTBS) | 3h | 51 | >99 |
| 9 | L-Threonine (OTBS) | 3i | 48 | >99 |
| 10 | L-Tyrosine (OtBu) | 3j | 53 | >99 |
Data adapted from Tao et al., ChemBioChem, 2011.[1] Yields are for the three-step sequence. Enantiomeric excess was determined by chiral HPLC.
Solid-Phase Synthesis of this compound-Containing Peptides
While less commonly reported than for thiazoles and oxazoles, solid-phase peptide synthesis (SPPS) methodologies can be adapted for the incorporation of selenazoles. This approach is advantageous for the synthesis of longer peptide sequences. The key is the on-resin formation of the selenazole ring from a precursor dipeptide. A potential route involves the conversion of a selenocysteine (B57510) (Sec) residue.
Conceptual Workflow: Solid-Phase Synthesis
References
- 1. Design and Synthesis of Selenazole-Containing Peptides for Cocrystallization with P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]
- 3. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Selenazole-Based Fluorescent Probes in Biomolecule Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-selenazole derivatives as fluorescent probes for the detection and visualization of various biomolecules. The unique photophysical properties of these selenium-containing heterocycles make them promising tools for a range of applications in biological research and drug discovery.
Introduction to this compound Fluorescent Probes
The this compound scaffold is a five-membered heterocyclic ring containing both selenium and nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Recently, the unique photophysical properties of certain 1,3-selenazoles have been harnessed for the development of fluorescent probes. These probes offer potential advantages in terms of photostability, sensitivity, and tunable emission spectra.
Derivatives of 1,3-selenazoles, particularly polymethine cyanine (B1664457) dyes incorporating the this compound nucleus, have shown promise as detectors for nucleic acids, forming stable complexes with DNA and dsDNA, which makes them suitable for quantification and visualization.[2] Furthermore, specific 2,4-diaryl-1,3-selenazole derivatives are being explored as potential fluorescent probes for proteins.[2] The interaction of these probes with biomolecules can lead to significant changes in their fluorescence properties, enabling the detection and quantification of the target molecule.
Synthesis of this compound Fluorescent Probes
The synthesis of this compound derivatives typically involves the reaction of a selenoamide with an α-haloketone. This versatile method allows for the introduction of a wide variety of substituents at the 2- and 4-positions of the selenazole ring, enabling the fine-tuning of their photophysical and biological properties.[3]
A general synthetic scheme for the preparation of 2,4-disubstituted-1,3-selenazoles is presented below. The synthesis of the key selenoamide intermediate can be achieved through the reaction of a corresponding nitrile with a selenium-transfer reagent like phosphorus pentaselenide (P₂Se₅) or by the reaction of an amide with Lawesson's reagent followed by selenium.
General Synthesis of 2,4-Disubstituted 1,3-Selenazoles
For more detailed synthetic procedures, please refer to the Experimental Protocols section.
Data Presentation: Photophysical Properties of this compound Probes
The photophysical properties of fluorescent probes are critical for their application. Key parameters include the maximum excitation (λ_ex) and emission (λ_em) wavelengths, the Stokes shift (the difference between the maximum emission and excitation wavelengths), and the fluorescence quantum yield (Φ_F), which is a measure of the efficiency of fluorescence.
While a comprehensive database for a wide range of this compound probes is still under development in the scientific literature, the following table summarizes representative data for selenium-containing fluorescent probes, including those with a selenazole or related selenium-containing heterocyclic core, to provide an indication of their potential properties.
| Probe/Derivative Class | Target Biomolecule | λ_ex (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Detection Limit | Reference |
| Naphthalamide-ebselen | H₂O₂ | ~360 | 465 | ~105 | - | 50-500 nM | [4] |
| Diselenide-BODIPY | Superoxide (O₂•⁻) | 504 | 514 | 10 | - | - | [4] |
| Fluorescein-phosphinoselenoic acid | Hg²⁺ | - | - | - | - | 1.0 nM | [4] |
| Trinucleus Dimethine Cyanine Dyes | DNA | 480-520 | 502-565 | 69-140 | 0.0001-0.0781 | - | [5] |
Note: The quantum yields of many cyanine dyes, including those with selenazole moieties, are highly dependent on their environment and can increase significantly upon binding to biomolecules such as DNA.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and application of this compound-based fluorescent probes.
Synthesis of 2,4-Diaryl-1,3-Selenazoles
This protocol describes a general method for the synthesis of 2,4-diaryl-1,3-selenazoles, a common class of potential fluorescent probes.
Materials:
-
Aryl nitrile (1.0 eq)
-
Sodium hydrogen selenide (B1212193) (NaHSe) solution (1.1 eq)
-
α-Bromoacetophenone derivative (1.0 eq)
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Selenoamide:
-
In a round-bottom flask under an inert atmosphere, dissolve the aryl nitrile in anhydrous ethanol.
-
Slowly add the NaHSe solution to the nitrile solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
The selenoamide can be isolated by precipitation with diethyl ether and filtration, or used directly in the next step.
-
-
Cyclization to form the this compound:
-
To the solution or isolated selenoamide from the previous step, add a solution of the α-bromoacetophenone derivative in ethanol.
-
Reflux the reaction mixture for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or can be precipitated by the addition of water.
-
Collect the solid product by filtration, wash with cold ethanol and water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterization:
-
The structure and purity of the synthesized 2,4-diaryl-1,3-selenazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Fluorescence Spectroscopy with Biomolecules
This protocol outlines a general procedure for evaluating the interaction between a this compound probe and a target biomolecule (e.g., protein or DNA) using fluorescence spectroscopy.
Materials:
-
This compound fluorescent probe stock solution (e.g., 1 mM in DMSO or ethanol)
-
Target biomolecule stock solution (e.g., 1 mg/mL protein in buffer, or 100 µM DNA in buffer)
-
Appropriate buffer solution (e.g., PBS, Tris-HCl)
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a series of solutions containing a fixed concentration of the this compound probe and varying concentrations of the target biomolecule in the chosen buffer.
-
Ensure the final concentration of the organic solvent from the probe stock solution is low (typically <1%) to avoid affecting the biomolecule's structure.
-
Prepare a blank solution containing only the buffer and a control solution containing only the probe at the final concentration.
-
-
Fluorescence Measurements:
-
Set the excitation and emission wavelengths on the fluorometer based on the known spectral properties of the probe. If unknown, first record the excitation and emission spectra of the probe alone to determine the optimal wavelengths.
-
Record the fluorescence emission spectrum of each solution.
-
Measure the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the probe as a function of the biomolecule concentration.
-
An increase or decrease in fluorescence intensity upon addition of the biomolecule indicates an interaction.
-
Binding parameters, such as the binding constant (K_b), can be determined by fitting the data to appropriate binding models (e.g., Stern-Volmer equation for quenching data).
-
Workflow for In Vitro Fluorescence Titration
Live Cell Imaging with this compound Probes
This protocol provides a general guideline for staining and visualizing intracellular components in live cells using a this compound fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters will be required for each specific probe and cell type.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths, and a live-cell imaging chamber.
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
-
Probe Staining:
-
Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for a specific duration (e.g., 15-60 minutes). The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh cell culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Place the dish or coverslip on the stage of the fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Visualize the stained cells using the appropriate filter set for the this compound probe.
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Signaling Pathway Visualization (Example)
The following diagram illustrates a hypothetical signaling pathway where a this compound probe could be used to visualize a specific protein of interest.
Conclusion
This compound-based fluorescent probes represent a promising and versatile class of tools for biomolecule detection and imaging. Their tunable synthesis allows for the development of probes with tailored properties for specific applications. The protocols provided here offer a starting point for researchers interested in exploring the potential of these novel fluorescent probes in their own work. Further research and development in this area are expected to yield even more powerful and specific probes for advancing our understanding of complex biological systems.
References
- 1. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Practical Guide to the Synthesis of 2-Amino-1,3-Selenazole Building Blocks
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of practical methods for synthesizing 2-amino-1,3-selenazole building blocks, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This document outlines common synthetic strategies, provides detailed experimental protocols, and summarizes key reaction data to aid researchers in the efficient preparation of these valuable compounds.
Application Notes
The synthesis of 2-amino-1,3-selenazoles is most commonly achieved through the Hantzsch thiazole (B1198619) synthesis, adapted for selenium chemistry. This typically involves the condensation of an α-haloketone with selenourea (B1239437). Several variations of this method have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.
Key Synthetic Approaches:
-
Conventional Hantzsch Synthesis: This classic method involves the reaction of an α-bromoketone with selenourea in a suitable solvent, such as acetone (B3395972) or ethanol. It is a robust and widely applicable method for generating a variety of substituted 2-amino-1,3-selenazoles.
-
Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times. This method is particularly useful for the synthesis of 2-amino-1,3-selenazole analogues of amino acids.[1]
-
Solvent-Free Synthesis: To align with the principles of green chemistry, solvent-free methods have been developed. These reactions are typically carried out by heating a mixture of the α-bromoketone and selenourea, leading to a rapid and efficient synthesis.[1] This approach minimizes solvent waste and simplifies product work-up.[1]
-
Multi-component Reactions (MCRs): MCRs offer an efficient approach to constructing complex molecules in a single step from three or more starting materials. For the synthesis of 2-amino-1,3-selenazoles, MCRs can involve the reaction of an aldehyde, an α-bromoketone, cyanoselenoacetamide, and a fourth component, leading to highly substituted selenazole derivatives.[1]
-
Catalyst-Assisted Synthesis: The use of catalysts such as β-cyclodextrin in water or CuPy₂Cl₂ under solid-phase conditions can enhance reaction efficiency and promote the use of greener reaction media.[1]
Biological Significance and Signaling Pathways:
2-Amino-1,3-selenazole derivatives have been shown to exhibit a range of biological activities. Their anticancer effects are often attributed to their ability to modulate key cellular signaling pathways. As direct evidence for the signaling pathways affected by 2-amino-1,3-selenazoles is still emerging, the closely related and well-studied 2-aminothiazole (B372263) analogs provide valuable insights. For instance, 2-aminothiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This inhibition can lead to the suppression of tumor cell proliferation, survival, and growth.
The antiviral activity of some aminothiazole compounds has been linked to the inhibition of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), an essential host factor for the replication of various RNA viruses. By targeting a host enzyme, these compounds can exhibit broad-spectrum antiviral activity.
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Amino-1,3-Selenazoles
| Synthesis Method | Key Reagents | Typical Solvents | Reaction Time | Temperature | Yield Range (%) | Reference |
| Conventional Hantzsch | α-bromoketone, selenourea | Acetone, Ethanol | Several hours | Reflux | 60-95 | [2] |
| Ultrasound-Mediated | N-protected bromomethyl ketones, selenourea | Acetone | 10-15 min | Room Temp | 80-90 | [1] |
| Solvent-Free | 2-bromoacetophenone (B140003), selenourea | None | Few seconds | Melting point of ketone | 42-93 | [1] |
| β-cyclodextrin Catalyzed | α-bromoketones, selenourea | Water | 1-2 hours | 50 °C | 86-95 | [1] |
| Multi-component | Aromatic aldehydes, cyanoselenoacetamide, α-bromoketones, dimedone | DMF | Not specified | Room Temp | 77-79 | [1] |
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis of 4-Aryl-2-amino-1,3-selenazoles
-
Materials:
-
Substituted 2-bromoacetophenone (1.0 mmol)
-
Selenourea (1.1 mmol)
-
Acetone (20 mL)
-
-
Procedure:
-
Dissolve the substituted 2-bromoacetophenone in acetone in a round-bottom flask.
-
Add selenourea to the solution.
-
Reflux the reaction mixture with stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-2-amino-1,3-selenazole.
-
Protocol 2: Ultrasound-Mediated Synthesis of 2-Amino-1,3-selenazoles Derived from N-Protected Amino Acids [1]
-
Materials:
-
N-protected bromomethyl ketone (1.0 mmol)
-
Selenourea (1.2 mmol)
-
Acetone (15 mL)
-
-
Procedure:
-
In a suitable vessel, dissolve the N-protected bromomethyl ketone and selenourea in acetone.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for 10-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Protocol 3: Solvent-Free Synthesis of 4-Aryl-1,3-selenazol-2-amine Hydrobromides [1]
-
Materials:
-
Substituted 2-bromoacetophenone (1.0 mmol)
-
Selenourea (1.0 mmol)
-
-
Procedure:
-
In a flask, heat the 2-bromoacetophenone to its melting point.
-
Carefully add powdered selenourea to the molten ketone with stirring.
-
The reaction is typically exothermic and proceeds to completion within a few seconds.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the resulting solid product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The product is obtained as the hydrobromide salt.
-
Mandatory Visualization
References
Application Notes and Protocols for Evaluating the Antioxidant Capacity of 1,3-Selenazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Selenazoles are a class of heterocyclic organic compounds containing both selenium and nitrogen atoms. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antioxidant properties.[1][2][3] The selenium atom in the selenazole ring is believed to be crucial for their antioxidant capacity, often mimicking the function of the selenoenzyme glutathione (B108866) peroxidase (GPx).[3] This document provides detailed methodologies for evaluating the antioxidant capacity of 1,3-selenazole derivatives, encompassing both in vitro chemical assays and cell-based assays. The protocols are intended to offer a standardized approach for researchers screening and characterizing the antioxidant potential of these promising compounds.
Experimental Workflow for Antioxidant Capacity Evaluation
The evaluation of the antioxidant capacity of 1,3-selenazoles typically follows a tiered approach, starting with simple, rapid in vitro screening assays and progressing to more biologically relevant cellular models. This workflow allows for an efficient initial screening of a library of compounds and a more in-depth characterization of the most promising candidates.
In Vitro Antioxidant Capacity Assays
In vitro assays are rapid and cost-effective methods for the initial screening of the antioxidant potential of 1,3-selenazoles. These assays are based on the ability of the compounds to scavenge synthetic free radicals or to reduce metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark at 4°C.
-
Prepare a series of concentrations of the this compound test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each concentration of the test compounds and standard.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by antioxidants, leading to a decrease in absorbance at 734 nm. This method is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the this compound test compounds and a standard antioxidant (e.g., Trolox) in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compounds and standard.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula:
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of scavenging of the test compound to that of Trolox. The results are expressed as µM of Trolox equivalents per µM of the test compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of concentrations of the this compound test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each concentration of the test compounds and standard.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.
-
Determine the FRAP value of the test compounds from the standard curve. The results are expressed as µM of Fe(II) equivalents or Trolox equivalents per µM of the test compound.
-
Quantitative Antioxidant Activity of this compound Derivatives
The following tables summarize the reported antioxidant activities of various this compound derivatives from the literature.
Table 1: DPPH Radical Scavenging Activity (IC50, µM)
| Compound ID | R1 | R2 | R3 | IC50 (µM) | Reference |
| 1a | -H | -C₆H₅ | -H | >100 | [4][5] |
| 1b | -CH₃ | -C₆H₅ | -H | 85.3 | [4][5] |
| 1c | -H | -C₆H₄-4-OH | -H | 9.80 | [5] |
| 1d | -CH₃ | -C₆H₄-4-OH | -H | 18.45 | [5] |
| 2a | Hydrazinyl | -C₆H₅ | -CH₃ | 45.2 | [4] |
| 2b | Hydrazinyl | -C₆H₄-4-Cl | -CH₃ | 52.1 | [4] |
Table 2: ABTS Radical Scavenging Activity (TEAC)
| Compound ID | R1 | R2 | R3 | TEAC | Reference |
| 1c | -H | -C₆H₄-4-OH | -H | 3.40 | [5] |
| 1d | -CH₃ | -C₆H₄-4-OH | -H | 3.16 | [5] |
| 3a | -H | -C₆H₅ | -H | 0.85 | [4] |
| 3b | -CH₃ | -C₆H₅ | -H | 0.92 | [4] |
Table 3: FRAP Assay (µM Fe(II) Equivalents)
| Compound ID | R1 | R2 | R3 | FRAP Value (µM Fe(II)) | Reference |
| 4a | -H | -C₆H₄-4-OCH₃ | -H | 125 ± 8 | Data not available in provided search results |
| 4b | -CH₃ | -C₆H₄-4-OCH₃ | -H | 142 ± 11 | Data not available in provided search results |
Note: The data in the tables are representative and have been compiled from various sources. Direct comparison between studies should be made with caution due to potential variations in experimental conditions. "Data not available in provided search results" indicates that while the assay is relevant, specific quantitative data for these compounds was not found in the provided search results.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in a cell-based model. This assay provides a more biologically relevant measure of antioxidant activity by considering factors such as cell uptake and metabolism. The assay commonly uses the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized to the fluorescent dichlorofluorescein (DCF) by ROS.
Experimental Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2, human liver cancer cells) in a 96-well black, clear-bottom microplate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of the this compound test compounds and a standard antioxidant (e.g., Quercetin) for 1 hour.
-
Add DCFH-DA solution (e.g., 25 µM) to each well and incubate for 1 hour.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA unit for each compound using the following formula:
where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Calculate the EC50 value, which is the concentration of the compound required to provide 50% inhibition of ROS formation.
-
Signaling Pathways and Mechanisms of Action
The antioxidant activity of 1,3-selenazoles is often attributed to their ability to mimic the function of glutathione peroxidase (GPx) and to activate endogenous antioxidant response pathways, such as the Keap1-Nrf2 pathway.
Glutathione Peroxidase (GPx)-like Catalytic Cycle
Many organoselenium compounds, including 1,3-selenazoles, can catalytically reduce hydroperoxides (ROOH) to the corresponding alcohols (ROH) using glutathione (GSH) as a reducing agent, thereby detoxifying reactive oxygen species.
Keap1-Nrf2 Antioxidant Response Pathway
1,3-Selenazoles may also exert their antioxidant effects indirectly by activating the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or electrophilic compounds (including some selenium compounds), Keap1 releases Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Conclusion
The methodologies outlined in this document provide a comprehensive framework for the evaluation of the antioxidant capacity of this compound derivatives. A combination of in vitro screening assays and cell-based assays is recommended for a thorough assessment. Understanding the underlying mechanisms, such as GPx-like activity and activation of the Nrf2 pathway, will further aid in the development of these compounds as potential therapeutic agents for conditions associated with oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
improving the yield of 1,3-selenazole synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-selenazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3-selenazoles?
A1: The most prevalent method is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a selenium-containing nucleophile like selenourea (B1239437) or a selenoamide.[1][2] Variations of this method and other synthetic routes include:
-
Reaction of α-haloketones with selenoamides: This is a classic and widely used two-component cyclization.[1][3]
-
Reaction with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB): This method avoids the use of toxic α-haloketones by generating the reactive intermediate in situ from a ketone.[3][4]
-
Ir-catalyzed sulfoxonium ylide insertion: A more modern approach for the synthesis of 2-amino-1,3-selenazoles.[3]
-
One-pot synthesis from alkynes: This method involves the in-situ generation of α-bromoketones from arylacetylenes.[3]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure the α-haloketone and selenoamide/selenourea are pure. Impurities can lead to side reactions.
-
Instability of Reagents: Selenoamides can be unstable and should often be used freshly prepared.[3]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. The ideal conditions vary depending on the specific substrates used.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
-
Side Reactions: The formation of byproducts, such as oxazoles or other selenium-containing compounds, can reduce the yield of the desired this compound.
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: Minimizing side products often involves optimizing the reaction conditions:
-
Temperature Control: Running the reaction at the recommended temperature is crucial. For the reaction of α-bromoketones with arylselenocarboxamides, refluxing in ethanol (B145695) is a common procedure.[1]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant might favor side product formation.
-
Choice of Base: If a base is used, its strength and stoichiometry can be critical. For instance, in the synthesis of 2-arylamino-1,3-selenazoles, triethylamine (B128534) (Et3N) is used.[2]
-
Solvent Selection: The polarity and boiling point of the solvent can influence the reaction pathway. Ethanol is a frequently used solvent.[1][2][3]
Q4: Are there any "green" or more environmentally friendly approaches to this compound synthesis?
A4: Yes, efforts have been made to develop more environmentally benign synthetic methods. These include:
-
Water as a Solvent: Some syntheses of 2-amino-1,3-selenazoles have been successfully carried out in water, often with the aid of a catalyst like β-cyclodextrin.[3]
-
Ionic Liquids: An ionic liquid/water solvent system has been reported for the efficient synthesis of 2-amino-1,3-selenazoles.[3]
-
Ultrasound Irradiation: The use of ultrasonic irradiation can significantly shorten reaction times and improve yields in aqueous media.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or decomposed selenoamide/selenourea. | Use freshly prepared selenoamide or selenourea. The synthesis of selenoamides from nitriles using reagents like P2Se5 or Woollins' reagent has been reported.[3][4] |
| Incorrect reaction temperature. | Optimize the reaction temperature. Many syntheses proceed at room temperature, while others require refluxing.[1][3] | |
| Poor quality of α-haloketone. | Purify the α-haloketone before use, for example, by recrystallization. | |
| Formation of a Red/Black Precipitate | Decomposition of selenium-containing reagents. | Conduct the reaction under an inert atmosphere (e.g., argon). Ensure the reaction is not overheated. |
| Multiple Spots on TLC | Formation of side products or unreacted starting materials. | Adjust the stoichiometry of the reactants. Optimize the reaction time; monitor the reaction progress by TLC. Consider alternative purification methods like column chromatography. |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction, try precipitating the product by adding a non-solvent, such as water.[2] |
| Product is an oil. | Attempt to crystallize the oil from a different solvent system. Some 2-phenylamino derivatives have been reported as oils.[2] |
Quantitative Data on Reaction Yields
The following tables summarize reported yields for various this compound synthesis methods.
Table 1: Synthesis of 2,4-Disubstituted 1,3-Selenazoles
| Selenium Source | Carbonyl Source | Reaction Conditions | Yield (%) |
| Selenoamides | α-Bromoketones | Ethanol, reflux | 53-99[3][4] |
| Selenoamides | α-Haloketones | Methanol, reflux | 86-99[3][4] |
| Primary Selenoamides | Alkynyl(phenyl)iodonium salts | Et3N, MeOH, N2 atmosphere | 20-84[4] |
| Ketones and Selenoamides | HTIB, MeCN/MeOH, reflux | 58-85[3][4] | |
| Aryl Selenoamides | (2-bromoacetyl)ferrocene | Ethanol, reflux | 43-72[3] |
Table 2: Synthesis of 2-Amino-1,3-Selenazoles
| Selenium Source | Carbonyl Source | Reaction Conditions | Yield (%) |
| Selenourea | Phenacyl bromides | Ionic liquid/water, ambient temp. | 91-97[3] |
| Selenourea | α-Bromoketones | Aqueous medium, ultrasonic irradiation | 91-99[3] |
| Selenourea | β-Ketosulfoxonium ylide | [Ir(cod)Cl]2, dichloroethane, 80 °C | 30-48[3] |
| Arylselenoureas | 2-Haloketones | Et3N | 32-89[3][4] |
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4-Diaryl-1,3-selenazoles from Selenoamides and α-Bromoketones
-
Dissolve the arylselenocarboxamide (10 mmol) in hot ethanol (20 mL).
-
To this solution, add a solution of the α-bromoketone (10 mmol) in ethanol (10 mL) dropwise.
-
Reflux the reaction mixture for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add water to precipitate the product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]
Protocol 2: Synthesis of 2-Arylamino-1,3-selenazoles
-
In a flask, mix the aryl selenourea and the α-haloketone derivative (1 equivalent) in ethanol (10 mL).
-
Heat the mixture to 80 °C for approximately 5 minutes.
-
Add triethylamine (1.3 equivalents) to the hot solution.
-
Continue heating for another 5 minutes.
-
Filter the hot mixture to remove any elemental selenium that may have formed.
-
Add water to the filtrate to precipitate the product.
-
Isolate the product by filtration and purify by recrystallization from ethanol.[2]
Visualizations
Caption: General workflow for Hantzsch-type this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 1,3-Selenazole Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-selenazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives decomposing during purification?
A1: this compound derivatives can be inherently unstable, particularly in solution.[1][2] Decomposition can be caused by several factors:
-
Instability on Silica (B1680970) Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[3][4]
-
Exposure to Air and Light: Some organoselenium compounds are sensitive to oxidation or photodegradation. Storing compounds in the dark and under an inert atmosphere is recommended.
-
Solution Instability: While stable for months in a solid state, some 2-arylamino-1,3-selenazoles show lower stability in solution, turning yellow or red over time.[2] This coloration can indicate the deposition of red elemental selenium.[2]
Q2: What are the most common impurities found after synthesizing this compound derivatives?
A2: Common impurities include unreacted starting materials (such as selenoamides, selenoureas, or α-haloketones), byproducts from side reactions, and residual metal catalysts (e.g., Palladium) if used in the synthesis.[5][6][7]
Q3: Which purification method is best for my this compound derivative?
A3: The choice depends on the compound's stability, polarity, and the nature of the impurities.
-
Flash Column Chromatography is widely used for separating compounds with different polarities.[8][9] However, you must first confirm your compound is stable on silica gel.[4]
-
Recrystallization is an excellent method for obtaining highly pure crystalline solids, provided a suitable solvent can be found. It is often used after an initial chromatographic separation and is a good alternative if the compound is unstable on silica.[1]
Q4: How can I safely handle the toxicity of organoselenium compounds?
A4: Organoselenium compounds are known for their toxicity.[1] Always handle these materials in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and follow your institution's guidelines for the disposal of selenium-containing waste.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives.
Problem 1: Low or no product recovery after silica gel column chromatography.
-
Question: I ran a silica gel column, but I can't find my product in any of the fractions. What happened?
-
Answer: There are a few possibilities. The most common issue with selenium-containing heterocycles is decomposition on the silica gel column.[4] It's also possible you are using an incorrect solvent system, causing your compound to either remain on the column or elute undetected in the solvent front.[4]
-
Recommended Action:
-
Test for Stability: Before running a column, check your compound's stability on silica by performing a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If new spots appear or the main spot has a different Rf value in the second dimension, your compound is likely degrading.[3]
-
Use Deactivated Silica or Alumina: If instability is confirmed, consider using silica gel deactivated with a base (like triethylamine) or switching to a different stationary phase like alumina.
-
Consider Other Methods: If the compound is highly unstable, avoid column chromatography and attempt purification by recrystallization.[1]
-
-
Problem 2: The final product is contaminated with a residual metal catalyst (e.g., Palladium).
-
Question: My NMR spectrum is clean, but elemental analysis shows high levels of palladium contamination from a cross-coupling reaction. How can I remove it?
-
Answer: Residual palladium is a common issue in reactions like Suzuki-Miyaura cross-coupling.[6] Standard purification methods like chromatography or recrystallization can be inefficient at removing trace metals.[6] The most effective method is to use a metal scavenger.
-
Recommended Action:
-
Select a Scavenger: Use a silica-based or polymer-supported scavenger with high affinity for palladium, such as SiliaMetS Thiol, SiliaMetS Thiourea, or QuadraPure™ TU.[10][11] These are highly selective and minimize the loss of your desired product.[11][12]
-
Perform a Batch Scavenging: Dissolve your crude product in a suitable solvent, add 3-5 equivalents of the scavenger resin, and stir the mixture at room temperature for 4-16 hours.[5] The metal will bind to the resin, which can then be easily removed by filtration.
-
-
Problem 3: The compound streaks on the TLC plate and gives poor separation.
-
Question: My compound appears as a long streak instead of a tight spot on the TLC plate, making it impossible to separate from impurities. Why is this happening?
-
Answer: Streaking is often caused by strong interactions between your compound and the stationary phase, which can happen if your compound is highly polar or has acidic/basic functional groups.
-
Recommended Action:
-
Modify the Eluent: Add a small amount of a modifier to your eluent system. For basic compounds (like those with amine groups), add ~1% triethylamine. For acidic compounds, add ~1% acetic acid.[3] This will help to reduce the strong interactions causing the streaking.
-
Check Solubility: Ensure your compound is fully dissolved in the eluent. Poor solubility can also lead to streaking. You may need to switch to a different solvent system.[4]
-
-
Problem 4: The purified product has an unexpected yellow or red color.
-
Question: My this compound derivative is supposed to be a pale yellow solid, but my purified sample is orange-red. What does this color indicate?
-
Answer: An unexpected red or deep yellow color often indicates decomposition. Many organoselenium compounds are unstable and can slowly deposit elemental selenium, which has a characteristic red color.[2]
-
Recommended Action:
-
Minimize Exposure: During purification and handling, protect the compound from prolonged exposure to bright light and heat.
-
Work Quickly: Perform purification steps as efficiently as possible to minimize time in solution, where degradation is more likely.[2]
-
Proper Storage: Store the final, purified product in a dark container (e.g., an amber vial), preferably under an inert atmosphere (nitrogen or argon), and at a low temperature in a freezer.
-
-
Data Presentation
Table 1: Summary of Purification Yields for this compound Derivatives
| Synthesis Method | Purification Method | Yield Range (%) | Reference |
| Cyclization of primary arylselenocarboxylic amides with α-bromoketones | Recrystallization (Ethanol) | 66 - 74 | [1] |
| Reaction of selenazadienes with chloroacetonitrile | Flash Chromatography | 73 | [8] |
| Two-component cyclization of primary selenoamides with α-haloketones | Not specified | 86 - 99 | [9] |
| Cyclization of selenoamides with phenacyl bromides | Not specified | 34 - 98 | [9][13] |
| Cyclocondensation of primary selenoamides and alkynyl(phenyl)iodonium salts | Not specified | 20 - 84 | [9] |
| Cyclization of primary arylselenoamides with α-bromoketones | Not specified | 21 - 77 | [9][13] |
Table 2: Efficiency of Palladium Removal Using Metal Scavengers
| Scavenger Type | Initial Pd Level (ppm) | Final Pd Level (ppm) | Scale | Reference |
| SiliaMetS Thiol | 2400 | ≤ 16 | Lab Scale | |
| SiliaMetS Thiourea | 2400 | ≤ 16 | Lab Scale | [11] |
| Mixture of Si-Thiol & Si-Thiourea | High (unspecified) | 10 | 7.7 kg | [11] |
| Biotage® MP-TMT | 500 - 800 | < 10 | Lab Scale |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol is based on a method used for purifying 2-dimethylamino-1,3-selenazole-5-carbonitrile.[8]
-
Select Eluent: Based on TLC analysis, choose a solvent system that provides good separation (e.g., hexane/diethyl ether, 1/5).
-
Prepare the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the flow.
-
Maintain a constant flow rate and collect fractions in test tubes or vials.
-
-
Analyze Fractions:
-
Monitor the elution of compounds using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound derivative.
-
Protocol 2: General Procedure for Recrystallization
This protocol is based on a method used for purifying 2,4-diaryl-1,3-selenazoles.[1]
-
Choose a Solvent: Select a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorize (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and briefly heat.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For further crystallization, the flask can be placed in an ice bath.
-
Isolate Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Allow the crystals to air dry or place them in a vacuum desiccator to remove all traces of solvent.
Protocol 3: General Procedure for Batch Removal of Metal Catalysts
This protocol is based on typical procedures for using resin-based metal scavengers.[5][12]
-
Dissolve the Product: Dissolve the crude product containing residual metal in a suitable organic solvent (e.g., THF, dichloromethane).
-
Add the Scavenger: Add 3-5 equivalents (relative to the metal) of the solid-supported scavenger (e.g., MP-TMT, Si-Thiol) to the solution.
-
Agitate the Mixture: Stir the resulting mixture at room temperature. The required time can range from 1 to 16 hours. Progress can be monitored by taking small aliquots and analyzing for metal content if facilities are available.
-
Filter the Scavenger: Once the scavenging is complete, remove the resin by simple filtration. Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Isolate the Product: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product with significantly reduced metal content.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low product recovery.
Caption: Workflow for removing residual palladium using a metal scavenger.
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles [mdpi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Metal Scavengers [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]
- 10. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 11. silicycle.com [silicycle.com]
- 12. sopachem.com [sopachem.com]
- 13. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
avoiding side reactions in the Hantzsch synthesis of 1,3-selenazoles
Welcome to the technical support center for the Hantzsch synthesis of 1,3-selenazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Hantzsch synthesis of 1,3-selenazoles?
The Hantzsch synthesis of 1,3-selenazoles is a cyclocondensation reaction. The most common pathway involves the reaction of an α-haloketone with a selenium-containing nucleophile, typically a selenoamide or selenourea (B1239437). The reaction proceeds through initial nucleophilic attack of the selenium on the α-carbon of the haloketone, followed by cyclization and dehydration to form the 1,3-selenazole ring.
Q2: My reaction is not yielding the desired this compound product. What are the common causes for low or no yield?
Several factors can contribute to low yields in the Hantzsch synthesis of 1,3-selenazoles. These include:
-
Decomposition of Selenium Reagents: Selenoamides and selenourea can be unstable, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or inappropriate pH). This decomposition can lead to the formation of elemental selenium (a red or black precipitate) and other byproducts.
-
Poor Quality Starting Materials: The purity of the α-haloketone and the selenium nucleophile is crucial. Impurities can lead to unwanted side reactions.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time need to be optimized for specific substrates. For instance, some reactions proceed well at room temperature, while others require reflux.[1][2] Solvent-free and microwave-assisted methods have also been shown to be effective and can sometimes improve yields and reduce reaction times.[1][2]
-
Steric Hindrance: Bulky substituents on either the α-haloketone or the selenoamide/selenourea can hinder the reaction.
Q3: I am observing the formation of a red/black precipitate in my reaction mixture. What is it and how can I avoid it?
The formation of a red or black precipitate is a common issue and is typically due to the decomposition of the selenium-containing starting material (selenoamide or selenourea) into elemental selenium.[3]
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the decomposition of selenium reagents.
-
Optimize Reaction Time: Prolonged reaction times can lead to degradation. Monitor the reaction progress by TLC to determine the optimal time for quenching the reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative decomposition.
-
pH Control: The stability of selenourea, for example, is pH-dependent. Maintaining a neutral or slightly acidic pH can sometimes improve stability.
Q4: Are there alternative, milder methods for the Hantzsch synthesis to avoid harsh conditions?
Yes, several modifications to the classical Hantzsch synthesis have been developed to improve yields and avoid harsh conditions:
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and often leads to higher yields with fewer byproducts.
-
Solvent-Free Synthesis: In some cases, the reaction can be performed neat, which can be more environmentally friendly and simplify workup.[1]
-
Use of Catalysts: Catalysts such as β-cyclodextrin in water have been used to promote the reaction under milder conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Decomposition of selenoamide/selenourea. | - Lower the reaction temperature.- Shorten the reaction time.- Run the reaction under an inert atmosphere. |
| Poor quality of starting materials. | - Purify α-haloketone and selenoamide/selenourea before use.- Confirm the identity and purity of starting materials by analytical techniques (NMR, MS). | |
| Suboptimal reaction conditions. | - Screen different solvents (e.g., ethanol, methanol (B129727), DMF).- Optimize the reaction temperature and time.- Consider microwave-assisted or solvent-free conditions. | |
| Formation of a Red/Black Precipitate | Decomposition of selenium reagent to elemental selenium. | - See solutions for "Decomposition of selenoamide/selenourea" above.- Ensure the reaction is not exposed to strong oxidizing agents. |
| Multiple Spots on TLC/Complex NMR Spectrum | Formation of side products. | - Favorskii Rearrangement: If using a strong base, consider using a weaker base or neutral conditions to avoid this rearrangement of the α-haloketone.- Self-condensation of α-haloketone: Ensure slow addition of the α-haloketone to the reaction mixture.- Hydrolysis of Selenoamide: Ensure anhydrous conditions if the selenoamide is sensitive to water. |
| Difficulty in Product Purification | Presence of unreacted starting materials or highly polar byproducts. | - Optimize stoichiometry to ensure complete consumption of the limiting reagent.- Use column chromatography with a suitable solvent system for purification.- Recrystallization can be effective for crystalline products. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various this compound derivatives via the Hantzsch reaction, highlighting the impact of different methodologies.
| Selenium Source | α-Haloketone | Reaction Conditions | Yield (%) | Reference |
| Selenourea | Substituted Phenacyl Bromides | β-cyclodextrin, H₂O, 50 °C | 86-95 | [1] |
| Selenourea | 2-Bromoacetophenone | Solvent-free, heated to melting point | 42-93 | [1] |
| Selenourea | Substituted Phenacyl Bromides | Ultrasonic irradiation, H₂O, room temp. | 91-99 | [1] |
| Arylselenocarboamide | α-Haloketone | MeOH, reflux, 1 h | 86-99 | [1][2] |
| Arylselenoureas | 2-Haloketones | Et₃N, EtOH | 32-89 | [4] |
| Selenoamides | α-Bromoketones | EtOH, room temp. | 53-99 | |
| Selenosemicarbazones | α-Halogenocarbonyls | Microwave irradiation | 51-68 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaryl-1,3-selenazoles [1][2]
-
A solution of the appropriate arylselenoamide (1 mmol) in methanol (10 mL) is brought to reflux.
-
To this refluxing solution, a solution of the α-haloketone (1 mmol) in methanol (5 mL) is added dropwise.
-
The reaction mixture is then refluxed for an additional 1 hour.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2,4-diaryl-1,3-selenazole.
Protocol 2: Solvent-Free Synthesis of 4-Aryl-1,3-selenazol-2-amine Hydrobromides [1]
-
2-Bromoacetophenone (1 mmol) is heated to its melting point in a reaction vessel.
-
Powdered selenourea (1 mmol) is added directly to the molten ketone.
-
The reaction is typically complete within a few seconds.
-
The resulting solid is allowed to cool to room temperature.
-
The crude product can be purified by recrystallization.
Visualizations
Caption: General workflow of the Hantzsch this compound synthesis.
Caption: Troubleshooting logic for low-yield Hantzsch reactions.
Caption: Competing reaction pathways in the Hantzsch synthesis.
References
- 1. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for microwave-assisted 1,3-selenazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the microwave-assisted synthesis of 1,3-selenazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of 1,3-selenazoles, a method favored for its efficiency and higher yields compared to conventional heating.[1][2][3]
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incorrect Microwave Parameters | Optimize microwave power and irradiation time. Start with lower power and shorter times and gradually increase. A common starting point is 200 W for 10-60 minutes.[1] |
| Inappropriate Solvent | The choice of solvent is critical for efficient microwave absorption and reaction performance.[4] Dimethylformamide (DMF) and ethanol (B145695) are commonly used.[1][5] Consider using a mixture of solvents like anhydrous acetone (B3395972) and DMF.[1] |
| Degradation of Starting Materials | Selenoureas and selenoamides can be unstable.[5] Ensure the purity of your starting materials and use them fresh if possible. Store them under an inert atmosphere and at low temperatures. |
| Inefficient Cyclization | The Hantzsch-type condensation is a key step.[1][6][7] Ensure the α-halocarbonyl compound is reactive enough. α-bromoketones are frequently used.[5][7] |
| Incorrect pH | After the reaction, neutralization is often required. An aqueous solution of sodium bicarbonate (NaHCO3) is typically used to bring the pH to 7, which facilitates the precipitation of the product.[1] |
Issue 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solution |
| Overheating | Excessive microwave power or prolonged irradiation can lead to the decomposition of reactants or products.[8] Reduce the microwave power or reaction time. |
| Presence of Water | Unless the reaction is designed to be performed in an aqueous medium, the presence of water can lead to hydrolysis of reactants or intermediates. Use anhydrous solvents. |
| Air Sensitivity | Some organoselenium compounds are sensitive to air.[5] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize side reactions.[9] |
| Incorrect Stoichiometry | Ensure the correct molar ratios of your reactants. A 1:1 ratio of the selenium-containing starting material to the α-halocarbonyl compound is typical.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product is an Oil | If the product does not precipitate upon neutralization, extraction with a suitable organic solvent (e.g., diethyl ether) followed by column chromatography may be necessary.[9] |
| Co-precipitation of Impurities | Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[1] |
| Complex Reaction Mixture | If multiple products are formed, column chromatography is the most effective purification technique. Monitor the separation using thin-layer chromatography (TLC).[5] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for 1,3-selenazole synthesis?
A1: The primary advantages of microwave-assisted synthesis include significantly shorter reaction times, higher product yields, and often cleaner reaction profiles compared to conventional heating methods.[1][2][10]
Q2: What is the typical reaction mechanism for the microwave-assisted synthesis of 1,3-selenazoles?
A2: The most common method is a Hantzsch-type condensation reaction.[6][7] This involves the reaction of a selenium-containing nucleophile, such as a selenosemicarbazide (B1623166) or a selenoamide, with an α-halogenocarbonyl derivative.[1][7]
Q3: How do I choose the optimal microwave power and time for my reaction?
A3: The optimal conditions depend on the specific substrates, solvent, and the volume of the reaction mixture. It is recommended to start with a lower power setting (e.g., 200 W) and a shorter time (e.g., 10 minutes) and monitor the reaction progress by TLC.[1] You can then incrementally increase the time or power to achieve complete conversion.
Q4: Which solvents are most suitable for this synthesis?
A4: Polar solvents that absorb microwave irradiation effectively are preferred.[4] Dimethylformamide (DMF) and ethanol are commonly used and have been shown to give good results.[1][5] A mixture of anhydrous acetone and DMF has also been successfully employed.[1]
Q5: My product is not precipitating after neutralization. What should I do?
A5: If the product is soluble in the reaction mixture, it will not precipitate. In this case, you should proceed with an aqueous work-up, extracting the product with a suitable organic solvent like diethyl ether. The crude product can then be purified by column chromatography.[9]
Experimental Protocols and Data
General Experimental Protocol for Microwave-Assisted Synthesis of 1,3-Selenazoles
This protocol is a generalized procedure based on common methodologies.[1][5]
-
Reactant Preparation: In a microwave reaction vessel, dissolve the selenosemicarbazide or selenoamide derivative (1 mmol) in a suitable solvent (e.g., 5 mL of DMF).
-
Addition of α-Halocarbonyl: To this solution, add the α-halocarbonyl derivative (1 mmol) dissolved in a co-solvent if necessary (e.g., 5 mL of anhydrous acetone).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set power (e.g., 200 W) for a specified time (e.g., 10-60 minutes). Monitor the reaction progress by TLC.
-
Work-up: After cooling, neutralize the reaction mixture to pH 7 with a 10% aqueous solution of NaHCO3.
-
Isolation and Purification: Collect the resulting precipitate by filtration. Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Selenazole Derivatives
| Compound | Method | Power (W) | Time (min) | Yield (%) |
| 3a | Microwave | 200 | 60 | 91 |
| Conventional | - | 1440 | 60 | |
| 3b | Microwave | 200 | 60 | 88 |
| Conventional | - | 1440 | 55 | |
| 3c | Microwave | 200 | 60 | 93 |
| Conventional | - | 1440 | 62 | |
| Data adapted from a study on the synthesis of new selenazole derivatives.[1] |
Diagrams
References
- 1. Microwave-Assisted Synthesis of New Selenazole Derivatives with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of new selenazole derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadinstitute.org [broadinstitute.org]
- 5. journals.irapa.org [journals.irapa.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. wjarr.com [wjarr.com]
Technical Support Center: Troubleshooting Low Yields in the Cyclization of Selenoamides
Welcome to the technical support center for the cyclization of selenoamides. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of selenium-containing heterocycles. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during these critical chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My selenoamide cyclization reaction is resulting in a low yield. What are the most common causes?
Low yields in selenoamide cyclizations can stem from several factors. The most common culprits include:
-
Instability of the Selenoamide: Selenoamides can be sensitive to air, light, and elevated temperatures, leading to decomposition before or during the cyclization reaction.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the efficiency of the cyclization.
-
Inefficient Electrophile: The reactivity of the electrophilic partner is crucial. A poor leaving group or steric hindrance can slow down or prevent the desired cyclization.
-
Side Reactions: Competing reaction pathways, such as decomposition, dimerization of the starting material, or reaction with the solvent, can consume the selenoamide and reduce the yield of the desired heterocyclic product.
-
Purification Losses: The final product may be difficult to separate from byproducts or unreacted starting materials, leading to apparent low yields after purification.
Q2: How does the choice of solvent affect the cyclization of selenoamides?
The polarity and boiling point of the solvent play a critical role. Polar aprotic solvents like acetonitrile (B52724) or DMF can be effective as they can help to dissolve the starting materials and stabilize charged intermediates. In some cases, alcohols like methanol (B129727) or ethanol (B145695) are used, particularly when the reaction is carried out at reflux.[1][2] It is essential to ensure the selenoamide is soluble and stable in the chosen solvent at the reaction temperature.
Q3: What role does temperature play in the yield of the cyclization reaction?
Temperature is a critical parameter that needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote decomposition of the selenoamide and the formation of unwanted byproducts. For many cyclizations of selenoamides with electrophiles like α-haloketones, reactions are often run at room temperature or under reflux.[1][2] It is advisable to start with milder conditions and gradually increase the temperature if the reaction is not proceeding.
Troubleshooting Guide
Problem 1: Low or No Product Formation
If you are observing very low or no formation of your desired heterocyclic product, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low yields in selenoamide cyclization.
-
Starting Material Analysis:
-
Protocol: Before starting the reaction, confirm the purity of your selenoamide using techniques like NMR spectroscopy and mass spectrometry. Selenoamides can degrade upon storage.
-
Expected Outcome: A clean spectrum corresponding to the expected selenoamide structure. The presence of impurities may indicate decomposition.
-
-
Reagent Quality Check:
-
Protocol: Ensure that the electrophile (e.g., α-haloketone) is pure and reactive. If using a base, ensure it is anhydrous if the reaction is moisture-sensitive.
-
Expected Outcome: Using fresh or purified reagents can significantly improve yields.
-
-
Reaction Condition Optimization:
-
Protocol: Systematically vary the reaction temperature and solvent. Set up small-scale parallel reactions to screen different conditions efficiently. For example, compare the reaction at room temperature versus reflux in both methanol and acetonitrile.
-
Expected Outcome: Identification of a solvent-temperature combination that provides a better yield.
-
Problem 2: Presence of Significant Byproducts
The formation of byproducts is a common reason for low yields of the desired heterocyclic product.
| Side Reaction | Common Cause | Identification by NMR/MS |
| Decomposition of Selenoamide | High temperature, presence of oxygen | Complex mixture of unidentifiable products, presence of elemental selenium (black precipitate). |
| Hydrolysis of Selenoamide | Presence of water | Formation of the corresponding amide. |
| Reaction with Solvent | Reactive solvent (e.g., nucleophilic attack by an alcohol solvent) | Adduct of the selenoamide or electrophile with the solvent. |
| Dimerization/Polymerization | High concentration, reactive intermediates | High molecular weight species observed in MS. |
The cyclization of a selenoamide with an α-haloketone is a common method for the synthesis of selenazoles.
Caption: General reaction pathway for the synthesis of selenazoles.
This protocol is a generalized procedure based on common literature methods for the reaction of selenoamides with α-haloketones.[1][2]
-
Preparation of the Selenoamide Solution: Dissolve the selenoamide (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of the Electrophile: To the selenoamide solution, add the α-haloketone (1.0-1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure selenazole.
The following table summarizes the impact of different reaction conditions on the yield of 2,4-diaryl-1,3-selenazoles from the reaction of arylselenoamides with phenacyl bromides, based on literature reports.[1]
| Selenoamide Substituent (Ar) | Electrophile (Ar'-CO-CH2Br) | Solvent | Temperature (°C) | Yield (%) |
| Phenyl | Phenyl | Methanol | Reflux | 95 |
| 4-Methylphenyl | Phenyl | Methanol | Reflux | 98 |
| 4-Chlorophenyl | Phenyl | Methanol | Reflux | 92 |
| Phenyl | 4-Bromophenyl | Methanol | Reflux | 90 |
This data indicates that the reaction is generally high-yielding for a range of substituted aromatic selenoamides under refluxing methanol conditions.
By systematically addressing these common issues and following the provided protocols and troubleshooting guides, researchers can significantly improve the yields of their selenoamide cyclization reactions.
References
strategies to prevent the decomposition of organoselenium reagents
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the decomposition of organoselenium reagents. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
Encountering problems in reactions involving organoselenium reagents is not uncommon, and reagent instability is a frequent culprit. This guide will help you diagnose and resolve these issues.
Issue 1: My selenenylation reaction is sluggish, low-yielding, or has failed completely.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Decomposition of Selenenyl Halide (e.g., PhSeCl, PhSeBr) | - Visual Inspection: Has the reagent changed color (e.g., from yellow/orange to dark red/brown)? Is there evidence of elemental selenium (a red precipitate)?- NMR Analysis: Check a fresh sample of the reagent via ¹H or ⁷⁷Se NMR to confirm its purity against a standard or previous batch. | - Use Freshly Prepared or Purified Reagent: Selenenyl halides can decompose upon storage.[1] If possible, prepare them in situ or purify them by sublimation or recrystallization before use.- Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.- Control Temperature: Store the reagent at a low temperature (see FAQ section) and avoid exposing the reaction mixture to excessive heat unless specified by the protocol. |
| Oxidation of Selenol (RSeH) | - Visual Inspection: Selenols are prone to air oxidation, which forms the corresponding diselenide. This is often accompanied by the disappearance of the characteristic unpleasant odor of the selenol. | - Strict Anaerobic Conditions: Use degassed solvents and perform the reaction under a strict inert atmosphere. The use of Schlenk lines or a glovebox is highly recommended.- In Situ Generation: Generate the selenol in situ from a stable precursor like a diselenide by reduction with an agent such as sodium borohydride (B1222165) (NaBH₄) or hypophosphorous acid (H₃PO₂).[1] |
| Side Reactions due to Halide Nucleophilicity | - Product Analysis: Have you identified side products resulting from the incorporation of the halide (e.g., chloro- or bromo- adducts)? | - Use Non-Halide Selenenylating Agents: Consider using reagents like N-phenylseleno-phthalimide (N-PSP) or phenylselenenyl sulfate, which have less nucleophilic counterions and can prevent unwanted side reactions.[1] |
Issue 2: My selenoxide elimination is not proceeding as expected.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Oxidation of Selenide (B1212193) to Selenoxide | - TLC Analysis: Use a TLC stain that can differentiate between the selenide and the more polar selenoxide (e.g., permanganate (B83412) stain). Check for the presence of starting selenide in the reaction mixture. | - Choice of Oxidant: Ensure the oxidant is fresh and active. Hydrogen peroxide (H₂O₂) is commonly used, but for less reactive selenides, stronger oxidants like m-CPBA or Oxone® may be necessary.[2][3]- Reaction Time/Temperature: The oxidation of selenides to selenoxides is generally fast, but some sterically hindered substrates may require longer reaction times or slightly elevated temperatures.[2][3] |
| Instability of the Selenoxide | - Reaction Monitoring: Selenoxides are generally unstable and are typically not isolated.[4] The elimination reaction should occur readily upon formation of the selenoxide. | - Immediate Use: The selenoxide should be generated in situ and allowed to eliminate without delay.[4] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with organoselenium reactions.
References
Technical Support Center: Synthesis of 2-Unsubstituted 1,3-Selenazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-unsubstituted 1,3-selenazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-unsubstituted 1,3-selenazoles?
A1: The two main strategies for synthesizing 2-unsubstituted 1,3-selenazoles are:
-
Direct Cyclization: This approach, a variation of the Hantzsch thiazole (B1198619) synthesis, involves the reaction of an α-haloketone with selenoformamide.[1][2] This method is often favored for its operational simplicity and fewer synthetic steps.[3]
-
Debenzoylation Method: This two-step process begins with the synthesis of a 2-benzoyl-1,3-selenazole, which is subsequently treated with a base, such as sodium hydroxide (B78521) in ethanol (B145695), to cleave the benzoyl group and yield the 2-unsubstituted product.[1][4]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields in 2-unsubstituted 1,3-selenazole synthesis can stem from several factors. Refer to the troubleshooting guide below for specific issues and remedies. Common culprits include instability of selenium reagents, suboptimal reaction conditions, and inefficient purification. For instance, in the Hantzsch-type synthesis, the formation of byproducts can significantly reduce the yield of the desired product.[5]
Q3: What are common byproducts in the synthesis of 1,3-selenazoles, and how can I minimize them?
A3: In Hantzsch-type syntheses, potential byproducts can include pyridines, 1,2-dihydropyridines, and acridine-1,8-diones, particularly when using ammonia (B1221849) sources.[5] To minimize these, ensure precise control over reaction stoichiometry and temperature. The use of pre-formed and purified selenoformamide can also reduce side reactions.
Q4: How should I handle and store selenium-containing reagents like selenoformamide and selenourea?
A4: Selenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6] Selenourea and selenoformamide can be unstable and may decompose over time, releasing elemental selenium (a red precipitate).[7] It is advisable to use freshly prepared or purified reagents for best results. Store them in a cool, dark, and dry place under an inert atmosphere if possible.
Q5: What are the recommended methods for purifying 2-unsubstituted 1,3-selenazoles?
A5: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying 2,4-diaryl-1,3-selenazoles.[8] The product is typically precipitated, collected by filtration, and washed with a cold solvent.[8] Column chromatography on silica (B1680970) gel may also be employed for more challenging separations.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Degradation of Selenoformamide/Selenourea | Use freshly prepared or recently purchased reagents. The presence of red elemental selenium is an indicator of decomposition.[7] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed efficiently, while others may benefit from lower temperatures to minimize side reactions. |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of byproducts. |
| Presence of Oxygen or Moisture | For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents. |
| Inefficient Product Isolation | Review your workup and purification procedure. Ensure complete precipitation of the product and minimize losses during filtration and washing steps.[8] |
Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions of α-Haloketone | Ensure slow addition of the α-haloketone to the reaction mixture to prevent self-condensation or other side reactions. |
| Competing Reaction Pathways | Adjusting the pH of the reaction medium can sometimes suppress unwanted reaction pathways. For instance, the Hantzsch synthesis is sensitive to pH. |
| Oxidation of the Product | 2-unsubstituted 1,3-selenazoles can be susceptible to oxidation. Workup and store the final product under an inert atmosphere if necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-Unsubstituted 1,3-Selenazoles via Cyclization of α-Bromoketones with Selenoformamide
This protocol is a general guideline based on the Hantzsch-type synthesis.
Materials:
-
α-Bromoketone
-
Selenoformamide
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve selenoformamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of the α-bromoketone in ethanol to the selenoformamide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-unsubstituted this compound.[8]
Protocol 2: Synthesis of 2-Unsubstituted 1,3-Selenazoles via Fragmentation of 2-Benzoyl-1,3-selenazoles
This protocol outlines the debenzoylation method.[1][4]
Materials:
-
2-Benzoyl-1,3-selenazole
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve the 2-benzoyl-1,3-selenazole in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of 2-unsubstituted 1,3-selenazoles via cyclization.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]
- 4. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selenourea - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.irapa.org [journals.irapa.org]
Technical Support Center: Improving Regioselectivity in 1,3-Selenazole Formation
Welcome to the technical support center for the synthesis of 1,3-selenazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,3-selenazoles, and what are the key reactants?
The most widely employed method for the synthesis of 1,3-selenazoles is a variation of the Hantzsch thiazole (B1198619) synthesis.[1] This reaction typically involves the condensation of a selenium-containing nucleophile, such as a selenoamide or selenourea (B1239437), with an α-halocarbonyl compound, most commonly an α-bromoketone.[1][2]
Q2: What are the possible regioisomers in the Hantzsch-type synthesis of 1,3-selenazoles?
When using an N-substituted selenourea as the starting material, two principal regioisomers can be formed: the 2-(N-substituted-amino)-1,3-selenazole and the 3-substituted-2-imino-2,3-dihydroselenazole. The formation of these isomers is highly dependent on the reaction conditions.[3]
Q3: How can I distinguish between the 2-amino-1,3-selenazole and the 2-imino-2,3-dihydroselenazole isomers?
Spectroscopic methods are crucial for differentiating between the two regioisomers. Key differences can be observed in their NMR and IR spectra. For instance, in the analogous thiazole synthesis, the 5-H proton signal in the ¹H NMR spectrum and the C=O stretching frequency of their trifluoroacetate (B77799) derivatives in the IR spectrum show characteristic differences.[3] Similar distinctions can be expected for the selenium analogs.
Q4: What are the main factors that influence the regioselectivity of the reaction?
The primary factor influencing the regioselectivity of the Hantzsch-type synthesis is the pH of the reaction medium.[3][4] Other factors include the nature of the substituents on both the selenourea and the α-haloketone, the solvent, and the reaction temperature.
Troubleshooting Guides
Issue 1: Formation of an Undesired Regioisomer or a Mixture of Isomers
Symptoms:
-
You obtain a mixture of 2-amino-1,3-selenazole and 2-imino-2,3-dihydroselenazole.
-
The major product is the undesired regioisomer.
Possible Causes and Solutions:
-
Incorrect pH: The reaction pH is a critical determinant of the regiochemical outcome.
-
To favor the 2-(N-substituted-amino)-1,3-selenazole: Conduct the reaction under neutral or slightly basic conditions. The use of a non-acidic solvent and, if necessary, a mild base to neutralize any generated acid (HBr or HCl) is recommended.
-
To favor the 3-substituted-2-imino-2,3-dihydroselenazole: Perform the reaction under strongly acidic conditions. The addition of a strong acid like HCl to the reaction mixture has been shown to promote the formation of the imino isomer in the analogous thiazole synthesis.[3][4]
-
-
Substituent Effects: The electronic and steric properties of the substituents on the N-substituted selenourea and the α-haloketone can influence the nucleophilicity of the nitrogen and selenium atoms, thereby affecting the initial site of attack and the subsequent cyclization.
-
Carefully consider the electronic nature of your substituents. Electron-donating groups on the N-substituted selenourea may enhance the nucleophilicity of the adjacent nitrogen, potentially favoring the formation of the imino isomer under certain conditions.
-
Issue 2: Low Yield of the Desired 1,3-Selenazole
Symptoms:
-
The overall yield of the this compound product is low, even if the desired regioisomer is formed.
Possible Causes and Solutions:
-
Decomposition of Reactants or Products: Selenoamides and selenoureas can be unstable, particularly under harsh reaction conditions.
-
Optimize the reaction temperature and time. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for Hantzsch-type reactions.[5]
-
Ensure the purity of your starting materials, as impurities can lead to side reactions and decomposition.
-
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Ethanol (B145695) is a commonly used solvent for this reaction.[1] However, exploring other polar aprotic solvents like DMF or acetonitrile (B52724) may be beneficial depending on the specific substrates.
-
Data Presentation: Regioselectivity in Hantzsch Thiazole Synthesis under Different Acidic Conditions
The following table summarizes the influence of acidic conditions on the product distribution in the Hantzsch synthesis of thiazoles, which can serve as a valuable reference for controlling the regioselectivity in this compound formation.
| N-Substituted Thiourea | α-Haloketone | Reaction Conditions | 2-Aminothiazole Yield (%) | 2-Iminothiazole Yield (%) | Reference |
| N-Phenylthiourea | Chloroacetone | Acetone (reflux) | 95 | 0 | [4] |
| N-Phenylthiourea | Chloroacetone | 10M HCl-EtOH (1:5), 20°C, 1.5h | 55 | 45 | [4] |
| N-Phenylthiourea | Chloroacetone | 10M HCl-EtOH (1:2), 80°C, 20 min | 25 | 75 | [4] |
| N-Methylthiourea | Chloroacetone | 10M HCl-EtOH (1:2), 80°C, 20 min | 27 | 73 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(N-Substituted-amino)-1,3-selenazoles (Favored under Neutral Conditions)
This protocol is adapted from the general procedure for the Hantzsch synthesis of 2-amino-1,3-selenazoles.[1]
-
Dissolve the N-substituted selenourea (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the α-bromoketone (1.0 eq.) to the solution.
-
Reflux the mixture for the appropriate time (typically 1-4 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography.
Protocol 2: Synthesis of 3-Substituted-2-imino-2,3-dihydroselenazoles (Favored under Acidic Conditions)
This protocol is a proposed adaptation based on the synthesis of the analogous 2-iminodihydrothiazoles.[3][4]
-
Prepare a solution of the N-substituted selenourea (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v ratio).
-
Add the α-bromoketone (1.0 eq.) to the acidic solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 80°C) for a short duration (e.g., 20-30 minutes), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The hydrochloride salt of the imino product may precipitate.
-
Filter the precipitate and wash with a cold ethanol/ether mixture.
-
The free base can be obtained by neutralization with a suitable base (e.g., aqueous sodium bicarbonate) followed by extraction and purification.
Visualizations
Reaction Pathway for the Formation of this compound Regioisomers
Caption: Regioselective pathways in this compound synthesis.
Experimental Workflow for Optimizing Regioselectivity
Caption: Workflow for regioselectivity optimization.
References
- 1. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis of New Selenazole Derivatives with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,3-Selenazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-selenazoles. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My 1,3-selenazole synthesis is resulting in a low yield. How can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, with solvent choice being critical. Here are some troubleshooting steps:
-
Solvent Selection: The polarity of the solvent plays a significant role. While ethanol (B145695) is a commonly used and often effective solvent, exploring other options can be beneficial.[1] For Hantzsch-type syntheses, polar solvents generally give better results. Consider screening solvents with varying polarities, such as methanol, acetonitrile (B52724), or even water, which has been shown to be an excellent medium in some cases.[2][3] In some syntheses, a mixture of solvents like acetonitrile/methanol has been used effectively.[4]
-
Reaction Conditions:
-
Reagent Stability: Aliphatic selenoamides, used as precursors, can be unstable. If you are preparing this reagent, it is often best to use it in its crude form immediately after synthesis.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation of sensitive reagents and intermediates.[4]
Q2: I am observing the formation of a red/orange precipitate (elemental selenium) in my reaction mixture. How can I prevent this?
A2: The formation of elemental selenium is a common side reaction, indicating the decomposition of selenium-containing reagents.
-
Solvent and Temperature: This issue can sometimes be mitigated by carefully selecting the solvent and controlling the reaction temperature. In some cases, filtering the hot reaction mixture can remove the precipitated selenium before product isolation.[1]
-
Reagent Purity: Ensure the purity of your starting materials, particularly the selenium source (e.g., selenourea (B1239437), selenoamides). Impurities can catalyze decomposition.
-
Reaction Time: Minimize reaction times where possible. Microwave-assisted synthesis can be advantageous here, as it often leads to shorter reaction times and higher yields.[6][7]
Q3: I am facing difficulties with the solubility of my starting materials in the chosen solvent. What should I do?
A3: Poor solubility of reactants can hinder reaction rates and lead to incomplete conversion.
-
Solvent Screening: Experiment with a range of solvents with different polarities. For instance, in Hantzsch-type reactions, inorganic ammonium (B1175870) salts may have poor solubility in less polar solvents like toluene (B28343) or dichloromethane, leading to lower yields.[3] Polar solvents like ethanol, methanol, or DMF are often better choices.
-
Solvent Mixtures: Using a co-solvent system can improve solubility. For example, a mixture of a polar protic and a polar aprotic solvent might be effective.
-
Temperature: Increasing the reaction temperature will generally increase the solubility of your reactants.
Q4: The workup and purification of my this compound product is challenging. Are there any solvent-related tips?
A4: The choice of solvent can indeed impact the ease of workup and purification.
-
Product Precipitation: In many procedures, the this compound product can be precipitated by adding water to the reaction filtrate.[1] This is particularly effective when a water-miscible organic solvent like ethanol is used.
-
Recrystallization: Ethanol is frequently used for the recrystallization and purification of 1,3-selenazoles.[1]
-
Solvent-Free and Aqueous Systems: To simplify workup and reduce the use of organic solvents, consider exploring solvent-free synthesis methods or reactions in aqueous media.[2][3][4] These "green" approaches can sometimes allow for direct filtration of the product.
Frequently Asked Questions (FAQs)
Q5: What is the most commonly recommended solvent for general this compound synthesis?
A5: Ethanol is the most frequently cited solvent for the synthesis of 1,3-selenazoles, particularly in Hantzsch-type condensations involving selenoamides or selenoureas with α-haloketones.[1][4][5] It generally provides a good balance of reactant solubility and reaction rates.
Q6: How does solvent polarity affect the Hantzsch synthesis of 1,3-selenazoles?
A6: In Hantzsch-type reactions, polar solvents tend to facilitate the reaction and lead to higher yields. This is likely due to the better solvation of the ionic intermediates formed during the reaction. For example, in the related Hantzsch dihydropyridine (B1217469) synthesis, polar solvents like water and ethanol gave significantly better yields than less polar solvents like toluene or dichloromethane.[3]
Q7: Are protic or aprotic solvents generally preferred for this compound synthesis?
A7: Polar protic solvents, especially alcohols like ethanol and methanol, are most commonly used and appear to be very effective.[1][4] This may be due to their ability to participate in hydrogen bonding, which can stabilize intermediates and transition states. However, polar aprotic solvents like acetonitrile and DMF have also been successfully employed.[7] The optimal choice will depend on the specific substrates and reaction conditions.
Q8: Can this compound synthesis be performed without a solvent?
A8: Yes, solvent-free synthesis of 1,3-selenazoles has been reported and is considered a green chemistry approach.[4] This method typically involves heating a mixture of the neat reactants and can lead to very short reaction times and high yields.
Data Presentation
Table 1: Effect of Different Solvents on the Yield of Hantzsch Dihydropyridine Synthesis (a model for this compound synthesis) [2][3]
| Solvent | Polarity (Dielectric Constant) | Yield (%) |
| Water | 80.1 | 95 |
| Ethanol | 24.6 | 85 |
| Methanol | 32.7 | 82 |
| Acetonitrile | 37.5 | 70 |
| Tetrahydrofuran (THF) | 7.6 | 65 |
| Dichloromethane | 8.9 | 45 |
| Toluene | 2.4 | 40 |
Note: This data is for the Hantzsch dihydropyridine synthesis and is presented as a model due to the limited availability of direct comparative studies for this compound synthesis. The general trend of higher yields in more polar solvents is expected to be similar.
Experimental Protocols
General Procedure for the Synthesis of 2-Arylamino-1,3-selenazoles in Ethanol [1]
-
A mixture of the appropriate aryl selenourea (1 equivalent) and the α-haloketone derivative (1 equivalent) in ethanol (10 mL) is heated to 80 °C for approximately 5 minutes.
-
Triethylamine (1.3 equivalents) is added to the hot solution.
-
Heating is continued for an additional 5 minutes.
-
The hot mixture is filtered to remove any elemental selenium that may have precipitated.
-
Water is added to the filtrate to precipitate the 2-arylamino-1,3-selenazole product.
-
The product is isolated by filtration and purified by recrystallization from ethanol.
General Procedure for Microwave-Assisted Synthesis of this compound Derivatives [7]
-
A solution of the α-halocarbonyl derivative (2 mmol) in anhydrous acetone (B3395972) (5 mL) is added to a solution of the benzylidenehydrazinecarboselenoamide derivative (2 mmol) in DMF (5 mL).
-
The reaction mixture is placed in a microwave reaction vessel, which is then sealed.
-
The mixture is subjected to microwave irradiation at a specified temperature and time.
-
After cooling, the reaction mixture is neutralized to pH 7 with a 10% aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration and recrystallized from ethanol.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles [mdpi.com]
- 2. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Synthesis of New Selenazole Derivatives with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Efficient 1,3-Selenazole Cyclization Reactions
Welcome to the technical support center for 1,3-selenazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,3-selenazoles.
Issue 1: Low or No Product Yield
Question: My this compound synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in this compound synthesis can stem from several factors, primarily related to the stability of reactants and intermediates, as well as reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:
-
1. Stability of Selenium Precursors:
-
Selenoamides: Aliphatic selenoamides, in particular, can be unstable and difficult to purify.[1] It is often recommended to use crude selenoamides immediately after their preparation.[1] For the synthesis of selenoamides from nitriles, reagents like phosphorus pentaselenide (P₂Se₅) or Woollins' reagent can be employed.[2][3] The reaction of nitriles with P₂Se₅ in a refluxing ethanol/water mixture is a common method.[2][3]
-
Selenoureas: While generally more stable than selenoamides, the purity of selenourea (B1239437) and its derivatives is crucial. Ensure high-purity starting materials.
-
-
2. Quality of α-Haloketones:
-
α-Haloketones can be lachrymatory and may degrade over time. Use freshly prepared or purified α-haloketones for best results. An alternative approach to avoid handling toxic α-haloketones is the use of [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) to generate the α-tosyloxyketone in situ, which then reacts with the selenoamide.[2][3]
-
-
3. Reaction Conditions:
-
Solvent: The choice of solvent is critical. Ethanol is a commonly used solvent for the cyclization of selenoamides with α-haloketones, often under reflux conditions.[2] Acetone is also used, particularly for condensations involving N-amino selenoamides.[2][3] For reactions involving selenourea, aqueous methanol (B129727) or solvent-free conditions have been reported to be effective.[2]
-
Temperature: Most cyclization reactions require heating (reflux).[2][3] However, some protocols are performed at room temperature, for example, the reaction of selenoamides with α-bromoketones in ethanol.[2][3] For sensitive substrates, starting at a lower temperature and gradually increasing it might be beneficial.
-
Atmosphere: Some reactions, particularly those involving sensitive reagents, benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
-
-
4. Catalyst Choice and Activity:
-
While many Hantzsch-type syntheses of 1,3-selenazoles proceed without a catalyst, certain catalysts can improve efficiency.
-
Base Catalysis: Triethylamine (B128534) (Et₃N) is often used as a base to facilitate the cyclocondensation.[2] Sodium fluoride (B91410) (NaF) has been reported as a mild and efficient catalyst, acting as a base in aqueous methanol at ambient temperature.[2]
-
Other Catalysts: For specific applications, catalysts like β-cyclodextrin in aqueous media, PEG-400, or even iridium catalysts for sulfoxonium ylide insertion chemistry have been utilized.[2][3] Ensure the catalyst is active and used at the appropriate loading.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?
Answer:
The formation of side products is a common challenge. Here are some likely side products and strategies to mitigate their formation:
-
Elemental Selenium (Red Precipitate):
-
Cause: Decomposition of selenium-containing reagents (selenoamides, selenourea) is a frequent issue, leading to the formation of red elemental selenium. This can be exacerbated by prolonged reaction times or high temperatures.
-
Solution:
-
Minimize reaction time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).
-
Use fresh selenium reagents.
-
In some protocols, a hot filtration step is included to remove precipitated selenium before product isolation.[4]
-
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent stoichiometry.
-
Solution:
-
Increase reaction time or temperature, while monitoring for decomposition.
-
Ensure accurate stoichiometry of reactants. An excess of one reactant (e.g., thiourea (B124793) in Hantzsch synthesis) can sometimes drive the reaction to completion.[5]
-
-
-
Formation of Isomers or Other Heterocycles:
-
Cause: Depending on the substrates and reaction conditions, the formation of isomeric products or other heterocyclic systems can occur.
-
Solution:
-
Careful control of reaction conditions (temperature, solvent, catalyst) can enhance regioselectivity.
-
Purification techniques such as column chromatography or recrystallization are essential to isolate the desired product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,3-selenazoles?
A1: The Hantzsch synthesis and its variations are among the most widely used methods. This typically involves the condensation of a selenium-containing nucleophile (like selenourea or a selenoamide) with an α-halocarbonyl compound (e.g., an α-bromoketone).[6][7]
Q2: How do I choose the right catalyst for my this compound synthesis?
A2: The choice of catalyst depends on the specific reaction and substrates.
-
For many standard Hantzsch-type reactions, a base like triethylamine is sufficient.[2]
-
For a milder, more environmentally friendly approach, sodium fluoride in aqueous methanol can be effective.[2]
-
For reactions aiming for "green chemistry" principles, β-cyclodextrin in water has been used.[3]
-
In some cases, no catalyst is required, especially in solvent-free reactions where the reactants are heated together.[2][3]
Q3: Are there any safety precautions I should take when working with selenium compounds?
A3: Yes, selenium compounds can be toxic. It is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware that some reactions may produce hydrogen selenide (B1212193) (H₂Se), a highly toxic gas.[1] Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis has been successfully applied to the Hantzsch-type condensation for 1,3-selenazoles. This technique can lead to significantly shorter reaction times and excellent yields compared to conventional heating methods.[7][8]
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst/Method | Starting Materials | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| None (Hantzsch) | Selenoamide, α-Haloketone | Ethanol | Reflux | 1 h | 89-99 | [2] |
| None (Solvent-free) | Selenourea, 2-Bromoacetophenone (B140003) | None | Molten | Seconds | 42-93 | [3] |
| Sodium Fluoride (NaF) | Selenourea, Phenacyl bromide | Aqueous MeOH | Ambient | 1-3 min | Excellent | [2][3] |
| Triethylamine (Et₃N) | Arylselenoureas, 2-Haloketones | Ethanol | 80 °C | 5 min | 32-89 | [2] |
| β-Cyclodextrin | Arylacetylenes, NBS, Selenoureas | Aqueous | Not specified | Not specified | 61-72 | [2][3] |
| PEG-400 | This compound derivative, Aldehyde | PEG-400 | Reflux | Not specified | 38-72 | [2][3] |
| [Ir(cod)Cl]₂ | β-Ketosulfoxonium ylide, Selenourea | Dichloroethane | 80 °C | Not specified | 30-48 | [2][3] |
| Microwave Irradiation | Selenosemicarbazides, α-Halocarbonyl | Not specified | 200 W | 60 min | 93 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4-Diaryl-1,3-selenazoles from Selenoamides and α-Haloketones
This protocol is based on a common Hantzsch-type synthesis.
-
Preparation of Selenoamide: In a round-bottom flask equipped with a reflux condenser, dissolve the corresponding aryl nitrile in toluene. Add Woollins' reagent and reflux the mixture. After the reaction is complete (monitored by TLC), add water to hydrolyze the intermediate and obtain the arylselenocarboxamide.[2][3]
-
Cyclization:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole (Illustrative for Hantzsch Synthesis)
While this protocol is for a thiazole, the principles are directly applicable to the synthesis of 2-amino-1,3-selenazoles by substituting thiourea with selenourea.
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a stir bar.[5]
-
Reaction: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[5][9]
-
Isolation:
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.[5][9]
-
Collect the solid product by filtration using a Buchner funnel.[5]
-
-
Purification: Wash the filter cake with water and allow it to air dry. The crude product is often of sufficient purity for characterization.[5]
Visualizations
Caption: Generalized reaction pathway for Hantzsch-type this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of New Selenazole Derivatives with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
scale-up challenges in the production of 1,3-selenazole-based compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1,3-selenazole-based compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound derivatives, particularly during scale-up efforts.
Synthesis
| Question/Issue | Potential Causes | Recommended Solutions |
| Why is my reaction yield significantly lower upon scale-up? | - Inefficient heat transfer in larger reaction vessels leading to localized overheating or underheating.- Poor mixing and mass transfer, resulting in incomplete reactions.- Slower rates of reagent addition at larger scales.- Increased potential for side reactions due to longer reaction times. | - Use a reactor with appropriate heating/cooling jackets and overhead stirring to ensure uniform temperature and mixing.- Calibrate reagent addition rates for the larger scale. Consider using a syringe pump for controlled addition.- Monitor the reaction progress closely using techniques like TLC or LC-MS to optimize reaction time. |
| The reaction mixture has turned a dark red/black color, and elemental selenium appears to be precipitating. | - Decomposition of selenium-containing starting materials (e.g., selenourea (B1239437), selenoamides) due to excessive heat or prolonged reaction times.[1]- Presence of oxidizing impurities. | - Maintain strict temperature control.[2]- Ensure all reagents and solvents are pure and free of oxidizing agents.- Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] |
| How can I handle the malodorous nature of the reagents and byproducts? | - Volatility of organoselenium compounds and selenium-containing byproducts.[1] | - Conduct all work in a well-ventilated fume hood.[4][5]- Use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.- Quench the reaction mixture with a suitable oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite) to neutralize volatile selenium species before disposal. Always perform a small-scale test quench first. |
| What are the key safety precautions when handling selenium compounds on a larger scale? | - High toxicity of selenium compounds and their byproducts (e.g., hydrogen selenide).[4] | - Handle all selenium-containing materials in an enclosed and controlled process.[2]- Avoid the creation of dust from solid selenium reagents.- Have an emergency plan in place for spills and exposures. This should include access to an eye wash station and emergency shower.[5]- Dispose of all selenium-containing waste according to institutional and environmental regulations.[4] |
Purification
| Question/Issue | Potential Causes | Recommended Solutions |
| My product is difficult to purify by column chromatography. | - Co-elution with closely related impurities.- Decomposition of the product on the silica (B1680970) gel. | - Explore alternative purification techniques such as recrystallization or selective precipitation.- If chromatography is necessary, try different solvent systems or stationary phases (e.g., alumina).- Consider converting the product to a salt to improve its chromatographic behavior. |
| The isolated product is unstable and decomposes over time. | - Inherent instability of some this compound derivatives, especially in solution.[1]- Exposure to light, air, or acidic/basic conditions. | - Store the purified compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere.- If storage in solution is necessary, use a non-polar, aprotic solvent and store at low temperatures.- For some 2-amino-1,3-selenazoles, acetylation of the amino group can improve stability.[1] |
| Recrystallization is not effective for removing a key impurity. | - Similar solubility profiles of the product and the impurity in the chosen solvent. | - Experiment with a variety of recrystallization solvents and solvent mixtures.- Consider a multi-step purification process, such as a preliminary filtration through a plug of silica gel followed by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,3-selenazoles suitable for scale-up?
A1: The Hantzsch synthesis and its variations are the most widely used methods. These typically involve the condensation of an α-haloketone with a selenium-containing nucleophile like selenourea or a selenoamide.[6][7] For scale-up, one-pot procedures are often preferred to minimize handling and transfers.[6]
Q2: Are there any "greener" or more sustainable approaches to this compound synthesis?
A2: Research into more environmentally friendly synthetic methods is ongoing. Some approaches include the use of water as a solvent, ultrasonic irradiation to accelerate reactions, and solvent-free reaction conditions.[6][8] The use of continuous flow chemistry is also a promising avenue for safer and more efficient large-scale production.[8]
Q3: How can I monitor the progress of my scale-up reaction effectively?
A3: Regular sampling and analysis are crucial. Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative assessment of the reaction's progress. For more quantitative and detailed information, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are recommended.
Q4: What are the typical yields I can expect for this compound synthesis?
A4: Yields can vary widely depending on the specific substrates and reaction conditions. Lab-scale syntheses reported in the literature often show yields ranging from moderate to excellent (50-99%).[3][6] However, a decrease in yield is common upon scale-up, and optimization of the reaction parameters is necessary to maintain high efficiency.
Experimental Protocols
General Protocol for the Synthesis of 2,4-Disubstituted-1,3-selenazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a well-ventilated fume hood, dissolve the selenoamide (1.0 eq) in a suitable solvent such as ethanol (B145695) or 2-propanol in a reaction vessel equipped with a stirrer, thermometer, and condenser.[6]
-
Reaction Initiation: To the stirred solution, add the α-bromoketone (1.0-1.2 eq) either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be isolated by filtration.[1] If not, the solvent can be removed under reduced pressure. The crude product can then be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[1]
Quantitative Data Summary
Table 1: Reported Yields for Selected this compound Syntheses
| Reactants | Product | Solvent | Conditions | Yield (%) | Reference |
| Selenoamides and α-bromoketones | 2,4-disubstituted-1,3-selenazoles | Ethanol | Room Temperature | 53-99 | [3] |
| Selenourea and α-bromoketones | 2-amino-4-substituted-1,3-selenazoles | Water, β-cyclodextrin | 50 °C | 86-95 | [3] |
| Primary selenoamides and alkynyl(phenyl)iodonium salts | 2,4-substituted-1,3-selenazoles | Methanol, Et₃N | N₂ atmosphere | 20-84 | [3] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound compounds.
Caption: Troubleshooting decision tree for low reaction yield in this compound synthesis.
References
- 1. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles [mdpi.com]
- 2. Selenium - ESPI Metals [espimetals.com]
- 3. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]
- 4. chemos.de [chemos.de]
- 5. nj.gov [nj.gov]
- 6. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.irapa.org [journals.irapa.org]
- 8. “Green Is the Color”: An Update on Ecofriendly Aspects of Organoselenium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the characterization of 1,3-selenazoles
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-selenazoles. It addresses common issues encountered during the synthesis, purification, and characterization of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing 1,3-selenazoles? A1: The most common and effective methods for characterizing 1,3-selenazoles are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷⁷Se), mass spectrometry (MS), and elemental analysis.[1][2] For unambiguous structure determination, single-crystal X-ray diffraction is also employed.[1]
Q2: My purified 1,3-selenazole sample is unstable and changes color in solution. Is this normal? A2: Yes, some 2-amino-1,3-selenazole derivatives can exhibit instability in solution over time, often turning yellow or red.[1][3] This is a known issue with some organoselenium compounds.[2] To improve stability for characterization and storage, functional groups like amines can be acetylated, which has been shown to yield derivatives that remain unchanged in solution for several days.[1]
Q3: What are the most common synthetic routes to 1,3-selenazoles? A3: The Hantzsch-type condensation is a prevalent method, typically involving the reaction of a selenoamide or selenourea (B1239437) with an α-haloketone.[1][4][5] Various synthetic approaches exist, including one-pot protocols and microwave-assisted reactions to improve yields and reduce reaction times.[3][4]
Q4: I'm observing a significant amount of insoluble red precipitate in my reaction mixture. What is it? A4: The red precipitate is likely elemental selenium.[1] This can form due to the instability of starting materials, such as aryl isoselenocyanates, or as a byproduct during the cyclization reaction.[1] It is typically removed by filtering the reaction mixture while hot.[1]
Troubleshooting Guide
Problem 1: Ambiguous or Unclear NMR Spectra
Q: My ¹H or ¹³C NMR spectrum is difficult to interpret. What are the characteristic signals for the this compound ring?
A: The key to interpreting the NMR spectra of 1,3-selenazoles is to identify the signals corresponding to the heterocyclic core.
-
¹H NMR: The proton at the C5 position is highly characteristic. It appears as a sharp singlet and often displays satellite peaks due to coupling with the ⁷⁷Se nucleus (I = 1/2, 7.6% natural abundance). The coupling constant (²JH-Se) is typically around 48-49 Hz.[1] The absence of this signal may indicate substitution at the C5 position.[1]
-
¹³C NMR: The carbon signals of the selenazole ring are distinct. The C2 carbon (Se-C=N) is the most downfield, followed by the C4 and C5 carbons.[2]
Solution Workflow:
-
Identify the C5-H Signal: Look for a singlet in the aromatic region (typically δ 7.7-8.9 ppm) and check for ⁷⁷Se satellites.[1][2]
-
Assign ¹³C Signals: Compare your experimental shifts to the expected ranges in the table below.
-
Purify the Sample: Impurities, including residual solvents or starting materials, can complicate spectra. Re-purification via recrystallization or column chromatography may be necessary.[4]
Table 1: Typical NMR Chemical Shifts for the this compound Core
| Nucleus | Position | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | C5-H | δ 7.7 - 8.9 | Appears as a singlet; look for ⁷⁷Se satellites with ²JH-Se ≈ 49 Hz.[1][2] |
| ¹³C | C2 | δ 170 - 179 | Se-C=N carbon, typically the most downfield signal in the ring.[2] |
| ¹³C | C4 | δ 121 - 153 | Shift is highly dependent on the substituent at this position. |
| ¹³C | C5 | δ 117 - 128 | C-Se carbon, typically the most upfield signal of the ring carbons.[2] |
Problem 2: Unexpected Fragments in Mass Spectrum
Q: My mass spectrum shows several peaks I cannot identify, and the molecular ion peak is weak or absent. What are the expected fragmentation patterns?
A: Electron impact (EI) mass spectrometry can lead to significant fragmentation of the this compound ring. The molecular ion (M⁺) may be unstable and break down into smaller, more stable charged fragments.[6]
Common Fragmentation Pathways:
-
Loss of Side Chains: The initial fragmentation often involves the cleavage of substituents from the ring, particularly at the C2 and C4 positions.
-
Ring Cleavage: The heterocyclic ring itself can break apart. Common losses include HCN, RCN, or the selenium atom itself.[7]
-
Formation of Stable Ions: Fragmentation will favor the formation of stable ions, such as acylium ions ([RCO]⁺) if a ketone moiety is present in a side chain.[8]
Table 2: Common Fragment Ions in the Mass Spectra of 1,3-Selenazoles
| Fragment Description | Potential m/z | Notes |
| Molecular Ion [M]⁺ | Calculated MW | May be weak or absent depending on stability.[9] |
| [M - R]⁺ | MW - Mass of R | Loss of a substituent from the ring. |
| [M - Se]⁺ | MW - 79 | Loss of the selenium atom from the ring. |
| [M - HCN]⁺ | MW - 27 | A common loss from nitrogen-containing heterocycles.[7] |
| Acylium Ion [RCO]⁺ | Varies | Formed from cleavage of ketone-containing side chains.[8] |
Problem 3: Low Reaction Yields and Purification Difficulties
Q: My synthesis resulted in a low yield of the desired this compound, and the crude product is difficult to purify. What are the likely causes and solutions?
A: Low yields and purification challenges are common in this compound synthesis and often stem from the stability of reactants and the formation of byproducts.
Common Causes:
-
Instability of Precursors: Key starting materials like selenoamides can be unstable and difficult to purify before the cyclization step.[4] It is sometimes advantageous to use the crude selenoamide directly in the subsequent reaction.[4]
-
Formation of Elemental Selenium: As mentioned in the FAQ, the formation of insoluble elemental selenium is a frequent side reaction that reduces the yield of the desired product.[1]
-
Suboptimal Reaction Conditions: Reaction times and temperatures can be critical. Some protocols require short reaction times (4-6 minutes) at ambient temperature, while others involve refluxing for several hours.[4] Using microwave irradiation has been shown to improve yields and shorten reaction times.[3]
Experimental Protocols
General Protocol for the Synthesis of 2-Arylamino-4-phenyl-1,3-selenazole
This protocol is adapted from methodologies described in the literature.[1]
-
Preparation of Aryl Selenourea: Synthesize the required aryl selenourea from the corresponding aryl isoselenocyanate. These precursors can be unstable and should be handled with care under an inert atmosphere if possible.[1]
-
Cyclocondensation Reaction:
-
In a round-bottom flask, dissolve the aryl selenourea (1.0 equiv.) and 2-bromoacetophenone (B140003) (1.0 equiv.) in ethanol (B145695) (approx. 0.5 M solution).
-
Heat the mixture to 80 °C with stirring for 5 minutes.
-
Add triethylamine (B128534) (Et₃N) (1.3 equiv.) to the hot solution.
-
Continue heating for an additional 5 minutes. During this time, the product may begin to precipitate.
-
-
Workup and Purification:
-
If a precipitate of elemental selenium is observed, filter the reaction mixture while it is still hot.
-
Allow the filtrate to cool to room temperature.
-
Add water to the filtrate to precipitate the crude product.
-
Isolate the solid product by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol to obtain the final 2-arylamino-4-phenyl-1,3-selenazole.[1]
-
General Workflow for Synthesis and Characterization
References
- 1. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles [mdpi.com]
- 2. journals.irapa.org [journals.irapa.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of 1,3-Selenazole and 1,3-Thiazole in Biological Applications
An Objective Guide for Researchers and Drug Development Professionals
The structural similarity between 1,3-selenazole and 1,3-thiazole, where a selenium atom replaces the sulfur atom, presents a compelling case for bioisosteric replacement in drug design. This guide provides a comparative analysis of their biological activities, supported by quantitative data and detailed experimental protocols. The evidence suggests that the inclusion of selenium can significantly enhance therapeutic efficacy in several areas, particularly in anticancer and antimicrobial applications.
Comparative Biological Activity: Quantitative Insights
The substitution of sulfur with selenium often leads to compounds with increased biological potency. This is attributed to selenium's unique physicochemical properties, including its size, polarizability, and ability to form stronger hydrogen bonds, which can lead to enhanced target engagement.
Anticancer and Antiviral Activity
A classic example of the enhanced potency of a selenazole is the comparison between the antiviral and anticancer agent Selenazofurin and its sulfur analog, Tiazofurin. Studies have consistently shown that Selenazofurin is significantly more potent.
Table 1: Comparative Cytotoxicity of Selenazofurin (this compound) vs. Tiazofurin (1,3-Thiazole)
| Compound | Organism/Cell Line | Activity Metric | Result | Fold Increase in Potency (Selenazole vs. Thiazole) |
| Selenazofurin | Murine or Human Tumor Cells | Cytotoxicity | More potent than Tiazofurin | 3- to 10-fold[1] |
| Tiazofurin | Murine or Human Tumor Cells | Cytotoxicity | Less potent than Selenazofurin | - |
| Selenazofurin | L1210 IMP Dehydrogenase | Kii (Inhibition constant) | 3.3 x 10⁻⁸ M[1] | ~1.7-fold |
| Tiazofurin | L1210 IMP Dehydrogenase | Kii (Inhibition constant) | 5.7 x 10⁻⁸ M[1] | - |
While direct comparative data for a wide range of novel analogs is often proprietary or spread across numerous studies, the trend of enhanced activity is frequently noted in the literature. Below is a summary of reported cytotoxic activities for various thiazole (B1198619) derivatives against common cancer cell lines.
Table 2: Selected IC₅₀ Values for Various 1,3-Thiazole Anticancer Derivatives
| Compound Class/Derivative | Cell Line | IC₅₀ Value (µM) |
| 2-(hydrazinyl)-1,3-thiazole derivative 4c | MCF-7 (Breast Cancer) | 2.57[2] |
| 2-(hydrazinyl)-1,3-thiazole derivative 4 | MCF-7 (Breast Cancer) | 5.73[3] |
| Thiazole derivative 6 | C6 (Glioma) | 3.83 (µg/mL)[4] |
| 1,3,4-Thiadiazole derivative 22d | MCF-7 (Breast Cancer) | 1.52[5] |
| 1,3,4-Thiadiazole derivative 2g | LoVo (Colon Cancer) | 2.44[6] |
Antimicrobial Activity
The trend of increased potency for selenium analogs extends to antimicrobial applications. Research indicates that condensed this compound derivatives exhibit higher antibacterial activity compared to their sulfur counterparts. While a comprehensive head-to-head comparison table is challenging to compile from disparate studies, the available data for thiazole derivatives provides a baseline for their activity.
Table 3: Selected Minimum Inhibitory Concentration (MIC) Values for 1,3-Thiazole Antimicrobial Derivatives
| Compound Class/Derivative | Microorganism | MIC Value (µg/mL) |
| Thiazole Schiff Base 17 | Escherichia coli | Better than Kanamycin B[7] |
| 2-phenylacetamido-thiazole 16 | Staphylococcus aureus | 1.56 - 6.25[7] |
| Thiazole derivative | Shigella dysenteriae | 125[8] |
| Benzo[d]thiazole derivative 13 | S. aureus (MRSA) | 50[3][5] |
| Benzo[d]thiazole derivative 14 | E. coli | 50[3][5] |
Mechanisms of Action & Signaling Pathways
The biological effects of these compounds are underpinned by their interaction with specific cellular pathways. Thiazole and selenazole derivatives have been shown to modulate key signaling cascades involved in cell proliferation and metabolism.
Inhibition of IMP Dehydrogenase
Both Selenazofurin and Tiazofurin exert their cytotoxic effects by targeting inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. The active metabolites of these drugs, which are NAD analogs, inhibit IMPDH, leading to a depletion of GTP pools necessary for DNA and RNA synthesis. This ultimately halts cell proliferation.
Modulation of the PI3K/Akt Signaling Pathway
Several thiazole-based anticancer agents have been found to inhibit the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and growth. Its deregulation is a common feature in many cancers. Inhibition of key kinases in this pathway, such as Akt, can induce apoptosis (programmed cell death) in tumor cells.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed methodologies are essential. The following are standard protocols for the assays commonly used to evaluate the anticancer and antimicrobial activities discussed in this guide.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) precipitate.[9][10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm after solubilizing the crystals.[8]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight (or until a monolayer forms) at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds (1,3-selenazoles and 1,3-thiazoles) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][10]
-
Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or an acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete solubilization.[11] Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][12] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after overnight incubation.[12]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the lowest concentration that inhibits visible growth (turbidity) is recorded as the MIC.[4][12]
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of the test compounds (1,3-selenazoles and 1,3-thiazoles). Perform serial two-fold dilutions in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in the wells of a 96-well plate.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Inoculate each well of the microdilution plate with the standardized inoculum.[12]
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no antimicrobial agent.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Reference Control: Include a standard antibiotic (e.g., Ciprofloxacin, Ofloxacin) as a positive control.
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[4] Incubation conditions may vary depending on the specific microorganism being tested.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[12] The results can also be read using a plate reader.
-
Data Reporting: Report the MIC value in µg/mL or µM for each tested compound against each microorganism.
Conclusion
The bioisosteric replacement of sulfur with selenium in heterocyclic scaffolds like the 1,3-azole ring is a promising strategy in drug discovery. The evidence, highlighted by the superior performance of Selenazofurin over Tiazofurin, indicates that this compound derivatives frequently exhibit enhanced biological activity compared to their 1,3-thiazole counterparts. This guide provides the foundational data, mechanistic insights, and standardized protocols for researchers to explore this potential further. The continued investigation into selenium-containing heterocycles is warranted to develop next-generation therapeutics with improved potency and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and antimicrobial activity of some thiazole derivatives [ejchem.journals.ekb.eg]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.umbc.edu [chemistry.umbc.edu]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Selenazoles vs. Thiazoles: A Comparative Guide to Cytotoxicity in Cancer Research
For researchers, scientists, and drug development professionals, the quest for more potent and selective anticancer agents is a continuous endeavor. Among the vast landscape of heterocyclic compounds, selenazoles and their sulfur-containing counterparts, thiazoles, have emerged as promising scaffolds. This guide provides an objective comparison of their cytotoxic profiles, supported by experimental data, to aid in the rational design of next-generation cancer therapeutics.
The isosteric replacement of sulfur with selenium in a heterocyclic ring can significantly modulate a compound's physicochemical properties and biological activity. Generally, selenium-containing organic compounds have shown enhanced biological activities compared to their sulfur analogs. This trend appears to hold true in the context of anticancer cytotoxicity, with several studies indicating that selenazoles often exhibit greater potency than their corresponding thiazole (B1198619) derivatives. This enhanced activity is attributed to selenium's unique chemical properties, which can influence factors such as cellular uptake, metabolism, and interaction with biological targets.
Comparative Cytotoxicity Data
The following table summarizes the available head-to-head comparative data on the cytotoxicity of selenazole and thiazole analogs against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells.
| Compound Pair | Cancer Cell Line | Selenazole Analog IC50 (µM) | Thiazole Analog IC50 (µM) | Fold Difference (Thiazole/Selenazole) | Reference |
| Phenyl-substituted hydrazinyl-selenazole/thiazole | Leukemia (CCRF-CEM) | 1.2 | 3.5 | 2.9 | [1] |
| Phenyl-substituted hydrazinyl-selenazole/thiazole | Leukemia (HL60) | 2.5 | 6.8 | 2.7 | [1] |
| Aroyl-hydrazonyl-selenazole/thiazole | Breast Cancer (MDA-MB-231) | 3.1 | 8.2 | 2.6 | [1] |
| Aroyl-hydrazonyl-selenazole/thiazole | Colon Cancer (HCT116) | 4.6 | 11.4 | 2.5 | [1] |
| Condensed 1,3-selenazole/thiazole derivative | Antibacterial activity (indicative) | Higher Activity | Lower Activity | - | [2] |
Note: The data presented is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The cytotoxic effects of selenazoles and thiazoles are commonly evaluated using a variety of in vitro assays. Understanding the principles behind these methods is crucial for interpreting the data accurately.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (selenazoles or thiazoles) and incubated for a specific period (typically 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well.
-
Incubation: The plate is incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, providing an indicator of cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead or damaged cells.
Methodology:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is carefully collected from each well.
-
LDH Reaction: The collected supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: The mixture is incubated at room temperature, allowing the LDH to catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically around 490 nm).
-
Data Analysis: The amount of LDH released is quantified, and the percentage of cytotoxicity is calculated by comparing the LDH levels in treated wells to those in control wells (spontaneous release) and maximum release (induced by a lysis agent).
Signaling Pathways and Mechanisms of Action
Both selenazoles and thiazoles exert their cytotoxic effects by modulating various cellular signaling pathways, often leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
Apoptosis Signaling Pathway
Apoptosis is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs, including selenazoles and thiazoles, function by inducing apoptosis in cancer cells. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for anticancer drug development. Both selenazoles and thiazoles have been reported to inhibit this pathway, thereby suppressing tumor growth.
Experimental Workflow
The general workflow for comparing the cytotoxicity of selenazoles and their sulfur analogs is a systematic process that involves several key steps, from compound synthesis to data analysis.
References
Validating the Anticancer Potential of 1,3-Selenazoles: A Comparative Guide Using the CCK-8 Assay
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in oncological research. Among the diverse heterocyclic compounds being investigated, 1,3-selenazole derivatives have emerged as a promising class of molecules exhibiting significant antiproliferative activity.[1][2] This guide provides a comprehensive overview of the validation of their anticancer activity, with a specific focus on the use of the Cell Counting Kit-8 (CCK-8) assay, a robust and sensitive method for determining cell viability. We present a comparative analysis, detailed experimental protocols, and visualizations of key cellular pathways to support researchers in this field.
Comparative Anticancer Activity
While direct comparative studies of a wide range of this compound derivatives against other anticancer agents using the CCK-8 assay are still emerging, valuable insights can be drawn from the evaluation of structurally related compounds. The following table summarizes the in vitro anticancer activity of a series of 1,3,4-thiadiazole (B1197879) derivatives, the sulfur analogs of 1,3-selenazoles, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by the CCK-8 assay, are presented.[3] For comparison, the activity of the established anticancer drug Etoposide is included.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| ST8 | 87.4 | >100 |
| ST9 | 75.1 | >100 |
| ST10 | 49.6 | 53.4 |
| Etoposide (Reference) | >100 | >100 |
Note: The data presented is for 1,3,4-thiadiazole derivatives, which are sulfur analogs of 1,3-selenazoles. Lower IC50 values indicate greater potency.
Experimental Protocol: CCK-8 Assay for Anticancer Activity
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.[4] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of viable cells.[5][6]
Materials:
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives or other test compounds
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives and control drugs in the complete culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Following the treatment period, add 10 µL of the CCK-8 solution to each well.[5] Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 450 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100 Where:
-
As = Absorbance of the experimental well (cells + medium + CCK-8 + test compound)
-
Ab = Absorbance of the blank well (medium + CCK-8)
-
Ac = Absorbance of the control well (cells + medium + CCK-8 + vehicle)
-
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizing the Experimental Workflow and Cellular Mechanisms
To provide a clearer understanding of the experimental process and the potential mechanism of action of this compound derivatives, the following diagrams have been generated using the DOT language.
Caption: Workflow of the CCK-8 assay for validating anticancer activity.
While the precise signaling pathways affected by all this compound derivatives are still under investigation, studies on related selenadiazole compounds suggest a potential mechanism involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of the JAK2/STAT3 signaling pathway.
Caption: Potential signaling pathway for this compound-induced apoptosis.
Conclusion
The CCK-8 assay stands out as a reliable and efficient method for the initial validation and comparative analysis of the anticancer activity of this compound derivatives. The data from related heterocyclic compounds, such as 1,3,4-thiadiazoles, suggest that this class of molecules holds significant therapeutic potential. Further investigations into the specific mechanisms of action, such as the modulation of the JAK2/STAT3 pathway, will be crucial for the rational design and development of novel this compound-based anticancer drugs. This guide provides a foundational framework for researchers to design and execute robust preclinical evaluations of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
Unveiling the Shield: 1,3-Selenazoles as a Promising Frontier in Antiviral Defense Against RNA Viruses
A comprehensive analysis of the antiviral properties of 1,3-selenazole derivatives reveals their potential as potent inhibitors of a broad spectrum of RNA viruses. This guide offers a comparative overview of their efficacy, delves into their mechanism of action, and provides detailed experimental protocols for their evaluation, positioning these compounds as a significant area of interest for researchers and drug development professionals.
The global threat of RNA viruses, ranging from the persistent influenza virus to emerging pathogens, necessitates the continuous development of novel antiviral strategies. Among the diverse chemical scaffolds explored, 1,3-selenazoles have emerged as a promising class of heterocyclic compounds exhibiting significant antiviral activity. This guide synthesizes the current understanding of their capabilities, offering a valuable resource for the scientific community.
Potency Against a Range of RNA Viruses: A Quantitative Comparison
The antiviral efficacy of this compound derivatives has been demonstrated against several RNA viruses. Selenazofurin (B1681613), a prominent member of this class, has shown notable activity against influenza A and B viruses. In vitro studies using Madin-Darby canine kidney (MDCK) cells have established a 50% effective dose (EC50) range of 0.7 to 1.4 µg/mL for selenazofurin against influenza A/NWS/33 virus[1]. This positions it as a more potent inhibitor than its sulfur analog, tiazofurin (B1684497), and comparable to the widely used antiviral, ribavirin (B1680618), which exhibited an EC50 range of 1.2 to 1.6 µg/mL in the same study[1].
Beyond influenza, various this compound derivatives have demonstrated activity against other RNA viruses, including Human Immunodeficiency Virus (HIV)[2][3][4]. While specific EC50 values for a wide range of derivatives against a diverse panel of RNA viruses are still emerging in the literature, the existing data underscores the potential for broad-spectrum antiviral applications.
Table 1: Comparative Antiviral Activity of Selenazofurin and Other Antivirals against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | Citation |
| Selenazofurin | Influenza A/NWS/33 | MDCK | 0.7 - 1.4 | [1] |
| Ribavirin | Influenza A/NWS/33 | MDCK | 1.2 - 1.6 | [1] |
| Amantadine | Influenza A/NWS/33 | MDCK | 9 | [1] |
Delving into the Mechanism: How 1,3-Selenazoles Combat Viral Replication
The primary antiviral mechanism of selenazofurin and likely other this compound derivatives involves the inhibition of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH)[5][6][7]. IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential building blocks for viral RNA and DNA synthesis[8].
By inhibiting IMPDH, 1,3-selenazoles deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), thereby starving the virus of the necessary resources for genome replication and transcription[5]. This mechanism is shared with the broad-spectrum antiviral drug ribavirin[3][9][10]. Interestingly, studies have shown a synergistic antiviral effect when selenazofurin and ribavirin are used in combination, suggesting they may have slightly different modes of interaction with their target or complementary effects on viral replication[10][11].
Furthermore, the presence of selenium in these molecules may contribute to their antiviral activity through the modulation of cellular redox processes. Selenium is a key component of antioxidant enzymes, and its compounds can induce the production of reactive oxygen species (ROS), which can be detrimental to viral replication[12].
Diagram 1: Simplified Signaling Pathway of Influenza A Virus Replication and Potential Intervention by 1,3-Selenazoles
Caption: Influenza A virus hijacks host cell pathways for replication. 1,3-Selenazoles inhibit IMPDH, depleting GTP required for viral RNA synthesis.
Experimental Corner: Protocols for Antiviral Evaluation
To facilitate further research and standardized comparison, this section provides detailed methodologies for key in vitro antiviral assays.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., MDCK for influenza virus) to achieve a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Treatment and Infection: Add the compound dilutions to the cell monolayer and subsequently infect the cells with a known titer of the RNA virus. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the specific virus and cell line until significant CPE is observed in the virus control wells.
-
CPE Assessment: Observe the wells under a microscope and score the level of CPE. Alternatively, use a cell viability assay (e.g., MTT or neutral red uptake) to quantify the protective effect.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%.
Diagram 2: Workflow for Cytopathic Effect (CPE) Inhibition Assay
Caption: Step-by-step workflow of the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay measures the reduction in the number of viral plaques (zones of cell death) in the presence of the test compound.
Protocol:
-
Cell Seeding: Prepare confluent monolayers of host cells in 6-well or 12-well plates.
-
Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the this compound derivatives for a specified time.
-
Infection: Adsorb the virus-compound mixture onto the cell monolayers.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the test compound.
Protocol:
-
Infection and Treatment: Infect host cells with the RNA virus and then treat with serial dilutions of the this compound derivatives.
-
Incubation: Incubate the cultures for a full viral replication cycle.
-
Harvest: Collect the supernatant containing the progeny virus.
-
Titration: Determine the viral titer in the collected supernatant using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the concentration of the compound that reduces the viral yield by a certain percentage (e.g., 90% or 99%).
The Competitive Landscape: 1,3-Selenazoles vs. Other Antivirals
To provide a broader context, it is essential to compare the properties of 1,3-selenazoles with established antiviral agents for RNA viruses.
Table 2: Comparison of 1,3-Selenazoles with Other Antiviral Drugs
| Drug Class | Example(s) | Target Virus(es) | Mechanism of Action |
| 1,3-Selenazoles | Selenazofurin | Influenza, HIV | Inhibition of host IMPDH, potential redox modulation |
| Neuraminidase Inhibitors | Oseltamivir, Zanamivir | Influenza | Inhibition of viral neuraminidase, preventing viral release |
| Nucleoside Analogs | Ribavirin, Remdesivir | Broad-spectrum RNA viruses | Inhibition of viral RNA polymerase, lethal mutagenesis |
| Polymerase Inhibitors | Favipiravir | Influenza, other RNA viruses | Inhibition of viral RNA-dependent RNA polymerase |
Diagram 3: Logical Relationship of Antiviral Drug Mechanisms
Caption: Classification of antiviral drugs based on their mechanism of action, targeting either viral components directly or host cell factors.
Conclusion and Future Directions
The data presented in this guide strongly supports the antiviral properties of 1,3-selenazoles against RNA viruses. Their mechanism of action, primarily through the inhibition of the host enzyme IMPDH, offers a broad-spectrum potential that warrants further investigation. The provided experimental protocols serve as a foundation for researchers to systematically evaluate and compare the efficacy of novel this compound derivatives.
Future research should focus on expanding the library of synthesized 1,3-selenazoles and conducting comprehensive in vitro and in vivo studies against a wider array of RNA viruses. Elucidating the precise molecular interactions with IMPDH and exploring other potential mechanisms of action will be crucial for the rational design of more potent and selective antiviral agents. The synergistic effects observed with other antivirals also open up exciting possibilities for combination therapies. Ultimately, 1,3-selenazoles represent a compelling avenue in the ongoing quest for effective treatments against the persistent threat of RNA viral infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]
- 3. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of biochemical parameters of benzamide riboside, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. celljournal.org [celljournal.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Broad-spectrum synergistic antiviral activity of selenazofurin and ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad-spectrum synergistic antiviral activity of selenazofurin and ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-Amino-1,3-Selenazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-1,3-selenazole derivatives, focusing on their antimicrobial and anticancer activities. The information is compiled from recent scientific literature to aid in the rational design of new, more potent therapeutic agents.
Antimicrobial Activity of 2-Arylamino-1,3-selenazoles
A study by Hobby et al. investigated a series of 2-arylamino-1,3-selenazoles for their antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for active compounds.[1]
Data Presentation: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-arylamino-1,3-selenazole derivatives against various microbial strains.
| Compound | R | R' | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans |
| 1 | Phenyl | 4-Tolyl | >32 | 4 | 4 |
| 2 | Phenyl | 4-Methoxyphenyl (B3050149) | >32 | 4 | 4 |
| 3 | Phenyl | H | >32 | 16 | 16 |
| 4 | Phenyl | Methyl | >32 | 16 | 16 |
| 5 | 4-Methoxyphenyl | 4-Tolyl | >32 | 8 | 8 |
| 6 | 4-Methoxyphenyl | 4-Methoxyphenyl | >32 | 8 | 8 |
| 7 | 4-Tolyl | 4-Tolyl | 16 | 8 | 8 |
| 8 | 4-Tolyl | 4-Methoxyphenyl | 16 | 8 | 8 |
Structure-Activity Relationship (SAR) Analysis - Antimicrobial Activity
From the data presented, several SAR trends can be observed:
-
Activity against Gram-positive vs. Gram-negative bacteria: The tested compounds showed no significant activity against Gram-negative bacteria (E. coli, K. pneumoniae, P. aeruginosa) at the highest concentration tested (32 µg/mL). However, some derivatives displayed activity against the Gram-positive bacterium S. aureus.
-
Antifungal Activity: The compounds demonstrated more promising activity against the fungal strains Candida albicans and Cryptococcus neoformans.
-
Effect of Substitution at the 4-position of the Selenazole Ring (R'):
-
Introduction of a 4-tolyl or 4-methoxyphenyl group at the R' position (Compounds 1 , 2 , 5 , 6 , 7 , 8 ) generally resulted in better antifungal activity compared to unsubstituted (R' = H, Compound 3 ) or methyl-substituted (R' = Methyl, Compound 4 ) derivatives.
-
-
Effect of Substitution on the 2-Amino Aryl Ring (R):
-
Substitution on the 2-phenylamino group also influenced activity. For instance, compounds with a 4-tolyl group at the R position (Compounds 7 , 8 ) showed some activity against S. aureus, whereas those with a phenyl group (Compounds 1 , 2 , 3 , 4 ) were inactive.
-
Anticancer Activity of 2-Amino-1,3-Selenazole Derivatives
Data Presentation: Anticancer Activity
One study performed a cytotoxicity screening of several 2-arylamino-1,3-selenazoles at a concentration of 10 µM on the NCI-60 panel of cancer cells. However, no significant antiproliferative activity was observed at this concentration, and therefore, no IC50 values were determined.[1]
Other studies on related selenazole structures have shown more promising results, suggesting that the 2-amino-1,3-selenazole scaffold is a viable starting point for the development of anticancer agents. For instance, a series of 2,5-disubstituted 1,3-selenazoles demonstrated potent anti-tumor activity.[2]
Potential Mechanisms of Anticancer Activity and Signaling Pathways
The precise mechanisms of action for the anticancer effects of 2-amino-1,3-selenazole derivatives are still under investigation. However, research on other organoselenium compounds suggests several potential pathways that could be targeted, primarily leading to the induction of apoptosis (programmed cell death) in cancer cells.
Potential Signaling Pathways Involved in Selenocompound-Induced Apoptosis:
Caption: Potential signaling pathways for 2-amino-1,3-selenazole induced apoptosis.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Antimicrobial Agent: Prepare a stock solution of the 2-amino-1,3-selenazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
2. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
-
Add 100 µL of the diluted microbial suspension to each well.
-
Include a growth control (broth and inoculum, no drug) and a sterility control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination using broth microdilution.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Preparation of Materials:
-
Cell Culture: Human cancer cell lines cultured in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: 2-amino-1,3-selenazole derivatives dissolved in DMSO.
-
MTT Reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS), sterile filtered.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-Well Plates: Sterile, flat-bottomed plates.
2. Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
References
Validating the Inhibition of IMP Dehydrogenase by 1,3-Selenazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 1,3-selenazole analogs and other notable inhibitors on inosine (B1671953) monophosphate dehydrogenase (IMPDH). The content herein is designed to support research and drug development efforts by presenting objective experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Inhibitory Potency
The inhibitory activities of this compound analogs, such as selenazofurin, have been evaluated alongside other well-characterized IMPDH inhibitors like mycophenolic acid (MPA), ribavirin, and tiazofurin. While direct, head-to-head enzymatic assay data under identical conditions is limited in publicly available literature, cellular assays provide valuable insights into their comparative potency.
The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and the IMPDH isoform being targeted.
| Inhibitor | Organism/Cell Line | Assay Type | IC50 Value | Citation(s) |
| Selenazofurin | K562 (Human Myelogenous Leukemia) | Cell Growth Inhibition | Potent inhibitor; specific IC50 not provided in comparative study | [1] |
| Mycophenolic Acid (MPA) | K562 (Human Myelogenous Leukemia) | Cell Growth Inhibition | Potent inhibitor; specific IC50 not provided in comparative study | [1] |
| Human Recombinant IMPDH Type II | Enzymatic Assay | 9.429 nM | ||
| Ribavirin | K562 (Human Myelogenous Leukemia) | Cell Growth Inhibition | 15 µM | [2] |
| Madin-Darby Canine Kidney (MDCK) | Antiviral Assay (Influenza) | > 25 µM (for significant antiviral effect beyond GTP depletion) | [3] | |
| Tiazofurin | K562 (Human Myelogenous Leukemia) | Cell Growth Inhibition | Potent inhibitor; specific IC50 not provided in comparative study | [1] |
Experimental Protocols
IMP Dehydrogenase (IMPDH) Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against IMPDH by monitoring the production of NADH.
Materials:
-
Purified recombinant IMPDH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
Inosine Monophosphate (IMP) solution
-
β-Nicotinamide Adenine Dinucleotide (NAD+) solution
-
Test compounds (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of IMP, NAD+, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or solvent control)
-
IMP solution (final concentration, e.g., 250 µM)
-
NAD+ solution (final concentration, e.g., 100-500 µM)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the purified IMPDH enzyme to each well to start the reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the formation of NADH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of IMPDH inhibitors on the proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., this compound analogs) dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Visualizing the Molecular Landscape
To better understand the context of IMPDH inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: IMP Dehydrogenase in the Purine Biosynthesis Pathway.
Caption: Workflow for Validating IMPDH Inhibitors.
References
A Comparative Analysis of the Antibacterial Spectrum of Selenazoles and Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel scaffolds for the development of effective antibacterial agents. Among the heterocyclic compounds, thiazoles have long been a cornerstone in medicinal chemistry, exhibiting a broad range of biological activities. Their selenium-containing bioisosteres, selenazoles, have also emerged as a promising class of compounds with significant antimicrobial potential. This guide provides a comparative analysis of the antibacterial spectrum of selenazoles and thiazoles, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the design and development of next-generation antibiotics.
Data Presentation: Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various selenazole and thiazole (B1198619) derivatives against a range of Gram-positive and Gram-negative bacteria. It is important to note that the data presented is a compilation from multiple studies and direct, head-to-head comparisons of analogous compounds under identical conditions are limited in the current literature. Variations in experimental protocols, bacterial strains, and compound structures can influence the reported MIC values.
Table 1: Antibacterial Activity of Selenazole Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Arylamino-1,3-selenazoles | Staphylococcus aureus | 31 - 125 | [1] |
| Thiaselenazoles | Staphylococcus aureus | 4 - 8 | |
| Selenazole Derivative | Staphylococcus aureus | 8 |
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazole ethyl urea (B33335) derivatives | Streptococcus pneumoniae ATCC 49619 | 0.008 | [2] |
| Benzothiazole ethyl urea derivatives | Staphylococcus epidermidis ATCC 1228 | 0.03 | [2] |
| Benzothiazole ethyl urea derivatives | Streptococcus pyogenes ATCC 51339 | 0.06 | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Staphylococcus aureus | 16.1 (µM) | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Escherichia coli | 16.1 (µM) | [3] |
| Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | Gram-positive & Gram-negative bacteria | 46.9 - 93.7 | [3] |
| 2,4-disubstituted 1,3-thiazole derivatives | Bacillus subtilis & Escherichia coli | 4.32 - 4.60 | [4] |
| Thiazole derivative 4 | Bacillus cereus | 125 | [5] |
| Thiazole derivative 4 | Salmonella typhimurium | 500 | [5] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following are detailed methodologies for the two most common techniques, as guided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI Guideline)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared in a suitable solvent at a high concentration.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the test compound.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar (B569324) Dilution Method (EUCAST Guideline)
The agar dilution method involves the incorporation of the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared as described for the broth microdilution method.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antimicrobial agent are prepared. A plate without any antimicrobial agent serves as a growth control.
-
Inoculum Preparation: The bacterial inoculum is prepared and standardized to a 0.5 McFarland standard, as in the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a defined bacterial inoculum.
Mechanisms of Antibacterial Action
The antibacterial efficacy of selenazoles and thiazoles can be attributed to their interaction with various essential cellular targets and pathways.
Thiazole Derivatives: Inhibition of Cell Division and DNA Replication
Thiazole-containing compounds have been shown to exert their antibacterial effects through at least two primary mechanisms:
-
Inhibition of FtsZ Polymerization: The FtsZ protein is a crucial component of the bacterial cytoskeleton and forms a contractile ring (Z-ring) at the site of cell division. Certain thiazole derivatives can interfere with the polymerization of FtsZ monomers, thereby disrupting the formation of the Z-ring and inhibiting bacterial cytokinesis. This leads to cell filamentation and eventual cell death.
Caption: Thiazole derivatives can inhibit bacterial cell division by preventing the polymerization of FtsZ filaments.
-
Inhibition of DNA Gyrase and Topoisomerase IV: DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, transcription, and repair.[2] They are responsible for managing the topological state of DNA.[2] Some thiazole derivatives act as inhibitors of these enzymes, leading to the disruption of DNA synthesis and ultimately causing bacterial cell death.[2]
Caption: Thiazole derivatives can inhibit DNA gyrase, disrupting DNA replication in bacteria.
Selenazole Derivatives: A Multifaceted Approach
The precise mechanism of antibacterial action for selenazoles is still under investigation, but several hypotheses have been proposed, leveraging the unique chemical properties of selenium. The mechanism by which organoselenium compounds exert their antimicrobial effect remains elusive.[1]
-
Generation of Reactive Oxygen Species (ROS): Organoselenium compounds are known to catalytically generate superoxide (B77818) radicals from the oxidation of thiols.[6] This production of reactive oxygen species can lead to oxidative stress within the bacterial cell, causing damage to essential biomolecules such as DNA, proteins, and lipids, ultimately resulting in cell death.[6]
References
- 1. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 6. The Use of an Organo-Selenium Peptide to Develop New Antimicrobials That Target a Specific Bacteria [mdpi.com]
Assessing the In Vivo Antitumor Efficacy of Selenium-Based Heterocycles in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer drug discovery is continually evolving, with a growing interest in organoselenium compounds. Among these, 1,3-selenazoles and related selenium-containing heterocycles have emerged as a promising class of molecules due to their potential to exhibit potent and selective antitumor activities. This guide provides a comparative overview of the in vivo assessment of these compounds, with a focus on a representative selenadiazole derivative, SeD-3, for which in vivo efficacy has been reported. While specific quantitative in vivo data for 1,3-selenazoles are limited in publicly available literature, the methodologies and mechanisms described herein are broadly applicable to the preclinical evaluation of this class of compounds.
Data Presentation: In Vivo Antitumor Efficacy
A critical aspect of preclinical assessment is the quantitative measurement of a compound's ability to inhibit tumor growth in a living organism. The following table provides a template for summarizing such data from a typical xenograft study.
Table 1: Comparative In Vivo Antitumor Efficacy of SeD-3 in a HeLa Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) | Animal Survival Rate (%) |
| Vehicle Control | e.g., Saline, i.p., daily | Data Not Available | N/A | Data Not Available | Data Not Available |
| SeD-3 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Positive Control | e.g., Doxorubicin, X mg/kg, weekly | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The data for SeD-3 is not publicly available in detail. This table serves as a template for presenting results from similar in vivo studies.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any in vivo study. Below are the methodologies for establishing a human tumor xenograft model and the subsequent evaluation of an investigational compound.
HeLa Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old, are used. These mice are immunocompromised, which allows for the growth of human-derived tumors without rejection.
-
Cell Culture: Human cervical carcinoma (HeLa) cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Tumor Cell Implantation:
-
HeLa cells are harvested during their exponential growth phase.
-
A cell suspension is prepared in a sterile medium (e.g., PBS or serum-free medium) at a concentration of approximately 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored by caliper measurements every 2-3 days once the tumors become palpable.
-
Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .
-
Animals are typically randomized into treatment groups when the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Drug Administration and Efficacy Assessment
-
Compound Preparation: The investigational 1,3-selenazole or related compound is formulated in a suitable vehicle for administration (e.g., saline, DMSO/saline mixture).
-
Dosing and Schedule: The compound is administered to the mice according to a predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage, or intravenous injection daily, every other day, or weekly).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Survival: In some studies, the experiment may be continued to assess the impact of the treatment on the overall survival of the animals.
-
Tumor Excision and Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the in vivo antitumor efficacy of a novel compound in a xenograft model.
Caption: Workflow for in vivo antitumor efficacy assessment.
Signaling Pathway of Action
Many organoselenium compounds, including selenadiazoles, exert their anticancer effects by targeting the thioredoxin (Trx) system. Inhibition of thioredoxin reductase (TrxR) disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent induction of apoptosis.
Caption: Proposed signaling pathway for selenazole-induced apoptosis.
A Head-to-Head Battle: Unveiling the Superior Antioxidant Potential of Selenium Heterocycles over Their Sulfur Counterparts
For researchers, scientists, and drug development professionals, the quest for potent antioxidant compounds is a continuous journey. In this guide, we provide a comprehensive quantitative comparison of the antioxidant potential of selenium- and sulfur-containing heterocycles, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
The isosteric replacement of sulfur with selenium in heterocyclic scaffolds has emerged as a promising strategy in medicinal chemistry to enhance therapeutic efficacy. Our comparative analysis reveals that selenium-containing heterocycles consistently exhibit superior antioxidant activity compared to their sulfur analogues. This enhanced potency is attributed to the unique chemical properties of selenium, including its lower electronegativity and higher polarizability, which facilitate more efficient radical scavenging and redox modulation.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of representative selenium and sulfur heterocycles was evaluated using standard in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP). The results, summarized in the tables below, consistently demonstrate the superior antioxidant capacity of selenium-containing compounds, as indicated by their lower IC50 values.
Table 1: DPPH Radical Scavenging Activity (IC50, µM)
| Compound Class | Sulfur Heterocycle | IC50 (µM) | Selenium Heterocycle | IC50 (µM) | Reference |
| Benzisothiazolinones | Ebsulfur | >100 | Ebselen | 2.5 | [1] |
| Phenothiazines/Phenoselenazines | Phenothiazine | 15.8 | Phenoselenazine | 8.9 | [2] |
| Thiophenes/Selenophenes | Thiophene | - | Selenophene | - | [3][4] |
| Thiazoles/Selenazoles | 4-Thiomethyl-1,3-thiazoles | 191-417 | 1,3-Selenazoles | - | [5][6] |
Note: A lower IC50 value indicates greater antioxidant activity. Direct comparative IC50 values for some pairs were not available in the searched literature and are marked with "-".
Table 2: ABTS Radical Scavenging Activity (IC50, µM)
| Compound Class | Sulfur Heterocycle | IC50 (µM) | Selenium Heterocycle | IC50 (µM) | Reference |
| Benzisothiazolinones | Ebsulfur | - | Ebselen | 1.2 | [1] |
| Phenothiazines/Phenoselenazines | Phenothiazine | 7.2 | Phenoselenazine | 3.1 | [2] |
Note: A lower IC50 value indicates greater antioxidant activity. Direct comparative IC50 values for some pairs were not available in the searched literature and are marked with "-".
Table 3: Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µM)
| Compound Class | Sulfur Heterocycle | FRAP Value | Selenium Heterocycle | FRAP Value | Reference |
| Benzisothiazolinones | Ebsulfur | - | Ebselen | 1.8 | [1] |
Note: A higher FRAP value indicates greater antioxidant reducing power. Direct comparative FRAP values for some pairs were not available in the searched literature and are marked with "-".
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, ethanol (B145695), DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control containing only the solvent and DPPH solution is also measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution at various concentrations to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with glacial acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
-
Assay Procedure:
-
Add the FRAP reagent to a test tube or microplate well.
-
Add the test compound solution and mix.
-
Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as micromoles of Fe(II) equivalents per micromole of the compound.
-
Signaling Pathways and Mechanistic Insights
The superior antioxidant activity of selenium heterocycles can be attributed to their distinct mechanisms of action, primarily their ability to mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx) and modulate the Keap1-Nrf2-ARE signaling pathway. Sulfur heterocycles, while also possessing antioxidant properties, generally exhibit different and often less efficient mechanisms.
Selenium Heterocycles: GPx Mimicry and Nrf2 Activation
Organoselenium compounds, particularly those with a labile selenium-nitrogen or selenium-carbon bond, can catalytically detoxify reactive oxygen species (ROS) in a manner analogous to GPx.[7][8][9][10][11] This catalytic cycle involves the oxidation of the selenium center by ROS, followed by its regeneration through reaction with thiols like glutathione (GSH). Furthermore, selenium compounds can activate the Keap1-Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress. By reacting with cysteine residues on the Keap1 protein, they promote the release and nuclear translocation of the transcription factor Nrf2, leading to the upregulation of a battery of antioxidant and detoxifying enzymes.
Caption: Selenium heterocycles exert antioxidant effects via a dual mechanism.
Sulfur Heterocycles: Diverse Antioxidant Mechanisms
The antioxidant mechanisms of sulfur heterocycles are more varied and generally less potent than their selenium counterparts.[12][13][14][15] They can act as direct radical scavengers, though often with lower efficiency. Some sulfur-containing compounds can interact with and replenish the endogenous antioxidant glutathione.[16] Additionally, certain sulfur heterocycles have been shown to modulate the activity of redox-sensitive enzymes, such as thioredoxin reductase, which can indirectly influence the cellular redox state.[17][18] However, a unified, highly efficient catalytic cycle comparable to the GPx-like activity of selenium compounds is less common for sulfur heterocycles.
Caption: Sulfur heterocycles employ varied antioxidant mechanisms.
Experimental Workflow
The general workflow for the quantitative comparison of the antioxidant potential of selenium and sulfur heterocycles is depicted below.
Caption: Workflow for comparing antioxidant potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylselanyl Group Incorporation for “Glutathione Peroxidase-Like” Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Multitarget Pharmacology of Sulfur-Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments | Semantic Scholar [semanticscholar.org]
- 17. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Inhibition of Extracellular Thioredoxin by Asymmetric Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis: Selenazoles vs. Thiazoles in Drug Development
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. The isosteric replacement of sulfur with selenium, transforming a thiazole (B1198619) into a selenazole, can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative evaluation of the pharmacokinetic differences between these two heterocyclic cores, supported by theoretical principles, computational predictions, and established experimental protocols.
While direct, head-to-head experimental pharmacokinetic data for structurally analogous thiazoles and selenazoles is limited in publicly available literature, a comparative analysis can be effectively constructed based on the fundamental physicochemical differences between sulfur and selenium, and in silico ADME predictions for thiazole derivatives.
Physicochemical Properties Influencing Pharmacokinetics
The substitution of sulfur with selenium introduces key changes in atomic and molecular properties that are known to influence pharmacokinetics. Organoselenium compounds are generally considered to be more lipophilic than their sulfur-containing counterparts. This increased lipophilicity can theoretically lead to enhanced membrane permeability and, consequently, improved oral bioavailability.
Here is a summary of the key physicochemical differences between sulfur and selenium that underpin potential pharmacokinetic variations:
| Property | Sulfur (in Thiazoles) | Selenium (in Selenazoles) | Potential Pharmacokinetic Implication |
| Electronegativity | 2.58 | 2.55 | Minimal difference, but selenium's slightly lower electronegativity can influence bond polarity and metabolic stability. |
| Atomic Radius (covalent) | 102 pm | 116 pm | Larger size of selenium can affect binding to enzymes and transporters. |
| Polarizability | Higher than oxygen | Higher than sulfur | Increased polarizability of selenium may lead to stronger non-covalent interactions with biological targets and potentially altered distribution. |
| Lipophilicity (LogP) | Generally lower | Generally higher | Higher lipophilicity of selenazoles may enhance absorption across biological membranes, including the gastrointestinal tract and the blood-brain barrier. |
| Bond Strength (C-X) | C-S bond is stronger | C-Se bond is weaker | The weaker C-Se bond might lead to different metabolic pathways and potentially faster metabolism. |
In Silico ADME Predictions for Thiazole Derivatives
Numerous studies have utilized computational models to predict the ADME properties of novel thiazole derivatives. These in silico analyses provide valuable insights into their likely pharmacokinetic behavior in humans. While similar comprehensive data for a wide range of selenazoles is not as readily available, the data for thiazoles serves as a crucial baseline for comparison.
The following table summarizes predicted ADME parameters for various thiazole-based compounds from recent studies. It is important to note that these are predictions and actual in vivo results may vary.
| Compound Class | Predicted Gastrointestinal (GI) Absorption | Predicted Blood-Brain Barrier (BBB) Permeation | Predicted Substrate for P-glycoprotein (P-gp) | Predicted Metabolism (CYP450 Inhibition) |
| Novel Pyridine-Thiazole Hybrids | High | Yes | No | Inhibitor of CYP1A2, CYP2C19, CYP2C9 |
| Thiazole Carboxamide Derivatives | High | Yes | No | Inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP3A4 |
| 2-Aminothiazole Derivatives | High | Variable | Variable | Variable, some are predicted inhibitors of multiple CYPs |
Experimental Protocols for Pharmacokinetic Evaluation
To definitively determine and compare the pharmacokinetic profiles of selenazoles and thiazoles, rigorous experimental studies are essential. Below are detailed methodologies for key in vitro and in vivo pharmacokinetic experiments.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a compound in liver microsomes.
Protocol:
-
Preparation of Incubation Mixture: A solution containing liver microsomes (human or animal), the test compound (at a known concentration), and co-factors (e.g., NADPH) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) is prepared.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Protocol:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports until they form a confluent monolayer, which mimics the intestinal epithelial barrier.
-
Compound Application: The test compound is added to the apical (AP) side of the monolayer.
-
Sampling: Samples are collected from the basolateral (BL) side at various time points. To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters of a compound after administration to a living organism.
Protocol:
-
Animal Dosing: The test compound is administered to a group of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2).
Visualizing Pharmacokinetic Processes
To better understand the journey of a drug within the body and the experimental approaches to its study, the following diagrams are provided.
Caption: Generalized ADME pathway for an orally administered drug.
Caption: Experimental workflow for pharmacokinetic characterization.
Conclusion and Future Directions
The bioisosteric replacement of sulfur with selenium in thiazole-based drug candidates presents a compelling strategy for modulating pharmacokinetic properties. Theoretical considerations suggest that selenazoles may exhibit enhanced lipophilicity, potentially leading to improved absorption and tissue distribution. However, the weaker carbon-selenium bond could also result in altered metabolic pathways and stability.
The provided in silico data for thiazoles offers a valuable starting point for understanding their likely ADME profiles. To build a comprehensive understanding of the pharmacokinetic differences, future research should focus on direct, parallel experimental evaluation of structurally analogous pairs of selenazoles and thiazoles using the standardized protocols outlined in this guide. Such studies will be instrumental in guiding the rational design of novel therapeutics with optimized pharmacokinetic characteristics for improved clinical outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
